molecular formula C24H30ClF2NO B588582 JHW007 hydrochloride

JHW007 hydrochloride

Cat. No.: B588582
M. Wt: 421.9 g/mol
InChI Key: RHYMGBAYGRUKNZ-DHWZJIOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JHW007 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C24H30ClF2NO and its molecular weight is 421.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F2NO.ClH/c1-2-3-14-27-21-12-13-22(27)16-23(15-21)28-24(17-4-8-19(25)9-5-17)18-6-10-20(26)11-7-18;/h4-11,21-24H,2-3,12-16H2,1H3;1H/t21-,22+,23?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYMGBAYGRUKNZ-DHWZJIOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JHW007 Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHW007 hydrochloride is a novel benztropine (B127874) analog with a high affinity for the dopamine (B1211576) transporter (DAT).[1] Unlike typical dopamine reuptake inhibitors (DRIs) such as cocaine, JHW007 exhibits an atypical pharmacological profile, functioning as a potent cocaine antagonist with low abuse liability.[2][3] This document provides an in-depth technical overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound's primary mechanism of action is as an atypical dopamine reuptake inhibitor .[4] It binds with high affinity to the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft and leading to a gradual and sustained increase in extracellular dopamine levels.[4] This mode of action contrasts sharply with that of cocaine, which induces a rapid and pronounced spike in dopamine, a key factor in its reinforcing and addictive properties.

A crucial aspect of JHW007's atypical profile is its interaction with the DAT in a closed or occluded conformation .[4] This distinct binding mode is thought to underlie the slower onset and reduced peak of extracellular dopamine elevation observed with JHW007 compared to cocaine.[4]

Furthermore, evidence suggests a secondary mechanism involving the direct antagonism of the D2 autoreceptor .[4][5] This action may contribute to its unique pharmacological effects by modulating dopamine neuron firing and neurotransmission.[5] The binding of JHW007 to the DAT has also been shown to be sodium-independent, another feature distinguishing it from typical cocaine-like ligands.[1]

While JHW007 demonstrates high selectivity for the DAT, it also exhibits some affinity for σ-binding sites and H1 histamine (B1213489) receptors.[6] The precise contribution of these off-target interactions to its overall pharmacological profile, particularly its cocaine-antagonist effects, remains an area of ongoing investigation.[6]

Quantitative Data Summary

The following tables summarize the key binding affinities and functional potencies of this compound from various in vitro and in vivo studies.

Table 1: Radioligand Binding Affinities (Kd) of [3H]JHW007 and [3H]WIN 35428

RadioligandPreparationBinding ModelHigh-Affinity Kd (nM)Low-Affinity Kd (nM)
[3H]JHW 007Rat Striatal MembranesTwo-site7.404400
[3H]JHW 007Mouse Striatal MembranesTwo-site8.182750
[3H]JHW 007hDAT-transfected N2A MembranesOne-site43.7-
[3H]WIN 35428Rat Striatal MembranesOne-site4.21-
[3H]WIN 35428Mouse Striatal MembranesOne-site8.99-
Data sourced from[1][2]

Table 2: Functional Activity of JHW007

AssayParameterValue
Dopamine Uptake InhibitionIC5024.6 ± 1.97 nM
Data sourced from[6]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathways for JHW007 and its logical relationship as a cocaine antagonist.

JHW007 Signaling Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Extracellular_Dopamine Increased Extracellular Dopamine (Gradual & Sustained) JHW007 JHW007 JHW007->DAT Inhibits (Occluded Conformation) D2R D2 Autoreceptor JHW007->D2R Antagonizes

Caption: Proposed signaling pathway of this compound.

Cocaine vs JHW007 Mechanism Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Binds (Open Conformation) JHW007 JHW007 JHW007->DAT Binds (Occluded Conformation) Dopamine_Spike Rapid, High Peak Extracellular Dopamine DAT->Dopamine_Spike Inhibition by Cocaine Dopamine_Sustained Gradual, Sustained Extracellular Dopamine DAT->Dopamine_Sustained Inhibition by JHW007 Abuse_Liability High Abuse Liability Dopamine_Spike->Abuse_Liability Antagonist_Effect Cocaine Antagonist Effect Low Abuse Liability Dopamine_Sustained->Antagonist_Effect

Caption: Comparative mechanism of Cocaine and JHW007 at the DAT.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assays

This protocol is adapted from studies characterizing the binding of [3H]JHW007 to the dopamine transporter.[2]

Objective: To determine the binding affinity (Kd) and density (Bmax) of JHW007 at the DAT in rodent striatal membranes and hDAT-transfected cells.

Materials:

  • [3H]JHW 007 (Specific Activity: 50 Ci/mmol)

  • [3H]WIN 35428 (Specific Activity: 84 Ci/mmol)

  • Unlabeled JHW007 and WIN 35428

  • GBR 12909 (for nonspecific binding determination)

  • Cocaine HCl (for nonspecific binding determination)

  • Rat/mouse striatal tissue or hDAT/N2A neuroblastoma cells

  • Modified sucrose (B13894) phosphate (B84403) buffer (0.32 M sucrose, 7.74 mM Na2HPO4, 2.26 mM NaH2PO4, pH 7.4)

  • Whatman GF/B filters, pre-soaked in 0.3% polyethyleneimine

  • Scintillation counter

Membrane Preparation:

  • Dissect striata from rat or mouse brains and freeze immediately, or wash hDAT/N2A cells with ice-cold buffer.

  • Homogenize tissues or cells in 20 volumes (w/v) of ice-cold modified sucrose phosphate buffer using a Polytron homogenizer.

  • Centrifuge the homogenate at 20,000g for 10 minutes at 4°C.

  • Resuspend the resulting pellet in buffer and recentrifuge.

  • Suspend the final pellet in buffer to a concentration of 10 mg (original wet weight) per ml.

Binding Assay Protocol:

  • Set up assay tubes containing 0.5 ml of sucrose phosphate buffer.

  • For saturation experiments, add increasing concentrations of [3H]JHW 007 or [3H]WIN 35428.

  • For homologous competition experiments, add a fixed concentration of radioligand (e.g., 0.5 nM) and increasing concentrations of unlabeled ligand.

  • Add 1.0 mg of membrane preparation to each tube.

  • Define nonspecific binding in parallel tubes containing a high concentration of a competing ligand (e.g., 100 µM GBR 12909 for [3H]JHW 007 or 100 µM cocaine for [3H]WIN 35428).

  • Incubate tubes for 120 minutes on ice to reach equilibrium.

  • Terminate the incubation by rapid filtration through pre-soaked Whatman GF/B filters.

  • Wash the filters rapidly with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using nonlinear regression to determine Kd and Bmax values.

Radioligand Binding Workflow start Start membrane_prep Membrane Preparation (Striata or hDAT cells) start->membrane_prep assay_setup Assay Setup (Buffer, Radioligand, Membranes) membrane_prep->assay_setup incubation Incubation (120 min on ice) assay_setup->incubation filtration Rapid Filtration (Whatman GF/B filters) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Nonlinear Regression) counting->analysis end End analysis->end

Caption: Experimental workflow for radioligand binding assays.

In Vivo Dopamine Transporter Occupancy

This protocol is based on studies assessing the in vivo binding of JHW007 to the DAT.[6]

Objective: To determine the rate and extent of DAT occupancy by JHW007 in vivo.

Materials:

  • This compound

  • Cocaine hydrochloride

  • [125I]RTI-121 (radioligand for DAT)

  • Saline

  • Rodents (e.g., mice)

  • Gamma counter

Procedure:

  • Administer various doses of JHW007 or cocaine to different groups of animals.

  • At various time points after drug administration, inject a tracer dose of [125I]RTI-121.

  • After a set time for the radioligand to distribute and bind (e.g., 30 minutes), euthanize the animals.

  • Rapidly dissect the brain regions of interest (e.g., striatum) and a reference region with low DAT density (e.g., cerebellum).

  • Measure the radioactivity in the tissue samples using a gamma counter.

  • Calculate the specific binding of [125I]RTI-121 in the striatum by subtracting the radioactivity in the cerebellum.

  • Determine the percentage of DAT occupancy by comparing the specific binding in JHW007-treated animals to that in vehicle-treated control animals.

  • Plot DAT occupancy as a function of time and dose to determine the kinetics of in vivo binding.

InVivo DAT Occupancy Workflow start Start drug_admin Administer JHW007 or Vehicle to Animals start->drug_admin radioligand_inject Inject [125I]RTI-121 at Various Time Points drug_admin->radioligand_inject euthanasia Euthanize Animals radioligand_inject->euthanasia dissection Dissect Brain Regions (Striatum, Cerebellum) euthanasia->dissection gamma_count Gamma Counting dissection->gamma_count calc_occupancy Calculate % DAT Occupancy gamma_count->calc_occupancy end End calc_occupancy->end

Caption: Experimental workflow for in vivo DAT occupancy studies.

Patch-Clamp Electrophysiology

This protocol is a generalized representation based on the methodology used to study the effects of JHW007 on dopamine neurons.[5]

Objective: To investigate the effects of JHW007 on the electrophysiological properties of midbrain dopamine neurons, including firing rate and D2 autoreceptor-mediated currents.

Materials:

  • This compound

  • Cocaine

  • Artificial cerebrospinal fluid (aCSF)

  • Mouse brain slice preparation equipment (vibratome)

  • Patch-clamp electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)

  • Glass micropipettes for recording

Procedure:

  • Prepare acute brain slices (e.g., 300 µm thick) containing the substantia nigra or ventral tegmental area from mice.

  • Maintain slices in oxygenated aCSF.

  • Transfer a slice to the recording chamber and perfuse with aCSF.

  • Identify dopamine neurons for recording using visual guidance (e.g., infrared-differential interference contrast microscopy).

  • Establish a whole-cell patch-clamp recording from a dopamine neuron.

  • Record baseline neuronal activity, including spontaneous firing rate.

  • To assess D2 autoreceptor function, electrically evoke dopamine release and record the resulting inhibitory postsynaptic currents (IPSCs) mediated by D2 receptors.

  • Bath-apply JHW007 at various concentrations to the slice.

  • Record changes in the neuron's firing rate and the amplitude and duration of the D2 receptor-mediated IPSCs in the presence of JHW007.

  • Compare the effects of JHW007 to those of a typical DAT inhibitor like cocaine.

Conclusion

This compound represents a significant departure from classical dopamine reuptake inhibitors. Its unique mechanism of action, characterized by high-affinity binding to an occluded conformation of the DAT and potential direct D2 autoreceptor antagonism, results in a pharmacological profile that is not reinforcing and effectively antagonizes the behavioral effects of cocaine.[3][4][5] The quantitative data and experimental protocols outlined in this guide provide a comprehensive foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of JHW007 and similar atypical DAT inhibitors in the treatment of cocaine addiction.

References

JHW007 Hydrochloride: A Comprehensive Analysis of its Primary Molecular Target

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the primary molecular target of JHW007 hydrochloride, a benztropine (B127874) analog with significant potential in the treatment of cocaine addiction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's mechanism of action, binding affinities, and the experimental methodologies used in its characterization.

Executive Summary

This compound is a potent and atypical dopamine (B1211576) reuptake inhibitor that has demonstrated efficacy in blocking the stimulant and rewarding effects of cocaine in preclinical models.[1][2] Extensive research has identified the dopamine transporter (DAT) as the primary biological target of JHW007.[1][3] Unlike typical dopamine reuptake inhibitors such as cocaine, JHW007 exhibits a unique binding profile and functional activity at the DAT, contributing to its therapeutic potential without significant abuse liability.[4][5] This guide will dissect the molecular interactions of JHW007, present quantitative binding data, detail experimental protocols, and visualize the relevant biological pathways.

The Dopamine Transporter: The Primary Target

The dopamine transporter (DAT) is a sodium-coupled transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process is crucial for regulating the duration and intensity of dopaminergic neurotransmission. The DAT is the principal target for psychostimulants like cocaine, which block dopamine reuptake, leading to elevated synaptic dopamine levels and the subsequent reinforcing effects.[1]

JHW007 is a high-affinity ligand for the DAT.[1][3] However, its interaction with the transporter is distinct from that of cocaine. JHW007 is characterized as an "atypical" inhibitor, binding to the DAT in an occluded or closed conformation.[4] This mode of binding is associated with a slower onset of DAT occupancy in vivo compared to cocaine, which may contribute to its lack of cocaine-like behavioral stimulation.[1] Furthermore, the binding of JHW007 to the DAT has been shown to be sodium-independent, a feature that may be linked to its ability to antagonize the effects of cocaine.[3]

Secondary and Investigational Targets

While the DAT is the established primary target, research has indicated that JHW007 may also interact with other molecular sites, which could contribute to its overall pharmacological profile.

  • Sigma (σ) Receptors: JHW007 has been shown to possess a high affinity for σ-binding sites.[1][5] The functional consequence of this interaction, whether agonistic or antagonistic, is still under investigation but may play a role in its cocaine-antagonist properties.[5]

  • Histamine (B1213489) H1 Receptors: Affinity for H1 histamine receptors has also been reported for JHW007, although the contribution of this interaction to its primary effects on cocaine-related behaviors appears to be minimal.[1]

  • Dopamine D2 Autoreceptors: Emerging evidence suggests that JHW007 may directly antagonize the autoregulatory dopamine D2 receptor, potentially influencing dopamine neuron firing rates.[4]

  • Brain Acid Soluble Protein 1 (BASP1): A recent study has identified high-affinity binding of a cocaine analog to BASP1, and given that JHW007 is a cocaine analog, this protein could represent a novel, yet to be fully explored, target.[6]

Quantitative Binding and Functional Data

The following tables summarize the quantitative data for this compound's interaction with its primary target and other relevant proteins.

Table 1: In Vitro Binding Affinity of JHW007 for the Dopamine Transporter (DAT)

RadioligandPreparationSpeciesKd (nM)BmaxReference
[³H]JHW 007Striatal MembranesRat7.40 / 4400 (two-site model)Not Specified[3]
[³H]JHW 007Striatal MembranesMouse8.18 / 2750 (two-site model)Not Specified[3]
[³H]JHW 007hDAT-transfected N2A cellsHuman43.7 (one-site model)Not Specified[3]
[¹²⁵I]RTI-121Not SpecifiedNot Specified23.3 (DAT affinity)Not Specified[1]

Table 2: Functional Activity of JHW007

AssayPreparationIC₅₀ (nM)Reference
Dopamine Uptake InhibitionNot Specified24.6 ± 1.97[1]

Table 3: Binding Affinity for Other Targets

TargetRadioligandKi (nM)Reference
Sigma (σ) ReceptorsNot Specified~2[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction of JHW007 with the dopamine transporter.

Radioligand Binding Assays

These assays are fundamental for determining the affinity and density of binding sites for a particular ligand.

  • Objective: To quantify the binding affinity (Kd) and maximum number of binding sites (Bmax) of [³H]JHW 007 for the dopamine transporter.

  • Membrane Preparation:

    • Striata from rats or mice, or human DAT-transfected cells, are homogenized in ice-cold sucrose (B13894) phosphate (B84403) buffer.[7]

    • The homogenate is centrifuged, and the resulting pellet is resuspended and recentrifuged to wash the membranes.[7]

    • The final pellet is resuspended in the assay buffer to a specific concentration.[7]

  • Binding Protocol:

    • Assay tubes are prepared containing the membrane preparation, a specific concentration of the radioligand (e.g., 0.5 nM [³H]JHW 007), and either buffer or a competing unlabeled drug for displacement studies.[7]

    • For saturation binding, increasing concentrations of the radioligand are used.

    • Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 100 µM GBR 12909).[7]

    • The mixture is incubated, typically on ice for 120 minutes, to reach equilibrium.[7]

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[7]

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The binding data are analyzed using non-linear regression to fit to one-site or two-site binding models to determine Kd and Bmax values.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the transport of dopamine into cells or synaptosomes.

  • Objective: To determine the potency (IC₅₀) of JHW007 in inhibiting dopamine uptake.

  • Protocol:

    • Synaptosomes are prepared from brain tissue (e.g., striatum) or cells expressing the DAT are cultured.

    • The preparations are pre-incubated with varying concentrations of JHW007.

    • [³H]Dopamine is added to initiate the uptake reaction.

    • After a short incubation period, the uptake is terminated by rapid filtration or by adding a stop solution.

    • The amount of [³H]dopamine taken up by the synaptosomes or cells is measured.

  • Data Analysis: The concentration of JHW007 that inhibits 50% of the specific [³H]dopamine uptake (IC₅₀) is calculated.

Visualizations

The following diagrams illustrate key concepts related to JHW007's mechanism of action and the experimental procedures used in its study.

Caption: JHW007's primary action at the dopaminergic synapse.

Caption: Workflow for a typical radioligand binding assay.

Caption: Logical flow from molecular interaction to behavioral outcome.

References

JHW007 Hydrochloride: A Technical Whitepaper on a Novel Cocaine Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHW007 hydrochloride, a benztropine (B127874) (BZT) analogue, has emerged as a significant compound of interest in the development of pharmacotherapies for cocaine addiction. As a high-affinity atypical dopamine (B1211576) reuptake inhibitor, JHW007 exhibits a unique pharmacological profile that distinguishes it from cocaine and other typical dopamine transporter (DAT) ligands. This technical guide provides an in-depth overview of JHW007, consolidating key quantitative data, detailing experimental methodologies for its characterization, and visualizing its proposed mechanism of action. Unlike cocaine, JHW007 demonstrates a reduced abuse liability and effectively antagonizes the rewarding and stimulant effects of cocaine in preclinical models. Its mechanism is believed to involve the stabilization of an occluded or inward-facing conformation of the dopamine transporter, a distinct interaction compared to cocaine's stabilization of the outward-facing state. This whitepaper aims to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of monoamine transporter ligands and the pursuit of effective treatments for psychostimulant use disorders.

Pharmacological Profile: Quantitative Data

This compound is characterized by its high affinity for the dopamine transporter (DAT), with considerably lower affinity for the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, indicating its selectivity as a dopamine reuptake inhibitor. Its interaction with the sigma-1 receptor has also been investigated.

Target Ligand Assay Type Species Ki (nM) IC50 (nM) Reference
Dopamine Transporter (DAT)[3H]WIN 35,428Radioligand BindingRat-24.6 ± 2.0[1]
Serotonin Transporter (SERT)-Radioligand BindingRat-1330 ± 151[1]
Norepinephrine Transporter (NET)-Radioligand BindingRat-1730 ± 232[1]
Dopamine Transporter (DAT)[3H]JHW 007Radioligand BindingRat7.40 (high affinity site)-[2]
Dopamine Transporter (DAT)[3H]JHW 007Radioligand BindingRat4400 (low affinity site)-[2]
Dopamine Transporter (DAT)[3H]JHW 007Radioligand BindingMouse8.18 (high affinity site)-[2]
Dopamine Transporter (DAT)[3H]JHW 007Radioligand BindingMouse2750 (low affinity site)-[2]
Dopamine Transporter (DAT)[3H]JHW 007Radioligand BindingHuman (hDAT)43.7-[2]
Sigma-1 Receptor (σ1R)--INVALID-LINK---pentazocineRadioligand Binding-~2-[3]

Mechanism of Action: Atypical Dopamine Transporter Inhibition

The prevailing hypothesis for JHW007's unique pharmacological profile lies in its distinct interaction with the dopamine transporter (DAT). Unlike cocaine, which is known to bind to and stabilize the outward-facing conformation of the DAT, JHW007 is proposed to preferentially bind to and stabilize an occluded or inward-facing conformation.[3][4] This atypical binding mode is thought to result in a slower onset and longer duration of dopamine uptake inhibition, leading to a more gradual and sustained increase in extracellular dopamine levels, which may contribute to its reduced abuse potential.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cocaine Cocaine DAT_out DAT (Outward-Facing) Cocaine->DAT_out Binds and Stabilizes JHW007 JHW007 DAT_occ DAT (Occluded) JHW007->DAT_occ Binds and Stabilizes DA_out Dopamine DA_out->DAT_out Binding DAT_out->DAT_occ Conformational Change DAT_in DAT (Inward-Facing) DAT_occ->DAT_in Conformational Change DAT_in->DAT_out Reset DA_in Dopamine DAT_in->DA_in Release

Proposed mechanism of JHW007 at the dopamine transporter.

Preclinical Behavioral Effects

Locomotor Activity

In rodent models, JHW007 alone does not produce the significant locomotor stimulation characteristic of cocaine. However, when administered prior to cocaine, JHW007 dose-dependently attenuates cocaine-induced hyperlocomotion.[5] This antagonistic effect is a key indicator of its potential as a treatment for cocaine abuse.

Conditioned Place Preference (CPP)

JHW007 does not induce a conditioned place preference on its own, suggesting a lack of rewarding properties at the doses tested.[5] Furthermore, pretreatment with JHW007 effectively blocks the acquisition of cocaine-induced CPP, reinforcing its role as a cocaine antagonist.[5]

cluster_compounds Compound Administration cluster_effects Behavioral Outcomes Cocaine Cocaine Hyperlocomotion Increased Locomotor Activity Cocaine->Hyperlocomotion CPP Conditioned Place Preference (Reward) Cocaine->CPP JHW007 JHW007 No_Stimulation No Significant Locomotor Stimulation JHW007->No_Stimulation No_CPP No Conditioned Place Preference JHW007->No_CPP JHW007_Cocaine JHW007 + Cocaine Blocked_Hyperlocomotion Blocked Cocaine-Induced Hyperlocomotion JHW007_Cocaine->Blocked_Hyperlocomotion Blocked_CPP Blocked Cocaine-Induced CPP JHW007_Cocaine->Blocked_CPP

Summary of JHW007's behavioral effects alone and with cocaine.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki or Kd) and selectivity of JHW007 for monoamine transporters.

Materials:

  • [3H]WIN 35,428 (for DAT), [3H]citalopram (for SERT), [3H]nisoxetine (for NET), or [3H]JHW 007.

  • Unlabeled this compound and reference compounds (e.g., cocaine, GBR 12909).

  • Rat or mouse striatal tissue, or cells expressing the transporter of interest.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled JHW007 or a reference compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Locomotor Activity Assay

Objective: To assess the effect of JHW007 on spontaneous and cocaine-induced locomotor activity.

Materials:

  • Male mice (e.g., C57BL/6).

  • Open-field activity chambers equipped with infrared photobeams or video tracking software.

  • This compound and cocaine hydrochloride solutions.

  • Saline solution (vehicle).

Procedure:

  • Habituation: Acclimate the mice to the activity chambers for a set period (e.g., 30-60 minutes) for one or more days prior to testing.

  • Drug Administration: On the test day, administer JHW007 (e.g., 1-10 mg/kg, i.p.) or vehicle. After a specified pretreatment time (e.g., 30 minutes), administer cocaine (e.g., 10-20 mg/kg, i.p.) or vehicle.

  • Data Collection: Immediately place the mice in the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the locomotor activity data using ANOVA to compare the effects of the different drug treatments.

Conditioned Place Preference (CPP) Assay

Objective: To evaluate the rewarding properties of JHW007 and its ability to block cocaine-induced reward.

Materials:

  • Male mice.

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • This compound and cocaine hydrochloride solutions.

  • Saline solution (vehicle).

Procedure:

  • Pre-conditioning (Baseline): On day 1, place the mice in the central chamber and allow them to freely explore all three chambers for a set time (e.g., 15-20 minutes). Record the time spent in each chamber to establish baseline preference.

  • Conditioning: Over several days (e.g., 6-8 days), perform conditioning sessions. On drug conditioning days, administer cocaine (e.g., 10-20 mg/kg, i.p.) and confine the mouse to one of the outer chambers. On vehicle conditioning days, administer saline and confine the mouse to the opposite chamber. The pairing of the drug with a specific chamber should be counterbalanced across animals. For antagonist studies, administer JHW007 prior to cocaine during the drug conditioning sessions.

  • Post-conditioning (Test): On the day after the final conditioning session, place the mice in the central chamber and allow them to freely explore all three chambers without any drug administration. Record the time spent in each chamber.

  • Data Analysis: Calculate a preference score (time spent in the drug-paired chamber minus time spent in the saline-paired chamber) for both the pre-conditioning and post-conditioning tests. Use statistical tests (e.g., t-test, ANOVA) to determine if there is a significant increase in preference for the drug-paired chamber.

start Start pre_test Pre-conditioning Test (Baseline Preference) start->pre_test conditioning Conditioning Phase (Drug/Vehicle Pairing) pre_test->conditioning post_test Post-conditioning Test (Preference Assessment) conditioning->post_test analysis Data Analysis (Calculate Preference Score) post_test->analysis end End analysis->end Nortropane Analogue Nortropane Analogue JHW007 (Free Base) JHW007 (Free Base) Nortropane Analogue->JHW007 (Free Base) 1-Bromobutane, K2CO3 Acetonitrile, Reflux This compound This compound JHW007 (Free Base)->this compound HCl in Ether

References

Atypical Dopamine Reuptake Inhibition by JHW007: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHW007, a benztropine (B127874) analog, represents a significant departure from typical dopamine (B1211576) reuptake inhibitors (DRIs) like cocaine. While it exhibits high affinity for the dopamine transporter (DAT), it possesses a unique pharmacological profile characterized by low abuse liability and the ability to antagonize the behavioral effects of cocaine.[1][2][3] This technical guide provides an in-depth analysis of the core mechanisms underlying JHW007's atypical action, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental evaluation. The distinctive mode of action of JHW007, involving the stabilization of an inward-facing conformation of the DAT, offers a promising avenue for the development of novel therapeutics for cocaine addiction.[4]

Quantitative Analysis of JHW007 Binding and Inhibition

The affinity and potency of JHW007 at the dopamine transporter (DAT) and other monoamine transporters have been extensively characterized. The following tables summarize the key quantitative data from radioligand binding and dopamine uptake inhibition assays.

Table 1: Binding Affinity of JHW007 and Comparators at Monoamine Transporters

CompoundTransporterSpecies/SystemKi (nM)RadioligandReference
JHW007 DATRat Striatum7.40 / 4400 (two-site model)[³H]JHW007[1]
Mouse Striatum8.18 / 2750 (two-site model)[³H]JHW007[1]
hDAT-transfected cells43.7 (one-site model)[³H]JHW007[1]
WIN 35,428DATRat Striatum4.21[³H]WIN 35,428[1]
Mouse Striatum8.99[³H]WIN 35,428[1]
CocaineDAT---
JHW007NET-Low Affinity[³H]JHW007[1]
JHW007SERT-Low Affinity[³H]JHW007[1]

Ki values represent the inhibition constant, indicating the affinity of the compound for the transporter.

Table 2: Potency of JHW007 in Inhibiting Dopamine Uptake

CompoundSystemIC50 (nM)Reference
JHW007 COS-7 cells expressing DAT WT-[5]
COS-7 cells expressing DAT Y335A-[5]
CocaineRat Striatal Synaptosomes255.2[6]

IC50 values represent the concentration of the compound required to inhibit 50% of dopamine uptake.

The Atypical Mechanism: Preferential Binding to a Closed DAT Conformation

Unlike cocaine, which binds to the outward-open conformation of the dopamine transporter (DAT), JHW007 demonstrates a preference for an occluded or inward-facing conformation.[2][4] This fundamental difference in binding mode is believed to be the basis for its atypical pharmacological profile.

Molecular modeling and mutagenesis studies suggest that JHW007 stabilizes a transporter conformation that is distinct from the one stabilized by cocaine.[4][5] This "atypical" binding leads to a gradual and sustained increase in extracellular dopamine, as opposed to the rapid spike induced by cocaine, which is associated with its high abuse potential.[2] Furthermore, JHW007 can blunt the effects of cocaine, suggesting a competitive interaction at the DAT, but with a different functional outcome.[1][7]

The following diagram illustrates the proposed signaling pathway, contrasting the actions of cocaine and JHW007 on the dopamine transporter.

Caption: Cocaine vs. JHW007 binding to DAT conformations.

Experimental Protocols

The characterization of JHW007's interaction with the dopamine transporter involves several key experimental techniques.

Radioligand Binding Assays

These assays are used to determine the affinity of JHW007 for the dopamine transporter.

Methodology:

  • Membrane Preparation: Striatal tissue from rats or mice, or cells transfected with the human dopamine transporter (hDAT), are homogenized in an ice-cold sucrose (B13894) phosphate (B84403) buffer. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended.[1]

  • Incubation: The prepared membranes are incubated with a specific concentration of a radiolabeled ligand, such as [³H]JHW007 or [³H]WIN 35,428, in the presence of varying concentrations of the unlabeled competitor drug (JHW007 or others).[1]

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.[1]

  • Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined, from which the Ki value is calculated using the Cheng-Prusoff equation.[1]

The following diagram outlines the workflow for a competitive radioligand binding assay.

A Membrane Preparation (e.g., Striatal Tissue) B Incubation with [³H]Ligand & Competitor A->B C Rapid Filtration B->C D Scintillation Counting C->D E Data Analysis (IC₅₀ & Kᵢ Determination) D->E

Caption: Workflow of a competitive radioligand binding assay.

Synaptosomal Dopamine Uptake Assays

These assays measure the functional effect of JHW007 on the reuptake of dopamine into nerve terminals.

Methodology:

  • Synaptosome Preparation: Striatal tissue is homogenized in a suitable buffer and centrifuged to obtain a crude synaptosomal pellet.

  • Pre-incubation: Synaptosomes are pre-incubated with various concentrations of JHW007 or a control substance.

  • Uptake Initiation: [³H]Dopamine is added to the synaptosomal suspension to initiate the uptake process.

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration or by the addition of a stop solution.

  • Radioactivity Measurement: The amount of [³H]dopamine taken up by the synaptosomes is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of JHW007 that inhibits 50% of the specific dopamine uptake (IC50) is determined.

Behavioral Pharmacology of JHW007

The atypical molecular mechanism of JHW007 translates into a unique behavioral profile. In preclinical studies, JHW007 has been shown to:

  • Block Cocaine-Induced Reward: JHW007 effectively blocks the conditioned place preference (CPP) induced by cocaine, indicating that it can attenuate the rewarding effects of the psychostimulant.[3]

  • Reduce Cocaine Self-Administration: Rodents will self-administer cocaine, a model of compulsive drug-seeking behavior. JHW007 has been shown to reduce this behavior.[2]

  • Lack Stimulant Effects: Unlike cocaine, JHW007 does not produce significant locomotor stimulation on its own.[3] In fact, it can dose-dependently suppress the hyperactivity induced by cocaine.[3]

  • Prevent Sensitization: Chronic administration of cocaine leads to sensitization, where the locomotor-activating effects of the drug are enhanced. JHW007 has been demonstrated to prevent the development of this sensitization.[3][8]

Molecular Modeling and Conformational Selection

Computational studies, including molecular dynamics (MD) simulations, have provided atomistic-level insights into the interaction of JHW007 with the dopamine transporter.[4] These studies support the hypothesis that JHW007 preferentially binds to and stabilizes an inward-occluded conformation of the DAT.[4] This is in stark contrast to cocaine, which is thought to lock the transporter in an outward-open state.[4] The Y156F mutation in the DAT has been shown to shift the conformational equilibrium towards an outward-open state, and this mutation reduces the potency of JHW007, further supporting the conformational selection hypothesis.[4]

Future Directions and Therapeutic Potential

The atypical dopamine reuptake inhibition profile of JHW007 makes it a compelling lead compound for the development of medications for cocaine use disorder. Its ability to block the rewarding and reinforcing effects of cocaine without producing significant stimulant effects of its own is a highly desirable characteristic for an anti-addiction therapeutic. Further research is warranted to explore the clinical potential of JHW007 and other benztropine analogs. This includes a deeper investigation into their effects on dopamine D2 autoreceptor neurotransmission, as some studies suggest JHW007 may also have direct or indirect effects on these receptors.[2][7][9] The development of compounds that can selectively stabilize the inward-facing conformation of the DAT represents a promising strategy for a new generation of addiction pharmacotherapies.

References

JHW007 Hydrochloride: A Technical Guide to Solubility in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of JHW007 hydrochloride in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). This document is intended to be a valuable resource for researchers and professionals engaged in drug development and other scientific disciplines where the precise handling and dissolution of this compound are critical.

Executive Summary

This compound is a potent and selective dopamine (B1211576) uptake inhibitor, demonstrating high affinity for the dopamine transporter (DAT).[1][2] Its pharmacological profile has led to its investigation as a potential therapeutic agent for cocaine addiction.[3][4][5] Understanding its solubility in standard laboratory solvents is a fundamental prerequisite for accurate and reproducible in vitro and in vivo studies. This guide summarizes the quantitative solubility data, provides a detailed, representative experimental protocol for solubility determination, and illustrates the primary signaling pathway associated with this compound's mechanism of action.

Quantitative Solubility Data

The solubility of this compound in dimethyl sulfoxide (DMSO) and ethanol is well-documented in commercially available product data sheets. The compound exhibits high solubility in both solvents.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Dimethyl Sulfoxide (DMSO)10042.19
Ethanol10042.19

Note: The molecular weight of this compound is 421.95 g/mol .[1][2] The solubility data is based on this molecular weight.

Experimental Protocols: Solubility Determination

While the precise experimental methods used to determine the cited solubility data are proprietary to the manufacturers, a general and widely accepted protocol for determining the thermodynamic (equilibrium) solubility of a small molecule like this compound is presented below. This method is based on the principle of creating a saturated solution and quantifying the concentration of the dissolved compound, often using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), anhydrous, analytical grade

  • Ethanol, absolute, analytical grade

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Appropriate mobile phase for HPLC (e.g., acetonitrile/water with a suitable buffer)

  • C18 HPLC column

Methodology
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into several vials. The amount should be more than what is expected to dissolve to ensure a solid phase remains.

    • Add a precise volume of the chosen solvent (DMSO or ethanol) to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

  • Sample Clarification:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a short period to permit the excess solid to settle.

    • Carefully withdraw a portion of the supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas at the appropriate wavelength.

    • Dilute the filtered sample solutions to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample solutions into the HPLC system and record the peak areas.

  • Data Analysis:

    • Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

    • Calculate the concentration in the original, undiluted supernatant by applying the dilution factor. This value represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature.

Visualizations

Experimental Workflow for Solubility Determination

G A Preparation of Supersaturated Solution (Excess JHW007 HCl in DMSO/Ethanol) B Equilibration (24-48h at 25°C with agitation) A->B C Sample Clarification (Settle and filter supernatant) B->C D Quantification by HPLC (Analyze filtrate against standards) C->D E Data Analysis (Calculate solubility) D->E

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathway of this compound

This compound is an atypical dopamine reuptake inhibitor.[3] It binds with high affinity to the dopamine transporter (DAT), blocking the reuptake of dopamine from the synaptic cleft and thereby increasing the extracellular concentration of dopamine.[1][2] This leads to enhanced dopaminergic signaling. Additionally, some evidence suggests that JHW007 may act as a direct antagonist at the dopamine D2 autoreceptor, which could further contribute to its pharmacological effects.[3][4][6]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Presynaptic Neuron Presynaptic Neuron Dopamine Dopamine Presynaptic Neuron->Dopamine Release Dopamine Transporter (DAT) Dopamine Transporter (DAT) Dopamine D2 Autoreceptor Dopamine D2 Autoreceptor Postsynaptic Receptors Postsynaptic Receptors Postsynaptic Neuron Postsynaptic Neuron Postsynaptic Receptors->Postsynaptic Neuron Activates Dopaminergic Signaling Dopaminergic Signaling Postsynaptic Neuron->Dopaminergic Signaling Leads to JHW007 HCl JHW007 HCl JHW007 HCl->Dopamine Transporter (DAT) Inhibits JHW007 HCl->Dopamine D2 Autoreceptor Antagonizes Dopamine->Dopamine Transporter (DAT) Reuptake Dopamine->Dopamine D2 Autoreceptor Negative Feedback Dopamine->Postsynaptic Receptors Binds to Synaptic Cleft Synaptic Cleft

Caption: Proposed mechanism of action for this compound at the dopaminergic synapse.

References

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on JHW007 Hydrochloride for Cocaine Addiction Research

Introduction

This compound is a benztropine (B127874) (BZT) analog with a high affinity for the dopamine (B1211576) transporter (DAT), currently under investigation as a potential pharmacotherapy for cocaine addiction.[1][2][3] Unlike typical dopamine reuptake inhibitors (DRIs) such as cocaine, JHW007 is classified as an "atypical" inhibitor. This distinction arises from its unique mechanism of action at the DAT, which results in a pharmacological profile with low abuse potential and the ability to antagonize the behavioral effects of cocaine.[1][3] This guide provides a comprehensive overview of the technical details surrounding this compound, including its binding characteristics, neurochemical effects, preclinical behavioral data, and detailed experimental protocols relevant to its study in the context of cocaine addiction.

Core Data Presentation

The following tables summarize the key quantitative data regarding this compound's interaction with monoamine transporters and its effects in preclinical models.

Table 1: In Vitro Binding Affinity and Selectivity

This table presents the binding affinity (Ki and Kd values) of JHW007 for the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.

CompoundTransporterKi (nM)Kd (nM)Species/SystemReference
JHW007 DAT 25-Not Specified[4][5]
SERT 1730-Not Specified[4]
NET 1330-Not Specified[4]
DAT (Site 1) -7.40Rat[3][6]
DAT (Site 2) -4400Rat[3][6]
DAT (Site 1) -8.18Mouse[3][6]
DAT (Site 2) -2750Mouse[3][6]
hDAT -43.7Human (transfected cells)[3][6]
WIN 35,428 DAT -4.21Rat[3][6]
DAT -8.99Mouse[3][6]

Ki (Inhibition Constant): Concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand. Kd (Dissociation Constant): Concentration of a ligand at which 50% of the receptors are occupied at equilibrium.

Table 2: In Vivo Behavioral Effects

This table summarizes the behavioral outcomes observed in preclinical animal models of cocaine addiction following the administration of JHW007.

Behavioral ModelSpeciesJHW007 Dose RangeCocaine Challenge DoseKey FindingsReference
Conditioned Place Preference (CPP) MiceAmple dose rangeNot specifiedJHW007 did not produce CPP on its own but effectively blocked cocaine-induced CPP.[2]
Locomotor Activity MiceNot specifiedNot specifiedJHW007 did not stimulate locomotor activity on its own but dose-dependently suppressed cocaine-evoked hyperactivity.[2]
Locomotor Sensitization MiceNot specifiedSubchronic (8-day) exposureJHW007 did not produce sensitization alone but prevented the development of cocaine-induced locomotor sensitization.[2]
Cocaine Self-Administration RatsNot specifiedNot specifiedJHW007 decreases cocaine self-administration.[3][4]
Methamphetamine Self-Administration RatsNot specifiedNot specifiedJHW007 decreases methamphetamine self-administration.[4]
Elevated Plus Maze (EPM) MiceNot specifiedNot specifiedAcute and subchronic JHW007, alone or with cocaine, produced an anxiogenic-like profile.[2]
Table 3: Neurochemical Effects

This table outlines the effects of JHW007 on extracellular dopamine levels, particularly within the nucleus accumbens (NAc), a key brain region in the reward pathway.

MethodSpeciesJHW007 DoseEffect on Extracellular Dopamine (DA) in NAcComparison with CocaineReference
MicrodialysisMiceNot specifiedProduces a gradual and sustained increase in extracellular DA.JHW007 produces a maximal effect of ~400% of control, whereas cocaine's maximal effect is ~700%. The dose-effect curve for JHW007 is less steep.[1][7]
Not specifiedRats3.0 mg/kg and 10.0 mg/kgDose-dependently increases extracellular DA levels.When combined with cocaine, the effects on DA levels are less than additive, suggesting an antagonistic interaction at the DAT.[8]

Mechanism of Action and Signaling Pathways

JHW007's therapeutic potential stems from its atypical interaction with the dopamine transporter. Unlike cocaine, which binds to the DAT in an open conformation, JHW007 preferentially binds to an occluded (closed) conformation.[1] This mode of binding is thought to be responsible for the slower onset and lower peak of extracellular dopamine increase observed with JHW007 compared to cocaine.[1] This blunted dopaminergic response is hypothesized to be sufficient to occupy the DAT and prevent cocaine binding, yet insufficient to produce the robust reinforcing effects characteristic of abused stimulants.

Additionally, research suggests that JHW007 may directly antagonize the autoregulatory dopamine D2 receptor, which would further modulate dopamine neurotransmission.[1]

Signaling Pathway Diagram

G cluster_0 Typical DAT Inhibition (Cocaine) cluster_1 Atypical DAT Inhibition (JHW007) cluster_2 Dopamine Autoreceptor Modulation Cocaine Cocaine DAT_Open DAT (Open Conformation) Cocaine->DAT_Open Binds to DA_Reuptake_Block Rapid, Complete Block of DA Reuptake DAT_Open->DA_Reuptake_Block DA_Surge Large, Rapid Surge in Synaptic DA DA_Reuptake_Block->DA_Surge Euphoria Intense Euphoria & Reinforcement DA_Surge->Euphoria JHW007 JHW007 DAT_Occluded DAT (Occluded Conformation) JHW007->DAT_Occluded Binds to DA_Reuptake_Modulation Gradual, Sustained Modulation of DA Reuptake DAT_Occluded->DA_Reuptake_Modulation DA_Increase Modest, Sustained Increase in Synaptic DA DA_Reuptake_Modulation->DA_Increase Therapeutic Reduced Cocaine Effects Low Abuse Potential DA_Increase->Therapeutic D2_Auto D2 Autoreceptor DA_Increase->D2_Auto Activates JHW007_D2 JHW007 JHW007_D2->D2_Auto Antagonizes DA_Release_Inhibit Inhibition of DA Release D2_Auto->DA_Release_Inhibit Normally Inhibits

Caption: Proposed mechanism of JHW007 vs. Cocaine at the dopamine synapse.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki, Kd) and selectivity of JHW007 for monoamine transporters (DAT, SERT, NET).

Materials:

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]JHW007.

  • Membrane Preparations: Striatal tissue from rats or mice, or cells transfected with human DAT (hDAT).

  • Buffer: Sucrose phosphate (B84403) buffer.

  • Competing Ligands: JHW007, cocaine, GBR 12909, and various other dopamine, serotonin, and norepinephrine uptake inhibitors.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Dissect striata from rodents and prepare crude membrane homogenates via centrifugation, or culture hDAT-transfected cells.

  • Saturation Binding: To determine Kd, incubate a fixed amount of membrane preparation with increasing concentrations of [³H]JHW007 or [³H]WIN 35,428.

  • Competition Binding: To determine Ki, incubate membranes with a fixed concentration of a radioligand (e.g., 0.5 nM [³H]WIN 35,428) and varying concentrations of JHW007.

  • Incubation: Incubate assay tubes on ice for 120 minutes to reach equilibrium.

  • Nonspecific Binding Determination: Define nonspecific binding in the presence of a high concentration of a selective ligand (e.g., 100 µM cocaine or GBR 12909).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration over glass fiber filters. Wash filters to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Analyze data using nonlinear regression analysis (e.g., one-site or two-site binding models) to calculate Kd and Ki values.

Cocaine-Induced Locomotor Sensitization

Objective: To assess whether JHW007 can prevent the development of behavioral sensitization to the locomotor-activating effects of cocaine.

Materials:

  • Subjects: Male mice.

  • Apparatus: Open-field arenas equipped with automated photobeam tracking systems.

  • Drugs: this compound, cocaine hydrochloride, saline.

Procedure:

  • Habituation: Habituate mice to the open-field arenas for 30-60 minutes for several days.

  • Induction Phase (8 days):

    • Control Group: Receives saline + saline.

    • Cocaine Group: Receives saline followed by cocaine.

    • JHW007 Group: Receives JHW007 followed by saline.

    • JHW007 + Cocaine Group: Receives JHW007 followed by cocaine.

    • Administer injections once daily for 8 days. Immediately after the second injection, place the animal in the open field and record locomotor activity (e.g., distance traveled) for 60-120 minutes.

  • Withdrawal Phase: House animals in their home cages with no drug treatment for a period of 7-14 days.

  • Challenge Phase: On the challenge day, administer a single challenge dose of cocaine to all groups and record locomotor activity as in the induction phase.

  • Data Analysis: Compare the locomotor response to the cocaine challenge across the different treatment groups. Prevention of sensitization is indicated if the JHW007 + Cocaine group shows a significantly lower locomotor response than the Cocaine group, and similar to the control group's response to the first cocaine injection.

Experimental Workflow Diagram

G start Start: Locomotor Sensitization Assay habituation Phase 1: Habituation (3-5 days) Acclimate mice to open-field arena start->habituation induction Phase 2: Induction (8 days) Daily injections (e.g., Saline+Cocaine vs. JHW007+Cocaine) habituation->induction activity_rec1 Record Locomotor Activity (Post-injection) induction->activity_rec1 withdrawal Phase 3: Withdrawal (7-14 days) No drug administration activity_rec1->withdrawal After 8 days challenge Phase 4: Challenge (1 day) Administer cocaine to all groups withdrawal->challenge activity_rec2 Record Locomotor Activity (Post-challenge) challenge->activity_rec2 analysis Data Analysis Compare locomotor response on challenge day activity_rec2->analysis end End: Determine effect of JHW007 on sensitization analysis->end

Caption: Standard experimental workflow for a locomotor sensitization study.

Cocaine Self-Administration and Reinstatement

Objective: To determine if JHW007 can reduce the reinforcing effects of cocaine and prevent relapse-like behavior.

Materials:

  • Subjects: Rats fitted with intravenous (IV) catheters.

  • Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive), a drug infusion pump, and cue lights.

  • Drugs: this compound, cocaine hydrochloride, saline.

Procedure:

  • Catheter Implantation: Surgically implant chronic indwelling catheters into the jugular vein of the rats.

  • Acquisition of Self-Administration:

    • Place rats in operant chambers for 2-hour sessions daily.

    • Presses on the active lever result in an IV infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a discrete cue (e.g., light).

    • Presses on the inactive lever have no consequence.

    • Continue training until stable responding is achieved.

  • JHW007 Treatment (Maintenance Phase):

    • Once responding is stable, pre-treat animals with various doses of JHW007 or vehicle before the self-administration session.

    • Measure the number of cocaine infusions earned. A reduction in infusions in the JHW007-treated group indicates a decrease in cocaine's reinforcing efficacy.

  • Extinction and Reinstatement:

    • Extinction: Replace cocaine with saline. Active lever presses now result in a saline infusion and no cues. Continue until responding is significantly reduced.

    • Reinstatement: After extinction, test for reinstatement of drug-seeking behavior (responding on the active lever) triggered by a cocaine prime (a non-contingent injection of cocaine), presentation of the conditioned cues, or a stressor.

    • Administer JHW007 prior to the reinstatement test to assess its ability to block cue-, stress-, or drug-primed reinstatement.

Logical Framework for Therapeutic Action

The potential of JHW007 as a treatment for cocaine addiction is based on a logical progression from its molecular action to its behavioral effects.

Logical Relationship Diagram

G node_mechanism Molecular Mechanism JHW007 binds to the occluded conformation of DAT node_neurochem Neurochemical Effect Gradual, sustained, and modest increase in synaptic dopamine node_mechanism->node_neurochem node_interact Pharmacological Interaction 1. Occupies DAT, preventing cocaine binding. 2. Avoids the large, rapid DA surge that causes intense reinforcement. node_neurochem->node_interact node_behavioral Behavioral Outcome Attenuation of cocaine's effects (reward, locomotor stimulation, sensitization). node_interact->node_behavioral node_therapeutic Therapeutic Potential Medication for Cocaine Addiction (Reduces craving and relapse potential with low abuse liability) node_behavioral->node_therapeutic

References

Audience: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on JHW007 Hydrochloride and its Binding Affinity for the Dopamine (B1211576) Transporter (DAT)

This technical guide provides a comprehensive overview of this compound, focusing on its high-affinity binding to the dopamine transporter (DAT). JHW007 is a benztropine (B127874) analog that acts as a high-affinity dopamine uptake inhibitor.[1][2] Unlike typical DAT ligands, it exhibits a unique profile with low abuse liability, making it a compound of significant interest for the development of therapeutics for cocaine addiction.[3][4][5] This document details the quantitative binding data, the experimental protocols used for its determination, and the relevant biological pathways.

Quantitative Binding Affinity Data

This compound demonstrates high affinity and selectivity for the dopamine transporter (DAT) over other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). The binding affinity is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing radioligand. A lower Kᵢ value indicates a higher binding affinity.

The compiled data below showcases the binding profile of this compound.

Transporter Binding Affinity (Kᵢ) in nM Reference
Dopamine Transporter (DAT)25[1][2]
Norepinephrine Transporter (NET)1330[1]
Serotonin Transporter (SERT)1730[1]

Table 1: Binding affinities of this compound for monoamine transporters.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound for the dopamine transporter is determined using competitive radioligand binding assays. This method measures the ability of the unlabeled compound (JHW007) to displace a radiolabeled ligand that is known to bind to the target transporter.

Materials
  • Test Compound: this compound

  • Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand) or [³H]JHW 007.[3]

  • Tissue Source: Striatal tissue from rats or mice, or human DAT-transfected cells (e.g., hDAT/N2A neuroblastoma cells).[3]

  • Buffer: Ice-cold modified sucrose (B13894) phosphate (B84403) buffer (0.32 M sucrose, 7.74 mM Na₂HPO₄, 2.26 mM NaH₂PO₄, pH adjusted to 7.4).[3]

  • Displacer for Nonspecific Binding: 100 µM cocaine or 100 µM GBR 12909.[3]

  • Filtration Apparatus: Cell harvester for rapid filtration.

  • Scintillation Counter: For measuring radioactivity.

Membrane Preparation
  • Tissue Dissection: Brains from rats or mice are removed, and the striata are dissected and immediately frozen. For cell lines, cells are washed with ice-cold buffer and scraped into centrifuge tubes.[3]

  • Homogenization: The tissue or cells are homogenized in 20 volumes (w/v) of ice-cold sucrose phosphate buffer using a Polytron homogenizer.[3]

  • Centrifugation: The homogenate is centrifuged at 20,000g for 10 minutes at 4°C.[3]

  • Washing: The resulting pellet is resuspended in fresh buffer and re-centrifuged under the same conditions to wash the membranes.[3]

  • Final Preparation: The final pellet is resuspended in the buffer to a concentration of 10 mg (original wet weight) per ml.[3]

Competition Binding Assay
  • Assay Setup: Experiments are conducted in assay tubes containing a total volume of 0.5 ml of sucrose phosphate buffer.[3]

  • Component Addition: Each tube contains:

    • A fixed concentration of radioligand (e.g., 0.5 nM [³H]WIN 35,428).[3]

    • 1.0 mg of the prepared membrane suspension.[3]

    • Varying concentrations of the competing compound, this compound.

  • Nonspecific Binding: A separate set of tubes is prepared with a high concentration of a non-radiolabeled DAT inhibitor (e.g., 100 µM cocaine) to determine nonspecific binding.[3]

  • Incubation: The assay tubes are incubated on ice for 120 minutes to reach equilibrium.[3]

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate the bound from the free radioligand.[3]

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

Data Analysis

The data from the competition assay is used to generate a dose-response curve by plotting the percentage of specific binding of the radioligand against the logarithm of the concentration of JHW007. The IC₅₀ (the concentration of JHW007 that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • [L] is the concentration of the radioligand.

  • Kₑ is the equilibrium dissociation constant of the radioligand for the transporter.

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental and logical processes involved in determining the binding affinity of this compound.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Tissue Source (e.g., Rat Striatum) Homogenize Homogenize in Sucrose Phosphate Buffer Tissue->Homogenize Centrifuge1 Centrifuge at 20,000g Homogenize->Centrifuge1 Resuspend1 Resuspend Pellet Centrifuge1->Resuspend1 Centrifuge2 Re-centrifuge Resuspend1->Centrifuge2 FinalPellet Resuspend Final Pellet in Buffer Centrifuge2->FinalPellet Setup Prepare Assay Tubes FinalPellet->Setup AddComponents Add: - Membranes - [3H]Radioligand - JHW007 (Varying Conc.) Setup->AddComponents Incubate Incubate on Ice (120 min) AddComponents->Incubate Filter Rapid Filtration Incubate->Filter Measure Measure Radioactivity (Scintillation Counting) Filter->Measure Analyze Calculate IC50 and Ki (Cheng-Prusoff) Measure->Analyze DAT DAT Radioligand [3H]Radioligand Binding Binding Radioligand->Binding JHW007 JHW007 Displacement Displacement JHW007->Displacement Binding->DAT Displacement->Binding

References

JHW007 Hydrochloride: An In-Depth Technical Guide on its Effects on Dopamine D2 Autoreceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHW007 hydrochloride is a cocaine analog recognized for its high affinity as an atypical dopamine (B1211576) reuptake inhibitor, which is under investigation for its potential in treating cocaine addiction.[1] Unlike typical dopamine reuptake inhibitors, JHW007 binds to the dopamine transporter (DAT) in an occluded conformation, leading to a gradual and sustained increase in extracellular dopamine.[1] Beyond its primary action at the DAT, emerging evidence suggests that JHW007 may also directly modulate dopaminergic activity through interaction with dopamine D2 autoreceptors. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on dopamine D2 autoreceptors, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Dopamine D2 autoreceptors are presynaptic receptors located on dopaminergic neurons that regulate the synthesis and release of dopamine, as well as the neuron's firing rate. Modulation of these autoreceptors presents a valuable therapeutic target for substance use disorders and other neurological conditions. The potential dual action of JHW007 at both the DAT and D2 autoreceptors makes it a compound of significant interest in the development of novel pharmacotherapies.

Primary Pharmacology: Atypical Dopamine Transporter Inhibition

The principal mechanism of action for JHW007 is its high-affinity binding to the dopamine transporter (DAT). This interaction is characterized as "atypical" because it stabilizes an occluded conformation of the transporter. This mode of binding is distinct from that of cocaine and results in a slower onset and more sustained elevation of extracellular dopamine levels, which is thought to contribute to its lower abuse potential and its ability to blunt the effects of cocaine.[1]

Effects on Dopamine D2 Autoreceptors

Recent studies have revealed a secondary mechanism of action for JHW007 involving direct interaction with dopamine D2 receptors, including the presynaptic autoreceptors. Electrophysiological evidence strongly suggests that JHW007 can act as an antagonist at these receptors.

Evidence for D2 Autoreceptor Antagonism

Research by Avelar and colleagues (2017) demonstrated that JHW007 unexpectedly inhibits D2 receptor-mediated currents in midbrain dopamine neurons.[2] In contrast to typical DAT inhibitors like cocaine, which enhance D2 autoreceptor-mediated currents by increasing extracellular dopamine, JHW007 was found to decrease the amplitude of these currents. This effect is consistent with direct antagonism at the D2 autoreceptor.[2]

This antagonistic action at D2 autoreceptors could contribute to its therapeutic profile by preventing the negative feedback mechanism that would typically reduce dopamine release and neuron firing in response to elevated synaptic dopamine levels caused by DAT inhibition.

Data Presentation

The following tables summarize the available quantitative data for this compound's interaction with the dopamine D2 receptor and the dopamine transporter.

Table 1: JHW007 Binding Affinity and Functional Activity at Dopamine D2 Receptors

ParameterValueReceptor SubtypeSpeciesSource
Binding Affinity (Kᵢ)47.1 nMD2LNot SpecifiedAvelar et al., 2017 (citing Katz et al., 2004)
Functional Antagonism (IC₅₀)2 µMD2Not SpecifiedAvelar et al., 2017 (citing Cao et al., 2016)

Table 2: JHW007 Binding Affinity at the Dopamine Transporter (DAT)

ParameterValueSpeciesSource
Binding Affinity (Kᵢ)12.0 nMNot SpecifiedAvelar et al., 2017 (citing Kopajtic et al., 2010)

Experimental Protocols

This section details the methodologies used in the key experiments that have characterized the effects of JHW007 on dopamine D2 autoreceptors and its binding properties.

Radioligand Binding Assays for D2 Receptors

The binding affinity of JHW007 at dopamine D2 receptors was determined using competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies.

  • Tissue Preparation: Membranes are prepared from cells stably expressing the human dopamine D2L receptor subtype or from brain regions rich in D2 receptors (e.g., striatum). The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.

  • Assay Conditions: The assay is typically performed in a final volume of 500 µL containing the membrane preparation, a specific D2 receptor radioligand (e.g., [³H]spiperone), and varying concentrations of JHW007.

  • Incubation: The mixture is incubated at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Termination and Detection: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand. The filters are then washed with ice-cold buffer. The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a standard D2 antagonist (e.g., sulpiride). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value for JHW007 is determined by non-linear regression analysis of the competition binding data, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology in Midbrain Dopamine Neurons

The functional effects of JHW007 on D2 autoreceptor-mediated currents are investigated using whole-cell patch-clamp electrophysiology in brain slices containing midbrain dopamine neurons (substantia nigra and ventral tegmental area).[2]

  • Brain Slice Preparation: Mice are anesthetized and transcardially perfused with an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The brain is rapidly removed, and coronal slices containing the midbrain are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF at room temperature before recording.

  • Recording Setup: Slices are transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF. Dopamine neurons are visually identified.

  • Electrophysiological Recordings: Whole-cell voltage-clamp recordings are made from identified dopamine neurons. D2 autoreceptor-mediated inhibitory postsynaptic currents (IPSCs) are evoked by electrical stimulation of local afferents. These currents are pharmacologically isolated by blocking other neurotransmitter receptors.

  • Drug Application: JHW007 is bath-applied at various concentrations, and its effect on the amplitude and kinetics of the D2-mediated IPSCs is recorded.

  • Data Analysis: The amplitude and duration of the D2-IPSCs are measured before and after the application of JHW007. Statistical analysis is used to determine the significance of any observed changes.

Mandatory Visualizations

Signaling Pathway of the Dopamine D2 Autoreceptor

D2_Autoreceptor_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron DA Dopamine D2R D2 Autoreceptor DA->D2R Activates Gi Gαi/o D2R->Gi Activates JHW007 JHW007 JHW007->D2R Antagonizes AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DA_synthesis Dopamine Synthesis DA_release Dopamine Release

Caption: Dopamine D2 autoreceptor signaling pathway and the antagonistic effect of JHW007.

Experimental Workflow for Electrophysiological Recording

electrophysiology_workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis animal_prep Anesthetize Mouse perfusion Transcardial Perfusion animal_prep->perfusion brain_extraction Brain Extraction perfusion->brain_extraction slicing Vibratome Slicing (Midbrain) brain_extraction->slicing recovery Slice Recovery in aCSF slicing->recovery transfer Transfer Slice to Recording Chamber recovery->transfer identification Identify Dopamine Neuron transfer->identification patching Whole-cell Patch Clamp identification->patching baseline Record Baseline D2-IPSCs patching->baseline drug_app Bath Apply JHW007 baseline->drug_app post_drug_rec Record Post-drug D2-IPSCs drug_app->post_drug_rec data_acq Data Acquisition post_drug_rec->data_acq measurement Measure IPSC Amplitude & Kinetics data_acq->measurement stats Statistical Analysis measurement->stats

Caption: Workflow for patch-clamp electrophysiology to assess JHW007's effects.

Conclusion

This compound is a promising atypical dopamine reuptake inhibitor with a multifaceted mechanism of action. In addition to its primary effect on the dopamine transporter, there is compelling evidence for its direct antagonism of dopamine D2 autoreceptors. This antagonistic action may contribute significantly to its therapeutic potential by disinhibiting dopaminergic neurotransmission. The available data indicate a moderate binding affinity for the D2L receptor and weak functional antagonism. Further research is warranted to fully elucidate the functional consequences of D2 autoreceptor antagonism by JHW007, particularly through dedicated functional assays like GTPγS binding or cAMP modulation in systems specifically isolating the autoreceptor population. A comprehensive understanding of this dual action is crucial for the continued development of JHW007 as a potential pharmacotherapy for cocaine addiction.

References

The Pharmacological Profile of JHW007 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHW007 hydrochloride is a benztropine (B127874) analog that has emerged as a significant research tool and a potential therapeutic lead, particularly in the context of cocaine addiction.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of JHW007, detailing its mechanism of action, binding affinities, and its effects in both in vitro and in vivo models. The information is presented to be a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

JHW007, chemically known as N-(n-butyl)-3α-[bis(4′-fluorophenyl)methoxy]-tropane hydrochloride, is a high-affinity ligand for the dopamine (B1211576) transporter (DAT).[1][4] Unlike typical DAT inhibitors such as cocaine, JHW007 exhibits an atypical pharmacological profile, characterized by a lack of cocaine-like psychostimulant effects and the ability to antagonize the behavioral and neurochemical effects of cocaine.[1][3][5] This unique profile has positioned JHW007 as a lead compound for the development of pharmacotherapies for cocaine use disorder.[1]

Mechanism of Action

The primary mechanism of action of JHW007 is the inhibition of dopamine reuptake via binding to the dopamine transporter (DAT).[1][2] However, its interaction with the DAT is distinct from that of cocaine.

Atypical Dopamine Transporter Inhibition: JHW007 binds to the DAT in an occluded (closed) conformation.[2] This mode of binding is thought to be responsible for the gradual and sustained increase in extracellular dopamine, in contrast to the rapid and pronounced spike induced by cocaine.[2] This atypical interaction with the DAT is believed to contribute to its lack of abuse liability.[2][6]

Dopamine D2 Autoreceptor Antagonism: Emerging evidence suggests that JHW007 may also act as a direct antagonist of the dopamine D2 autoreceptor.[2][7] This action would further modulate dopaminergic neurotransmission by blocking the feedback inhibition of dopamine release, a mechanism that is currently under investigation.[2][7]

Signaling Pathway of JHW007 at the Dopaminergic Synapse

JHW007 Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Extracellular_Dopamine Extracellular Dopamine Dopamine->Extracellular_Dopamine Release D2_Auto D2 Autoreceptor D2_Auto->Dopamine Inhibits Release JHW007_DAT JHW007 JHW007_DAT->DAT Inhibits (Atypical) JHW007_D2 JHW007 JHW007_D2->D2_Auto Antagonizes D2_Post Postsynaptic D2 Receptor Extracellular_Dopamine->D2_Post Signal Signal Transduction D2_Post->Signal

Caption: Proposed mechanism of JHW007 at the dopamine synapse.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding and functional data for this compound.

Table 1: Dopamine Transporter (DAT) Binding Affinity
Species/SystemRadioligandParameterValue (nM)Reference
Rat Striatum[³H]WIN 35,428Kd4.21[8]
Rat Striatum[³H]JHW 007Kd17.40[6][8]
Kd24400[6][8]
Mouse Striatum[³H]WIN 35,428Kd8.99[8]
Mouse Striatum[³H]JHW 007Kd18.18[6][8]
Kd22750[6][8]
hDAT-transfected cells[³H]JHW 007Kd43.7[6][8]
--Ki25[4]
Table 2: Dopamine Uptake Inhibition
Assay SystemParameterValue (nM)Reference
-IC5024.6 ± 1.97[1]
Table 3: Affinity for Other Receptors
ReceptorParameterValue (nM)Reference
Sigma (σ) receptorsHigh Affinity-[1]
Histamine (B1213489) H1 receptorsAffinity-[1]

Note: Specific Ki values for sigma and histamine H1 receptors were not available in the reviewed literature, but high affinity was noted.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of JHW007 for its targets.

Objective: To determine the equilibrium dissociation constant (Kd) and binding affinity (Ki) of JHW007 for the dopamine transporter and other receptors.

Experimental Workflow:

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue_Prep Tissue Homogenization (e.g., rat striatum) Membrane_Prep Membrane Preparation (Centrifugation) Tissue_Prep->Membrane_Prep Incubation Incubate Membranes with: - Radioligand (e.g., [³H]JHW007) - Competing Ligand (JHW007) - Buffer Membrane_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation Analysis Non-linear regression analysis to determine Kd and Bmax Scintillation->Analysis Ki_Calc Cheng-Prusoff equation to calculate Ki Analysis->Ki_Calc

Caption: General workflow for radioligand binding assays.

Detailed Methodology:

  • Membrane Preparation:

    • Brains from rodents (e.g., Sprague-Dawley rats or Swiss-Webster mice) are dissected, and the striata are rapidly frozen.[6]

    • Tissues or human DAT (hDAT)-transfected cells are homogenized in ice-cold sucrose (B13894) phosphate (B84403) buffer.[6]

    • The homogenate is centrifuged, and the resulting pellet is resuspended and recentrifuged to wash the membranes.[6]

    • The final pellet is resuspended in buffer to a specific concentration.[6]

  • Binding Assay:

    • Assays are conducted in tubes containing sucrose phosphate buffer, the prepared membranes (1.0 mg of tissue), a specific concentration of radioligand (e.g., 0.5 nM [³H]JHW 007 or [³H]WIN 35428), and varying concentrations of the competing unlabeled ligand (JHW007).[6]

    • Incubation is typically carried out for 120 minutes on ice.[6]

    • Nonspecific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 100 µM GBR 12909 for [³H]JHW 007 binding or 100 µM cocaine for [³H]WIN 35428 binding).[6]

  • Separation and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine.[6]

    • Filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Data are analyzed using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) for saturation experiments, or the IC50 (half-maximal inhibitory concentration) for competition experiments.

    • The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of JHW007 to block the reuptake of dopamine into cells.

Objective: To determine the potency (IC50) of JHW007 in inhibiting dopamine uptake.

Experimental Workflow:

Dopamine Uptake Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Counting cluster_analysis Data Analysis Cell_Culture Culture cells expressing DAT (e.g., hDAT-transfected cells) Preincubation Pre-incubate cells with varying concentrations of JHW007 Cell_Culture->Preincubation Uptake Add [³H]Dopamine to initiate uptake Preincubation->Uptake Termination Terminate uptake by rapid washing with ice-cold buffer Lysis Lyse cells to release intracellular [³H]Dopamine Termination->Lysis Scintillation Scintillation Counting Lysis->Scintillation Analysis Non-linear regression analysis to determine IC50 Scintillation->Analysis

Caption: General workflow for dopamine uptake inhibition assays.

Detailed Methodology:

  • Cell Culture: Cells stably or transiently expressing the dopamine transporter (e.g., HEK293 or N2A cells) are cultured in appropriate media.

  • Assay Procedure:

    • Cells are plated in multi-well plates and washed with buffer.

    • Cells are pre-incubated with various concentrations of this compound.

    • [³H]Dopamine is added to the wells to initiate the uptake reaction.

    • The uptake is allowed to proceed for a short period at a controlled temperature (e.g., room temperature or 37°C).

  • Termination and Measurement:

    • Uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]Dopamine.

    • The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The percentage inhibition of dopamine uptake is calculated for each concentration of JHW007.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Pharmacology

In vivo studies are essential to understand the physiological and behavioral effects of JHW007.

Behavioral Studies
  • Locomotor Activity: In contrast to cocaine, JHW007 does not produce significant locomotor stimulation on its own.[1][3] However, it dose-dependently antagonizes the locomotor-stimulant effects of cocaine.[3][5]

  • Conditioned Place Preference (CPP): JHW007 does not induce conditioned place preference, indicating a lack of rewarding properties.[5] Furthermore, it blocks the development of cocaine-induced CPP.[5]

  • Drug Self-Administration: JHW007 has been shown to reduce cocaine self-administration in rodents.[2]

Neurochemical Studies
  • Microdialysis and Fast-Scan Cyclic Voltammetry (FSCV): These techniques have been used to demonstrate that JHW007 administration leads to a slow and sustained increase in extracellular dopamine levels in brain regions like the nucleus accumbens, which is markedly different from the rapid and transient increase caused by cocaine.[2] JHW007 also blunts the cocaine-induced increase in dopamine.

Conclusion

This compound possesses a unique pharmacological profile as an atypical dopamine transporter inhibitor with potential D2 autoreceptor antagonist properties. Its ability to block the rewarding and stimulant effects of cocaine without exhibiting abuse liability itself makes it a compelling candidate for further investigation as a potential pharmacotherapy for cocaine addiction. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate future research into JHW007 and related compounds.

References

The Discovery and Development of JHW007 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Novel Atypical Dopamine (B1211576) Transporter Inhibitor for Cocaine Use Disorder

Abstract

JHW007 hydrochloride, a benztropine (B127874) analog, has emerged as a promising candidate for the treatment of cocaine use disorder. Classified as an atypical dopamine reuptake inhibitor, JHW007 exhibits a unique pharmacological profile that distinguishes it from traditional stimulants like cocaine. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It details the compound's mechanism of action, binding affinities, and its effects in various in vivo models of addiction. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of JHW007 and related atypical dopamine transporter ligands.

Introduction

Cocaine use disorder remains a significant public health concern with limited effective pharmacological treatments. The primary mechanism of cocaine's reinforcing effects is the blockade of the dopamine transporter (DAT), leading to increased synaptic dopamine levels. However, compounds that mimic this mechanism often share cocaine's abuse liability. Atypical dopamine reuptake inhibitors, such as this compound, represent a novel therapeutic strategy. These compounds modulate dopamine neurotransmission in a manner that antagonizes the effects of cocaine without producing significant stimulant or reinforcing effects on their own.

JHW007, chemically known as N-(n-butyl)-3α-[bis(4′-fluorophenyl)methoxy]-tropane hydrochloride, is a high-affinity ligand for the DAT.[1] Its "atypical" profile stems from its ability to bind to the DAT in a distinct conformation compared to cocaine, leading to a slower onset and longer duration of action.[2][3] This guide will delve into the technical details of JHW007's discovery and preclinical development.

Synthesis and Physicochemical Properties

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its synthesis is based on the derivatization of the tropane (B1204802) scaffold, a common feature of benztropine analogs. The general synthetic route involves the N-alkylation of nor-3α-[bis(4'-fluorophenyl)methoxy]tropane.[4] This precursor is prepared, and subsequent reaction with an appropriate butylating agent, followed by conversion to the hydrochloride salt, would yield the final compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (1R,5S)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride[5]
CAS Number 202645-74-7[1]
Molecular Formula C₂₄H₂₉F₂NO·HCl[1]
Molecular Weight 421.95 g/mol [1]

Mechanism of Action and Signaling Pathway

JHW007's primary mechanism of action is the inhibition of the dopamine transporter (DAT). Unlike cocaine, which binds to the outward-facing conformation of the DAT, JHW007 is believed to stabilize an occluded or closed conformation of the transporter.[2] This distinct binding mode is thought to underlie its atypical pharmacological profile, characterized by a gradual and sustained increase in extracellular dopamine, as opposed to the rapid and pronounced spike induced by cocaine.[2]

Furthermore, evidence suggests that JHW007 may also act as a direct antagonist of the dopamine D2 autoreceptor.[2][5][6] This action would further contribute to the modulation of dopamine release and neuronal firing, potentially dampening the excessive dopaminergic signaling associated with cocaine use.

JHW007_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) (Occluded Conformation) Dopamine_synapse->DAT Reuptake D2_autoreceptor D2 Autoreceptor Dopamine_synapse->D2_autoreceptor Binds Dopamine_receptor Postsynaptic Dopamine Receptors Dopamine_synapse->Dopamine_receptor Activates D2_autoreceptor->Dopamine_vesicle Inhibits Release JHW007 JHW007 JHW007->DAT Binds & Stabilizes JHW007->D2_autoreceptor Antagonizes Cocaine Cocaine Cocaine->DAT Blocks (Outward-facing)

Figure 1: Proposed mechanism of action for JHW007.

Preclinical Pharmacology

In Vitro Binding Affinity

Radioligand binding assays have been instrumental in characterizing the affinity of JHW007 for monoamine transporters. These studies typically utilize brain tissue homogenates or cells expressing the transporter of interest.

Table 2: In Vitro Binding Affinities (Kd/Ki) of JHW007

TransporterSpeciesKd/Ki (nM)RadioligandReference
DAT Rat7.40 / 4400 (two-site model)[³H]JHW007[6]
DAT Mouse8.18 / 2750 (two-site model)[³H]JHW007[6]
DAT Human (hDAT)43.7[³H]JHW007[6]
NET Rat>1000[³H]Nisoxetine[4]
SERT Rat>1000[³H]Citalopram[4]
In Vivo Behavioral Pharmacology

In contrast to cocaine, JHW007 does not produce significant locomotor stimulation in rodents.[7] In fact, at higher doses, it can suppress the hyperlocomotor effects of cocaine.[7] This lack of stimulant properties is a key feature of its atypical profile and suggests a lower potential for abuse.

Conditioned place preference is a preclinical model used to assess the rewarding effects of drugs. Studies have shown that JHW007 does not induce a conditioned place preference on its own, indicating a lack of rewarding effects.[2][7] Importantly, pretreatment with JHW007 can block the acquisition of cocaine-induced CPP, highlighting its potential as a cocaine antagonist.[2][7]

Drug self-administration is considered the gold standard for assessing the reinforcing properties and abuse liability of a compound. In preclinical models, JHW007 is not readily self-administered by animals.[3] Furthermore, pretreatment with JHW007 has been shown to reduce cocaine self-administration, suggesting it can decrease the motivation to take cocaine.[5]

Experimental Protocols

In Vitro [³H]JHW007 Radioligand Binding Assay

This protocol is adapted from Kopajtic et al. (2010).[6]

Objective: To determine the binding affinity (Kd) and density (Bmax) of JHW007 at the dopamine transporter.

Materials:

  • Rat or mouse striatal tissue

  • [³H]JHW007 (radioligand)

  • Unlabeled JHW007

  • GBR 12909 (for non-specific binding)

  • Sucrose (B13894) phosphate (B84403) buffer (0.32 M sucrose, 7.74 mM Na₂HPO₄, 2.26 mM NaH₂PO₄, pH 7.4)

  • Polytron homogenizer

  • Centrifuge

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize striatal tissue in ice-cold sucrose phosphate buffer.

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet to a concentration of 10 mg/mL (original wet weight).

  • Binding Assay:

    • For saturation experiments, set up assay tubes containing increasing concentrations of [³H]JHW007.

    • For competition experiments, use a fixed concentration of [³H]JHW007 and increasing concentrations of unlabeled JHW007.

    • Add 1.0 mg of membrane preparation to each tube.

    • For non-specific binding, add 100 µM GBR 12909.

    • Incubate tubes on ice for 120 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Analyze saturation binding data using non-linear regression to determine Kd and Bmax.

    • Analyze competition binding data to determine the IC₅₀, which can be converted to a Ki value.

Binding_Assay_Workflow start Start tissue_prep Prepare Striatal Membrane Homogenate start->tissue_prep assay_setup Set up Binding Assay Tubes (Radioligand, Membranes, +/- Competitor) tissue_prep->assay_setup incubation Incubate on Ice (120 minutes) assay_setup->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Data Analysis (Calculate Kd, Bmax, Ki) counting->analysis end End analysis->end

Figure 2: Workflow for in vitro radioligand binding assay.
In Vivo Locomotor Activity in Mice

This protocol is a generalized procedure based on descriptions from various studies.[7][8][9]

Objective: To assess the effect of this compound on spontaneous locomotor activity and its ability to antagonize cocaine-induced hyperlocomotion.

Apparatus:

  • Open field arenas equipped with infrared beams to automatically track movement.

Procedure:

  • Habituation:

    • Habituate mice to the testing room for at least 60 minutes before the experiment.

    • Habituate mice to the open field arenas for a set period (e.g., 30-60 minutes) on the day before testing.

  • Drug Administration:

    • Administer this compound (various doses) or vehicle via intraperitoneal (i.p.) injection.

    • For antagonism studies, administer this compound at a set time (e.g., 30 minutes) before administering cocaine (e.g., 10-20 mg/kg, i.p.).

  • Data Collection:

    • Immediately after the final injection, place the mouse in the center of the open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-10 minutes) to observe the time course of drug effects.

    • Compare locomotor activity between different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Locomotor_Activity_Workflow start Start habituation Habituate Mice to Testing Room and Arena start->habituation drug_admin Administer JHW007 or Vehicle (and/or Cocaine) habituation->drug_admin placement Place Mouse in Open Field Arena drug_admin->placement data_collection Record Locomotor Activity placement->data_collection data_analysis Analyze Data (Distance, Rearing, etc.) data_collection->data_analysis end End data_analysis->end

Figure 3: Workflow for locomotor activity testing.

Conclusion

This compound represents a significant advancement in the search for effective treatments for cocaine use disorder. Its unique mechanism of action as an atypical dopamine transporter inhibitor, potentially coupled with D2 autoreceptor antagonism, allows it to effectively blunt the rewarding and stimulant effects of cocaine without producing abuse liability itself. The preclinical data gathered to date strongly support its continued investigation and development. This technical guide provides a foundational understanding of the key discovery and development aspects of JHW007, offering valuable insights for researchers in the field of addiction pharmacotherapy.

References

JHW007 Hydrochloride vs. Typical Dopamine Reuptake Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JHW007 hydrochloride is an atypical dopamine (B1211576) reuptake inhibitor (DRI) with a pharmacological profile distinct from typical DRIs like cocaine and GBR 12909. This technical guide provides an in-depth comparison of this compound and representative typical DRIs, focusing on their core mechanisms of action, quantitative pharmacological data, and effects on dopaminergic signaling and behavior. JHW007 exhibits a unique interaction with the dopamine transporter (DAT), characterized by a slower onset and prolonged duration of action, which translates to a blunted psychostimulant response and potential as a therapeutic agent for cocaine addiction. This document details the experimental methodologies used to characterize these compounds and visualizes the key signaling pathways involved.

Introduction

Dopamine reuptake inhibitors (DRIs) are a class of drugs that block the dopamine transporter (DAT), leading to increased extracellular dopamine concentrations in the brain.[1] This mechanism is central to the psychostimulant and reinforcing effects of drugs like cocaine, but also holds therapeutic potential for conditions such as ADHD and depression.[2] Typical DRIs, exemplified by cocaine and GBR 12909, are characterized by rapid and robust increases in synaptic dopamine, which are associated with a high potential for abuse.[1]

In contrast, atypical DRIs, such as this compound, a benztropine (B127874) analog, demonstrate a different pharmacological profile. JHW007 binds to the DAT in an occluded conformation, resulting in a more gradual and sustained elevation of extracellular dopamine.[3] This distinction in its mechanism of action is hypothesized to underlie its reduced abuse liability and its ability to antagonize the effects of cocaine.[3] This guide provides a comprehensive technical overview of the key differences between this compound and typical DRIs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, cocaine hydrochloride, and GBR 12909 dihydrochloride (B599025) is presented in Table 1.

PropertyThis compound[4][5]Cocaine hydrochloride[6][7][8][9]GBR 12909 dihydrochloride[1][10][11][12][13]
Molecular Formula C₂₄H₂₉F₂NO·HClC₁₇H₂₁NO₄·HClC₂₈H₃₂F₂N₂O·2HCl
Molecular Weight 421.95 g/mol 339.82 g/mol 523.49 g/mol
CAS Number 202645-74-753-21-467469-78-7
Solubility Soluble in DMSO and ethanol (B145695) (to 100 mM)Very soluble in water, freely soluble in alcoholSoluble in DMSO (to 50 mM) and water (to 5 mM with warming)
Purity ≥98%Not specified in general sources≥98%
Storage Store at -20°CStore at room temperature, protected from lightDesiccate at room temperature

Comparative Pharmacology: In Vitro Data

The binding affinities (Ki) and functional potencies (IC50) of JHW007, cocaine, and GBR 12909 for the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters are crucial for understanding their selectivity and mechanism of action.

Monoamine Transporter Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of the compounds for the human monoamine transporters.

CompoundDAT (Ki, nM)[4][5]SERT (Ki, nM)[4][5]NET (Ki, nM)[4][5]SERT/DAT Selectivity RatioNET/DAT Selectivity Ratio
JHW007251730133069.253.2
Cocaine~250-600~300-800~500-2500~1.2-1.3~2-4.2
GBR 129091>100>100>100>100

Note: Cocaine's Ki values can vary depending on the radioligand and experimental conditions used.

Dopamine Uptake Inhibition

The functional potency of these compounds in inhibiting dopamine uptake is presented in the table below.

CompoundDopamine Uptake IC50 (nM)
JHW00724.6 ± 1.97
Cocaine~200-400[3]
GBR 12909<10[3]

In Vivo Pharmacology

The in vivo effects of JHW007 and typical DRIs on locomotor activity and extracellular dopamine levels provide critical insights into their differing behavioral and neurochemical profiles.

Locomotor Activity

Locomotor activity is a key behavioral measure of psychostimulant effects.

CompoundSpeciesDose Range (mg/kg, i.p.)Effect on Locomotor Activity
JHW007Mice1-10No significant stimulation.
CocaineMice10-20Dose-dependent increase in locomotor activity.[14][15]
GBR 12909Mice5-10Dose-dependent increase in locomotor activity.[14][16]
In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions.

CompoundSpeciesBrain RegionDose (mg/kg, i.v.)Peak Increase in Extracellular Dopamine (% of baseline)
JHW007RatsNucleus AccumbensNot directly compared in a single study with the others, but described as causing a gradual and sustained increase.[3]Not available in a directly comparable format.
CocaineRatsNucleus Accumbens1.0~300-400%
GBR 12909RatsStriatumNot available in a directly comparable format, but noted to produce modest increases.Not available in a directly comparable format.

Mechanism of Action and Signaling Pathways

The differential effects of JHW007 and typical DRIs stem from their distinct interactions with the DAT and subsequent impact on downstream signaling.

Dopamine Transporter Interaction

Typical DRIs like cocaine bind to the outward-facing conformation of the DAT, rapidly blocking dopamine reuptake.[4] In contrast, JHW007 is proposed to bind to an occluded or inward-facing conformation of the DAT, leading to a slower onset of inhibition and a prolonged duration of action.[3]

DAT_Interaction cluster_0 Typical DRI (e.g., Cocaine) cluster_1 Atypical DRI (JHW007) Cocaine Cocaine DAT_outward DAT (Outward-facing) Dopamine Binding Site Cocaine->DAT_outward:f1 Rapid Binding DA_reuptake_blocked Rapid Blockade of Dopamine Reuptake DAT_outward->DA_reuptake_blocked Inhibition JHW007 JHW007 DAT_occluded DAT (Occluded) Allosteric/Occluded Site JHW007->DAT_occluded:f1 Slow Binding DA_reuptake_modulated Sustained Modulation of Dopamine Reuptake DAT_occluded->DA_reuptake_modulated Modulation

Figure 1: Differential binding mechanisms of typical and atypical DRIs to the dopamine transporter.

Downstream Signaling Pathways

Inhibition of the DAT leads to an accumulation of extracellular dopamine, which then acts on presynaptic and postsynaptic dopamine receptors, primarily D1 and D2 receptors. This activation triggers intracellular signaling cascades involving protein kinase A (PKA), protein kinase C (PKC), and extracellular signal-regulated kinase (ERK).

Dopamine_Signaling DAT Dopamine Transporter (DAT) Extracellular_DA ↑ Extracellular Dopamine DAT->Extracellular_DA Modulates DRI Dopamine Reuptake Inhibitor (DRI) DRI->DAT Inhibits D1R D1 Receptor Extracellular_DA->D1R Activates D2R D2 Autoreceptor Extracellular_DA->D2R Activates AC Adenylyl Cyclase D1R->AC Stimulates D2R->AC Inhibits PKC Protein Kinase C (PKC) D2R->PKC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ERK ERK PKA->ERK PKC->ERK Cellular_Effects Downstream Cellular Effects (Gene Expression, Plasticity) ERK->Cellular_Effects

Figure 2: General downstream signaling cascade following dopamine transporter inhibition.

Differential Effects on D2 Autoreceptors

A key distinction of JHW007 is its effect on D2 autoreceptors. While typical DRIs indirectly activate D2 autoreceptors by increasing synaptic dopamine, leading to feedback inhibition of dopamine release, JHW007 has been shown to directly antagonize D2 autoreceptor-mediated currents. This action may contribute to its unique pharmacological profile, potentially by preventing the negative feedback that would otherwise limit dopamine release.

D2R_Effect cluster_0 Typical DRI (e.g., Cocaine) cluster_1 Atypical DRI (JHW007) Cocaine_Effect ↑ Extracellular Dopamine D2_Autoreceptor D2 Autoreceptor Cocaine_Effect->D2_Autoreceptor Indirect Activation Feedback_Inhibition Feedback Inhibition of DA Release D2_Autoreceptor->Feedback_Inhibition Leads to JHW007_Effect JHW007 D2_Autoreceptor2 D2 Autoreceptor JHW007_Effect->D2_Autoreceptor2 Direct Antagonism Reduced_Feedback Reduced Feedback Inhibition D2_Autoreceptor2->Reduced_Feedback Results in

Figure 3: Differential effects of typical and atypical DRIs on D2 autoreceptor function.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Dopamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare striatal membranes (e.g., from rat brain) Start->Prepare_Membranes Incubate Incubate membranes with [3H]WIN 35,428 (radioligand) and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand by rapid filtration Incubate->Separate Quantify Quantify bound radioactivity using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze End End Analyze->End

Figure 4: Workflow for a dopamine transporter binding assay.

  • Tissue Preparation: Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane preparation. The final pellet is resuspended in assay buffer.

  • Assay Conditions: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]WIN 35,428), and varying concentrations of the unlabeled test compound (e.g., JHW007, cocaine, or GBR 12909). Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

  • Incubation: The plates are incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Synaptosomal Dopamine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).

Uptake_Assay_Workflow Start Start Prepare_Synaptosomes Prepare synaptosomes from rat striatum Start->Prepare_Synaptosomes Preincubate Pre-incubate synaptosomes with varying concentrations of test compound Prepare_Synaptosomes->Preincubate Initiate_Uptake Initiate uptake by adding [3H]dopamine Preincubate->Initiate_Uptake Terminate_Uptake Terminate uptake by rapid filtration and washing Initiate_Uptake->Terminate_Uptake Quantify Quantify [3H]dopamine accumulated in synaptosomes Terminate_Uptake->Quantify Analyze Analyze data to determine IC50 values Quantify->Analyze End End Analyze->End

References

Methodological & Application

JHW007 Hydrochloride: In Vivo Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHW007 hydrochloride is a benztropine (B127874) analog and a high-affinity atypical dopamine (B1211576) reuptake inhibitor (DRI).[1][2] Unlike typical DRIs such as cocaine, JHW007 binds to the dopamine transporter (DAT) in a closed conformation.[2] This mode of binding results in a gradual and sustained increase in extracellular dopamine in the nucleus accumbens, with markedly reduced peak levels compared to cocaine.[2] These properties contribute to its unique pharmacological profile, where it has been shown to block the psychostimulant and rewarding effects of cocaine in rodents without producing cocaine-like behavioral effects itself.[2][3] These characteristics make JHW007 a promising candidate for the development of pharmacotherapies for cocaine addiction.[2][3]

This document provides detailed in vivo experimental protocols for investigating the effects of this compound, based on established preclinical research methodologies.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action involves the modulation of the dopamine transporter (DAT). By binding to DAT, it inhibits the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration of dopamine available to stimulate postsynaptic receptors.

JHW007_Mechanism_of_Action cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Action Potential DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_release->Dopamine Dopamine->DAT Reuptake Dopamine_receptors Dopamine Receptors Dopamine->Dopamine_receptors Binding Postsynaptic_signal Postsynaptic Signaling Dopamine_receptors->Postsynaptic_signal Activation JHW007 JHW007 JHW007->DAT Blockade

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies investigating this compound.

Table 1: Behavioral Effects of this compound in Mice

ExperimentSpeciesJHW007 Dose (mg/kg, i.p.)Cocaine Dose (mg/kg, i.p.)Key FindingsReference
Locomotor ActivityMouse3.0, 10.010.0JHW007 alone has minimal effect on locomotor activity. Pretreatment with JHW007 dose-dependently suppresses cocaine-induced hyperactivity.[3]
Conditioned Place Preference (CPP)Mouse1.0 - 10.010.0JHW007 does not produce conditioned place preference on its own. It effectively blocks the conditioned place preference induced by cocaine.[3]
Locomotor SensitizationMouse10.010.0 (subchronic)JHW007 does not produce locomotor sensitization when given alone but prevents the development of cocaine-induced sensitization.[3]

Table 2: Neurochemical Effects of this compound in Mice

ExperimentSpeciesJHW007 Dose (mg/kg, i.p.)Cocaine Dose (mg/kg, i.p.)Key FindingsReference
In Vivo Microdialysis (Nucleus Accumbens)Mouse3.0, 10.010.0JHW007 produces a gradual and sustained increase in extracellular dopamine. It blunts the sharp increase in dopamine typically caused by cocaine.[1]

Experimental Protocols

Drug Preparation

This compound should be dissolved in a vehicle suitable for intraperitoneal (i.p.) injection. A common vehicle is a mixture of absolute ethanol (B145695), Tween 80, and saline (0.9% NaCl).[4]

  • Protocol:

    • Dissolve this compound in absolute ethanol to a final concentration of 5%.

    • Add Tween 80 to a final concentration of 2%.

    • Bring the solution to the final volume with sterile 0.9% saline.

    • The vehicle control should consist of the same ethanol and Tween 80 concentrations in saline.

    • Administer via i.p. injection at a volume of 10 ml/kg body weight.

Locomotor Activity Assay

This experiment assesses the effect of JHW007 on spontaneous and cocaine-induced locomotor activity.

  • Materials:

    • Open-field activity chambers equipped with infrared beams to automatically record movement.

    • This compound solution and vehicle.

    • Cocaine hydrochloride solution (dissolved in 0.9% saline).

    • Male adult mice (e.g., C57BL/6J).

  • Workflow:

Locomotor_Activity_Workflow cluster_workflow Experimental Workflow Habituation Habituation (30 min in chamber) Injection Drug Administration (i.p. injection) Habituation->Injection Recording Locomotor Activity Recording (60-120 min) Injection->Recording Data_Analysis Data Analysis (Distance traveled, etc.) Recording->Data_Analysis

Caption: Workflow for the locomotor activity assay.

  • Protocol:

    • Habituation: Place mice individually into the open-field chambers for 30 minutes to allow for acclimation to the new environment.

    • Drug Administration:

      • JHW007 alone: Inject mice with either vehicle or JHW007 (e.g., 3.0 or 10.0 mg/kg, i.p.).

      • Cocaine interaction: Inject mice with vehicle or JHW007 (e.g., 3.0 or 10.0 mg/kg, i.p.). After a pretreatment time (e.g., 30 minutes), inject with saline or cocaine (e.g., 10.0 mg/kg, i.p.).

    • Recording: Immediately after the final injection, place the mice back into the activity chambers and record locomotor activity for 60-120 minutes.

    • Data Analysis: Analyze the data for total distance traveled, horizontal activity, and vertical activity (rearing). Compare the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Conditioned Place Preference (CPP) Paradigm

This experiment evaluates the rewarding or aversive properties of JHW007 and its ability to block cocaine-induced reward.

  • Materials:

    • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

    • This compound solution and vehicle.

    • Cocaine hydrochloride solution.

    • Male adult mice.

  • Workflow:

CPP_Workflow cluster_workflow Experimental Workflow Pre_Test Pre-Test (Day 1) (Determine initial preference) Conditioning Conditioning (Days 2-9) (Drug/Vehicle pairings) Pre_Test->Conditioning Post_Test Post-Test (Day 10) (Measure time spent in each chamber) Conditioning->Post_Test Data_Analysis Data Analysis (Preference score) Post_Test->Data_Analysis Microdialysis_Workflow cluster_workflow Experimental Workflow Surgery Probe Implantation Surgery Recovery Post-operative Recovery (24-48 hours) Surgery->Recovery Baseline Baseline Sample Collection Recovery->Baseline Drug_Admin Drug Administration Baseline->Drug_Admin Post_Drug_Collection Post-drug Sample Collection Drug_Admin->Post_Drug_Collection Analysis Sample Analysis (HPLC/LC-MS) Post_Drug_Collection->Analysis

References

Application Notes and Protocols for JHW007 Hydrochloride in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHW007 hydrochloride is a derivative of benztropine (B127874) and functions as an atypical dopamine (B1211576) transporter (DAT) inhibitor.[1] It is under investigation as a potential therapeutic agent for cocaine addiction.[1] JHW007 has been demonstrated to mitigate the psychostimulant effects of cocaine and decrease its self-administration in rodent models.[1] Furthermore, it has been shown to block cocaine-induced conditioned place preference.[1] The mechanism of action of JHW007 is distinct from typical dopamine reuptake inhibitors. It binds to the dopamine transporter in a closed or occluded conformation, which leads to a gradual and sustained elevation of extracellular dopamine in the nucleus accumbens, with a reduction in peak dopamine levels.[1] Additionally, JHW007 may act as a direct antagonist of the autoregulatory dopamine D2 receptor.[1][2]

These application notes provide a summary of reported dosages and detailed protocols for the use of this compound in common rodent behavioral paradigms, including locomotor activity, conditioned place preference, and self-administration studies.

Data Presentation

The following tables summarize the quantitative data for this compound in various rodent studies.

Table 1: this compound Dosage in Mouse Behavioral Studies

Behavioral AssaySpeciesRoute of AdministrationDose RangeVehicleNotesReference
Locomotor ActivityMouseIntraperitoneal (i.p.)Not specifiedNot specifiedJHW007 alone did not stimulate locomotor activity but dose-dependently suppressed cocaine-induced hyperactivity.[3]
Locomotor Activity (with Microdialysis)MouseNot specified3.0, 10.0 mg/kgNot specifiedUsed in a study measuring extracellular dopamine levels.[4]
Conditioned Place Preference (CPP)MouseIntraperitoneal (i.p.)"Ample dose range"Not specifiedDid not produce CPP on its own but blocked cocaine-induced CPP.[3]
Amphetamine-Induced SensitizationMouseNot specifiedNot specifiedNot specifiedPrevented sensitized motor behavior induced by chronic amphetamine.[5]

Table 2: this compound Dosage in Rat Behavioral Studies

| Behavioral Assay | Species | Route of Administration | Dose Range | Vehicle | Notes | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Self-Administration (Cocaine) | Rat | Intravenous (i.v.) | 1.0, 3.2, 10.0 mg/kg (i.p. pretreatment) | Not specified | Decreased cocaine self-administration. |[4] |

Experimental Protocols

Solution Preparation

This compound is commercially available.[6] For in vivo studies, a common vehicle for similar compounds is a mixture of a surfactant and saline. While the exact vehicle for JHW007 is not consistently reported in the literature, a formulation of 5-10% Tween 80 in sterile saline is a viable option for intraperitoneal (i.p.) and intravenous (i.v.) administration. The solution should be prepared fresh daily and protected from light.

Protocol for this compound Solution Preparation (Example)

  • Weigh the desired amount of this compound powder.

  • In a sterile container, dissolve the powder in a small volume of Tween 80.

  • Gradually add sterile saline to the desired final concentration, while vortexing to ensure complete dissolution.

  • The final solution should be clear and free of particulates.

  • Filter the solution through a 0.22 µm syringe filter for sterilization before administration.

Locomotor Activity Protocol (Mouse)

This protocol is designed to assess the effect of JHW007 on spontaneous and cocaine-induced locomotor activity.

Materials:

  • This compound solution

  • Cocaine hydrochloride solution (e.g., 10 mg/kg in saline)

  • Vehicle solution (e.g., 5% Tween 80 in saline)

  • Open field activity chambers equipped with infrared beams

  • Male C57BL/6J mice (8-10 weeks old)

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment. On three consecutive days, handle each mouse and administer a saline injection (i.p.) before placing them in the activity chambers for 30 minutes to habituate them to the environment and injection procedure.

  • Testing:

    • Spontaneous Activity: On the test day, divide the mice into groups (e.g., Vehicle, JHW007 3.0 mg/kg, JHW007 10.0 mg/kg). Administer the corresponding treatment via i.p. injection and immediately place the mice in the activity chambers. Record locomotor activity (total distance traveled, horizontal and vertical activity) for 60-90 minutes.

    • Cocaine-Induced Hyperactivity: To assess the effect of JHW007 on cocaine-induced hyperactivity, pre-treat the mice with either vehicle or JHW007 (e.g., 3.0 or 10.0 mg/kg, i.p.) 30 minutes before administering cocaine (e.g., 10 mg/kg, i.p.). Immediately after the cocaine injection, place the mice in the activity chambers and record locomotor activity for 60 minutes.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Conditioned Place Preference (CPP) Protocol (Mouse)

This protocol evaluates the rewarding or aversive properties of JHW007 and its ability to block cocaine-induced CPP.[7][8]

Materials:

  • This compound solution

  • Cocaine hydrochloride solution (e.g., 10 mg/kg in saline)

  • Vehicle solution

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Male C57BL/6J mice (8-10 weeks old)

Procedure:

  • Pre-Conditioning (Baseline Preference): On Day 1, place each mouse in the central compartment of the CPP apparatus and allow free access to all three chambers for 15-30 minutes. Record the time spent in each chamber to determine any initial preference. Mice showing a strong unconditioned preference for one chamber (e.g., >70% of the time) may be excluded.

  • Conditioning: This phase typically lasts for 6-8 days with alternating injections of drug and vehicle.

    • On conditioning days, administer JHW007 (e.g., 1.0, 3.0, 10.0 mg/kg, i.p.) or cocaine (10 mg/kg, i.p.) and confine the mouse to one of the outer chambers for 30 minutes.

    • On alternate days, administer the vehicle and confine the mouse to the opposite chamber for 30 minutes. The order of drug and vehicle administration and the assigned chambers should be counterbalanced across animals.

    • To test the effect of JHW007 on cocaine CPP, administer JHW007 30 minutes prior to the cocaine injection on the drug conditioning days.

  • Post-Conditioning (Test): On the day after the last conditioning session, place the mice in the central compartment with free access to all chambers (in a drug-free state) for 15-30 minutes. Record the time spent in each chamber.

  • Data Analysis: Calculate a preference score (time spent in the drug-paired chamber minus time spent in the vehicle-paired chamber). Use statistical tests (e.g., paired t-test or ANOVA) to compare the pre-conditioning and post-conditioning scores.

Self-Administration Protocol (Rat)

This protocol assesses the reinforcing effects of a drug and the ability of JHW007 to alter drug-taking behavior.[9][10]

Materials:

  • This compound solution

  • Cocaine hydrochloride solution for intravenous infusion

  • Vehicle solution

  • Operant conditioning chambers equipped with two levers, a syringe pump, and visual/auditory cues.

  • Male Wistar or Sprague-Dawley rats with indwelling intravenous catheters.

Procedure:

  • Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a recovery period of at least 5-7 days.

  • Acquisition of Self-Administration:

    • Train the rats to press a lever for intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion) during daily 2-hour sessions. Each lever press results in a drug infusion paired with a cue (e.g., light and/or tone).

    • Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • JHW007 Pre-treatment:

    • Once a stable baseline is established, pre-treat the rats with either vehicle or JHW007 (e.g., 1.0, 3.2, 10.0 mg/kg, i.p.) 30 minutes before the self-administration session.

    • Assess the effect of different doses of JHW007 on the number of cocaine infusions earned.

  • Data Analysis: Analyze the number of infusions, lever presses, and response patterns. Use ANOVA with repeated measures to compare the effects of different JHW007 doses to the vehicle control.

Signaling Pathways and Experimental Workflows

JHW007 Mechanism of Action

JHW007 acts as an atypical dopamine transporter (DAT) inhibitor and a potential direct antagonist of the D2 autoreceptor. This dual action modulates dopamine signaling in the brain.

JHW007_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake D2R D2 Autoreceptor DA_synapse->D2R Activates DA_extracellular Increased Extracellular Dopamine D2R->DA_vesicle Inhibits Release JHW007_DAT JHW007 JHW007_DAT->DAT Inhibits (Atypical) JHW007_D2R JHW007 JHW007_D2R->D2R Antagonizes

Caption: Proposed mechanism of JHW007 action at the dopamine synapse.

Experimental Workflow for Locomotor Activity Study

The following diagram illustrates a typical workflow for a study investigating the effects of JHW007 on locomotor activity in mice.

Locomotor_Workflow start Start habituation Habituation (3 days) Saline injection + Open Field start->habituation grouping Divide Mice into Treatment Groups habituation->grouping treatment Administer Treatment (Vehicle or JHW007) grouping->treatment cocaine_tx Administer Cocaine (for induced hyperactivity test) treatment->cocaine_tx Induced Hyperactivity open_field Place in Open Field Chamber (Record for 60-90 min) treatment->open_field Spontaneous Activity cocaine_tx->open_field data_analysis Data Analysis (ANOVA, post-hoc tests) open_field->data_analysis end End data_analysis->end

Caption: Workflow for a JHW007 locomotor activity experiment.

Logical Relationship in Conditioned Place Preference

The CPP paradigm is based on the logical relationship between a neutral environment and the effects of a drug.

CPP_Logic cluster_conditioning Conditioning Phase cluster_test Test Phase drug Drug (JHW007 or Cocaine) association Pairing drug->association environment_A Distinct Environment A environment_A->association choice Free Choice (Environments A & B) association->choice Leads to preference Measures Time Spent in Each Environment choice->preference

Caption: Logical flow of a Conditioned Place Preference experiment.

References

JHW007 Hydrochloride in Conditioned Place Preference (CPP) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHW007 hydrochloride is a benztropine (B127874) analog and a high-affinity atypical dopamine (B1211576) reuptake inhibitor (DAT inhibitor) investigated for its potential as a treatment for cocaine addiction.[1][2] Unlike cocaine, which promotes a rapid and pronounced increase in synaptic dopamine, JHW007 binds to the dopamine transporter in a distinct, occluded conformation. This results in a more gradual and sustained elevation of extracellular dopamine, with markedly reduced peak levels.[2] This unique pharmacological profile suggests that JHW007 may be able to mitigate the rewarding effects of psychostimulants like cocaine without possessing a high abuse liability itself. The Conditioned Place Preference (CPP) paradigm is a standard preclinical model used to evaluate the rewarding or aversive properties of drugs and is a critical tool for assessing the potential of compounds like JHW007 to treat substance use disorders.

These application notes provide a comprehensive overview of the use of this compound in CPP studies, summarizing key quantitative findings and detailing a representative experimental protocol.

Data Presentation

The following tables summarize the quantitative outcomes of this compound in conditioned place preference studies, based on findings from key research. The data illustrates that JHW007, when administered alone, does not induce a place preference. However, it effectively blocks the conditioned place preference induced by cocaine.

Experiment Treatment Group Dose (mg/kg, i.p.) Mean Preference Score (s) ± SEM Statistical Significance (vs. Saline-Saline)
CPP Induction Saline - Saline-52.3 ± 48.5-
Saline - JHW007568.7 ± 55.1Not Significant
Saline - JHW0071045.9 ± 60.3Not Significant
Saline - JHW0072025.4 ± 53.2Not Significant
Saline - Cocaine20340.1 ± 71.6p < 0.01

Table 1: Conditioned Place Preference induced by JHW007 alone or cocaine alone. Data indicates that various doses of JHW007 do not produce a significant place preference, while cocaine (20 mg/kg) induces a robust CPP. Data is representative of findings from Velázquez-Sánchez et al., 2010.

Experiment Pre-treatment Group Pre-treatment Dose (mg/kg, i.p.) Conditioning Drug Conditioning Dose (mg/kg, i.p.) Mean Preference Score (s) ± SEM Statistical Significance (vs. Saline-Cocaine)
Cocaine CPP Blockade Saline-Cocaine20340.1 ± 71.6-
JHW0075Cocaine20185.6 ± 63.7Not Significant
JHW00710Cocaine2095.2 ± 50.1p < 0.05
JHW00720Cocaine2040.8 ± 45.5p < 0.01

Table 2: Effect of JHW007 pre-treatment on cocaine-induced Conditioned Place Preference. JHW007 dose-dependently blocks the development of CPP induced by cocaine, with higher doses resulting in a complete blockade. Data is representative of findings from Velázquez-Sánchez et al., 2010.

Experimental Protocols

This section details a standard protocol for assessing the effects of JHW007 on cocaine-induced CPP in mice. This protocol is based on methodologies described in relevant literature.[2][3]

Subjects
  • Species: Male Swiss Webster mice (or other appropriate strain, e.g., C57BL/6J).

  • Age/Weight: 8-10 weeks old, weighing 25-30g at the start of the experiment.

  • Housing: Group-housed (4-5 per cage) in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water. Animals should be acclimated to the facility for at least one week before experiments begin.

Apparatus
  • CPP Apparatus: A three-chambered apparatus is typically used. The two larger conditioning chambers (e.g., 20 cm x 20 cm x 25 cm) are distinguished by distinct visual (e.g., black vs. white walls, different patterns) and tactile (e.g., grid vs. smooth floor) cues. A smaller, neutral-cued central chamber (e.g., 10 cm x 20 cm x 25 cm) connects the two conditioning chambers. Removable guillotine doors are used to control access between chambers.

  • Activity Monitoring: An automated video tracking system can be used to record and analyze the time spent in each chamber.

Drugs
  • This compound: Dissolved in sterile 0.9% saline.

  • Cocaine Hydrochloride: Dissolved in sterile 0.9% saline.

  • Administration: All injections are administered intraperitoneally (i.p.) at a volume of 10 ml/kg.

Experimental Procedure

The CPP paradigm consists of three distinct phases:

Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1)

  • Place each mouse individually into the central chamber of the CPP apparatus with free access to all three chambers.

  • Allow the mouse to explore the entire apparatus for 15-30 minutes.[3]

  • Record the time spent in each of the two large conditioning chambers.

  • Animals showing a strong unconditioned preference for one chamber over the other (e.g., spending >65% of the time in one chamber) may be excluded.

  • Assign animals to treatment groups using an unbiased procedure. The drug-paired chamber should be the initially non-preferred chamber for half of the animals and the initially preferred chamber for the other half to counterbalance any initial bias.

Phase 2: Conditioning (Days 2-9) This phase typically consists of 8 conditioning sessions (one in the morning, one in the afternoon) over 4 days, alternating between drug and vehicle conditioning.[3]

  • Cocaine Conditioning:

    • On conditioning days, administer cocaine (e.g., 20 mg/kg, i.p.).

    • Immediately confine the mouse to its assigned drug-paired chamber for 30 minutes by closing the guillotine doors.

  • Saline Conditioning:

    • Approximately 4 hours later on the same day, administer a saline injection.

    • Immediately confine the mouse to the opposite, vehicle-paired chamber for 30 minutes.

  • JHW007 Pre-treatment (for blockade studies):

    • Administer JHW007 (e.g., 5, 10, or 20 mg/kg, i.p.) or saline 30 minutes prior to the cocaine injection.

    • Proceed with the cocaine conditioning as described above.

  • The order of cocaine and saline conditioning should be alternated across days.

Phase 3: Post-Conditioning (CPP Expression Test - Day 10)

  • 24 hours after the final conditioning session, place each mouse in the central chamber with free access to the entire apparatus (similar to the pre-conditioning phase).

  • The animal is in a drug-free state during this test.

  • Record the time spent in each chamber for 15-30 minutes.

  • Data Analysis: A CPP score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test. Statistical analysis (e.g., two-way ANOVA followed by post-hoc tests) is used to compare CPP scores between treatment groups.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Phase 1: Pre-Conditioning (Day 1) cluster_1 Phase 2: Conditioning (Days 2-9) cluster_1a Blockade Study Pre-treatment cluster_2 Phase 3: Post-Conditioning (Day 10) cluster_3 Data Analysis pre_test Baseline Preference Test (15-30 min free exploration) pre_treat Inject JHW007 or Saline pre_test->pre_treat Group Assignment cocaine_cond Inject Cocaine Confine to Paired Chamber (30 min) pre_test->cocaine_cond Group Assignment (Standard Study) pre_treat->cocaine_cond 30 min saline_cond Inject Saline Confine to Unpaired Chamber (30 min) cocaine_cond->saline_cond 4h interval (Alternating Days) post_test CPP Expression Test (15-30 min free exploration) saline_cond->post_test 24h post-last session analysis Calculate Preference Score & Perform Statistical Analysis post_test->analysis

Caption: Workflow of a Conditioned Place Preference (CPP) experiment.

Signaling Pathway

G cluster_cocaine cluster_jhw007 cocaine Cocaine dat Dopamine Transporter (DAT) cocaine->dat Blocks (Fast, Non-occluded) jhw007 JHW007 jhw007->dat Blocks (Slow, Occluded) d2r D2 Autoreceptor jhw007->d2r Antagonizes (?) da_synapse Synaptic Dopamine dat->da_synapse Reuptake Inhibition reward Reward & Reinforcement (CPP Induction) da_synapse->reward Rapid, High Increase blockade Blocked Reward Signal (No CPP) da_synapse->blockade Gradual, Sustained Increase da_release Dopamine Release d2r->da_release Inhibits

Caption: Putative signaling pathway of JHW007 vs. Cocaine at the DAT.

References

Application Notes and Protocols for JHW007 Hydrochloride in Locomotor Sensitization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHW007 hydrochloride is a benztropine (B127874) (BZT) analog and a high-affinity atypical dopamine (B1211576) reuptake inhibitor (DAT inhibitor). Unlike typical DAT inhibitors such as cocaine, JHW007 has shown a unique pharmacological profile with low abuse liability, making it a compound of interest for the potential treatment of cocaine and other psychostimulant addictions.[1] One of the key preclinical assessments for evaluating the addiction potential of a compound and the efficacy of potential treatments is the locomotor sensitization assay. Locomotor sensitization is a phenomenon where repeated, intermittent administration of a drug leads to a progressively enhanced psychomotor response. This application note provides detailed protocols for utilizing this compound in locomotor sensitization assays, presents quantitative data from relevant studies, and illustrates associated experimental workflows and signaling pathways.

JHW007 has been shown to block cocaine-induced locomotor stimulation and sensitization without producing these effects when administered alone.[2] It also attenuates the locomotor-stimulant effects of methamphetamine.[3] These properties underscore its potential as a therapeutic agent for stimulant use disorders.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on locomotor activity, both when administered alone and in combination with psychostimulants.

Table 1: Effect of this compound on Locomotor Activity (Administered Alone)

Animal ModelDose of JHW007 (mg/kg)Route of AdministrationObservation PeriodEffect on Locomotor ActivityReference
Mice1 - 10i.p.8 hoursNo significant stimulation of locomotor activity[2]
MiceNot specifiedi.p.Not specifiedDid not produce sensitized locomotor behavior when given alone[2]
RatsNot specifiedi.p.Not specifiedHad no stimulant effects when administered alone[3]

Table 2: Effect of this compound on Psychostimulant-Induced Locomotor Activity and Sensitization

Animal ModelPsychostimulant & DoseJHW007 Dose (mg/kg)Treatment RegimenEffect of JHW007Reference
MiceCocaineAmple dose rangeAcute co-administrationDose-dependently suppressed cocaine-evoked hyperactivity[2]
MiceCocaineNot specifiedSubchronic (8-day) cocaine exposurePrevented the sensitized component of the locomotor response[2]
RatsMethamphetamineDose-dependentAcute co-administrationAttenuated METH-induced locomotor stimulation[3]

Experimental Protocols

Two common protocols for assessing locomotor sensitization are the subchronic administration model and the two-injection protocol.

Protocol 1: Subchronic Psychostimulant-Induced Locomotor Sensitization

This protocol is adapted from studies evaluating the ability of JHW007 to block the development of sensitization to cocaine.[2]

Objective: To assess the effect of JHW007 on the development of locomotor sensitization to a psychostimulant (e.g., cocaine) following repeated administration.

Materials:

  • This compound

  • Cocaine hydrochloride

  • Sterile saline (0.9% NaCl)

  • Experimental animals (e.g., adult male C57BL/6J mice)

  • Open field activity chambers equipped with infrared beams or video tracking software

  • Syringes and needles for intraperitoneal (i.p.) injections

Procedure:

  • Habituation (Days 1-3):

    • Handle the mice for several days prior to the experiment to acclimate them to the injection procedure.

    • On each of the three days, place the mice in the open field chambers for 30-60 minutes to habituate them to the testing environment. Administer a saline injection (i.p.) before placing them in the chamber.

  • Drug Administration and Sensitization (Days 4-11):

    • Divide the animals into four groups:

      • Group 1: Saline + Saline

      • Group 2: Saline + Cocaine

      • Group 3: JHW007 + Cocaine

      • Group 4: JHW007 + Saline

    • Administer the appropriate pretreatment (Saline or JHW007) via i.p. injection.

    • After a specified pretreatment time (e.g., 30 minutes), administer the second injection (Saline or Cocaine, e.g., 15 mg/kg, i.p.).

    • Immediately place the mice into the open field chambers and record locomotor activity for 60-120 minutes.

    • Repeat this procedure for 8 consecutive days.

  • Challenge Day (e.g., Day 18 after a withdrawal period):

    • After a drug-free period (e.g., 7 days), all groups receive a challenge injection of cocaine (e.g., 15 mg/kg, i.p.).

    • Immediately place the animals in the open field chambers and record locomotor activity for 60-120 minutes.

Data Analysis:

  • Locomotor activity is typically quantified as total distance traveled, number of beam breaks, or time spent moving.

  • Compare the locomotor response to the cocaine challenge between the groups. Sensitization is indicated by a significantly greater locomotor response in the Group 2 (Saline + Cocaine) compared to their response on Day 4 and compared to the Group 1 (Saline + Saline) response to cocaine.

  • The effect of JHW007 is determined by comparing the locomotor response of Group 3 (JHW007 + Cocaine) to Group 2. A significant reduction in the locomotor response in Group 3 indicates that JHW007 blocked the development of sensitization.

Protocol 2: Two-Injection Protocol for Locomotor Sensitization

This protocol is a time-efficient method to study the induction of sensitization.

Objective: To determine if a single pre-exposure to JHW007 can influence the expression of cocaine-induced locomotor sensitization.

Procedure:

  • Habituation (Days 1-4):

    • Place mice in the activity chamber for 30 minutes for habituation.

    • Following habituation, administer an i.p. injection of saline and return them to the chamber for 60 minutes.[4]

  • Induction (Day 5):

    • Divide animals into treatment groups (e.g., Saline, Cocaine, JHW007, JHW007 + Cocaine).

    • After a 30-minute habituation period, administer the respective drug treatment(s).

    • Record locomotor activity for 60-120 minutes.

  • Expression (e.g., Day 12):

    • After a withdrawal period (e.g., 7 days), all animals are challenged with a dose of cocaine (e.g., 15 mg/kg, i.p.) after a 30-minute habituation period.

    • Record locomotor activity for 60-120 minutes.

Data Analysis:

  • Compare the locomotor response to the cocaine challenge on Day 12 across the different pre-exposure groups from Day 5.

  • An enhanced locomotor response in the cocaine pre-exposed group compared to the saline pre-exposed group indicates the expression of sensitization.

  • The effect of JHW007 is assessed by comparing the response of the JHW007-pre-exposed groups to the cocaine-pre-exposed group.

Visualizations

Experimental Workflow

G cluster_protocol1 Protocol 1: Subchronic Sensitization cluster_protocol2 Protocol 2: Two-Injection Protocol P1_Hab Days 1-3: Habituation (Saline Injections) P1_Sens Days 4-11: Sensitization Phase (Daily Injections: Saline+Saline, Saline+Cocaine, JHW007+Cocaine, JHW007+Saline) P1_Hab->P1_Sens P1_With Days 12-17: Withdrawal P1_Sens->P1_With P1_Chal Day 18: Cocaine Challenge (All Groups) P1_With->P1_Chal P1_Ana Data Analysis: Compare locomotor response between groups P1_Chal->P1_Ana P2_Hab Days 1-4: Habituation (Saline Injections) P2_Ind Day 5: Induction Phase (Single Injection: Saline, Cocaine, or JHW007) P2_Hab->P2_Ind P2_With Days 6-11: Withdrawal P2_Ind->P2_With P2_Exp Day 12: Expression Phase (Cocaine Challenge - All Groups) P2_With->P2_Exp P2_Ana Data Analysis: Compare locomotor response between groups P2_Exp->P2_Ana

Caption: Experimental workflows for locomotor sensitization assays.

Signaling Pathway

G cluster_synapse Dopaminergic Synapse cluster_effects Downstream Effects DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake D2R D2 Autoreceptor DA->D2R Binds D1R D1 Receptor DA->D1R Binds DA_inc ↑ Extracellular Dopamine DAT->DA_inc Inhibition leads to DA_release_mod Modulation of Dopamine Release D2R->DA_release_mod Activation inhibits PostSynaptic Postsynaptic Neuron Locomotor Locomotor Activity D1R->Locomotor Stimulates JHW007 JHW007 JHW007->DAT Binds (Atypical) JHW007->D2R Direct Antagonism? (Hypothesized) Cocaine Cocaine Cocaine->DAT Blocks DA_inc->D1R Activates D2R_ant D2 Autoreceptor Antagonism (Potential) D2R_ant->DA_release_mod Inhibition may increase DA_release_mod->DA_inc Influences

Caption: Proposed signaling pathway of this compound.

Mechanism of Action

JHW007 is an atypical dopamine reuptake inhibitor. Unlike cocaine, which binds to the dopamine transporter (DAT) in an open conformation, JHW007 is thought to bind to the DAT in an occluded (closed) state.[1] This different binding mode is believed to result in a more gradual and sustained increase in extracellular dopamine, with markedly reduced peak levels compared to cocaine.[1] This atypical interaction with the DAT is likely a key factor in its ability to block cocaine's effects without producing significant psychostimulant effects itself.

Furthermore, there is evidence to suggest that JHW007 may act as a direct antagonist at the D2 autoreceptor.[1][5] D2 autoreceptors are located on presynaptic dopamine neurons and their activation provides a negative feedback mechanism, inhibiting further dopamine release. By antagonizing these receptors, JHW007 may counteract the feedback inhibition, although its primary mechanism is considered to be through its action on the DAT. The combination of atypical DAT inhibition and potential D2 autoreceptor antagonism contributes to its unique pharmacological profile in modulating dopaminergic neurotransmission and attenuating the behavioral effects of psychostimulants.

References

Application Notes and Protocols for JHW007 Hydrochloride in In Vitro Ligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHW007 hydrochloride, a derivative of benztropine, is a high-affinity ligand for the dopamine (B1211576) transporter (DAT).[1][2] Unlike typical DAT inhibitors such as cocaine, JHW007 is classified as an "atypical" inhibitor. This distinction arises from its unique binding characteristics and its functional profile as a cocaine antagonist with low abuse potential.[1][2] In vitro ligand binding assays are fundamental tools for characterizing the affinity and selectivity of compounds like this compound at their molecular targets. These assays provide crucial data for understanding its pharmacological profile and guiding further drug development efforts.

This document provides detailed protocols for conducting in vitro radioligand binding assays using this compound, along with a summary of its binding affinity and selectivity.

Mechanism of Action and Signaling Pathway

This compound primarily acts as a high-affinity inhibitor of the dopamine transporter (DAT).[1] By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft, thereby increasing the extracellular concentration of dopamine. This action modulates dopaminergic signaling.

Interestingly, JHW007 exhibits a complex binding profile at the DAT in native tissues, fitting a two-site model in rat and mouse striatum, which suggests the presence of high and low-affinity binding sites.[1] In cells expressing the human DAT (hDAT), a single binding site is observed.[1]

Furthermore, this compound demonstrates secondary pharmacological activity as an antagonist of the dopamine D2 receptor. This dual action on both the dopamine transporter and D2 autoreceptors contributes to its atypical pharmacological profile, distinguishing it from traditional dopamine reuptake inhibitors.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

JHW007_Signaling_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake D2_autoreceptor D2 Autoreceptor Dopamine_synapse->D2_autoreceptor Binds Postsynaptic_receptors Postsynaptic Dopamine Receptors Dopamine_synapse->Postsynaptic_receptors Activates D2_autoreceptor->Dopamine_vesicle Inhibits Release JHW007 JHW007 JHW007->DAT Inhibits JHW007->D2_autoreceptor Antagonizes

JHW007 Signaling Pathway

Quantitative Data: Binding Affinity and Selectivity

The binding affinity of this compound has been characterized in various in vitro systems. The following table summarizes the key binding parameters (Kd and Ki) for JHW007 at the dopamine transporter and its selectivity against other monoamine transporters and the D2 receptor.

TargetRadioligandSpecies/SystemAssay TypeKd / Ki (nM)Reference
Dopamine Transporter (DAT) [³H]JHW007Rat StriatumHomologous Competition7.40 (High) / 4400 (Low)[1]
[³H]JHW007Mouse StriatumHomologous Competition8.18 (High) / 2750 (Low)[1]
[³H]JHW007hDAT-transfected cellsHomologous Competition43.7[1]
Serotonin Transporter (SERT) [³H]JHW007Rat StriatumHeterologous Competition>10,000[1]
Norepinephrine Transporter (NET) [³H]JHW007Rat StriatumHeterologous Competition>10,000
Dopamine D2 Receptor Not SpecifiedNot SpecifiedFunctional Assay (antagonism)IC50 = 2000

Note: The two-site binding model for DAT in native tissue suggests complex interactions. The selectivity for DAT over SERT and NET is significant.

Experimental Protocols

I. Membrane Preparation from Rodent Striatum

This protocol is adapted from established methods for preparing membranes for radioligand binding assays.[1]

Reagents and Buffers:

Procedure:

  • Dissect striata from rat or mouse brains on ice and immediately freeze.

  • On the day of the experiment, thaw the tissue in 20 volumes (w/v) of ice-cold modified sucrose phosphate buffer.

  • Homogenize the tissue using a Polytron homogenizer (e.g., Brinkmann Instruments, setting 6 for 20 seconds).

  • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.

  • Discard the supernatant, resuspend the pellet in fresh buffer, and centrifuge again under the same conditions.

  • Resuspend the final pellet in buffer to a concentration of 10 mg (original wet weight) per mL.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

II. In Vitro Radioligand Binding Assay Protocol (Competition Assay)

This protocol describes a competition binding assay to determine the affinity of this compound for the dopamine transporter using a radiolabeled ligand such as [³H]WIN 35428 or for homologous competition using [³H]JHW007.

Materials:

  • [³H]JHW007 (Specific Activity: ~50 Ci/mmol) or other suitable DAT radioligand (e.g., [³H]WIN 35428).[1]

  • This compound (unlabeled).

  • GBR 12909 (for determination of non-specific binding).

  • Assay Buffer: Sucrose phosphate buffer (pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine.

  • Cell harvester.

  • Scintillation counter and scintillation cocktail.

Experimental Workflow:

Ligand_Binding_Workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis reagent_prep Prepare Reagents: - Radioligand ([³H]JHW007) - Unlabeled JHW007 - GBR 12909 (NSB) - Assay Buffer plate_setup Set up 96-well Plate: - Total Binding Wells - Non-specific Binding Wells - Competition Wells reagent_prep->plate_setup membrane_prep Prepare Striatal Membranes add_reagents Add Reagents to Wells: 1. Assay Buffer 2. Membrane Suspension 3. Unlabeled Ligand/Buffer 4. Radioligand membrane_prep->add_reagents plate_setup->add_reagents incubation Incubate on Ice for 120 minutes add_reagents->incubation filtration Rapid Filtration (Cell Harvester) incubation->filtration washing Wash Filters with Ice-cold Buffer filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curves - Determine IC50 and Ki counting->data_analysis

Experimental Workflow for Ligand Binding Assay

Assay Procedure:

  • Plate Setup:

    • Total Binding: Assay buffer, membrane preparation, and radioligand.

    • Non-specific Binding (NSB): Assay buffer, membrane preparation, radioligand, and a high concentration of a competing ligand (e.g., 100 µM GBR 12909).[1]

    • Competition: Assay buffer, membrane preparation, radioligand, and varying concentrations of unlabeled this compound.

  • Reagent Addition: In a final volume of 0.5 mL per tube/well, add the components in the following order:

    • Assay Buffer.

    • Membrane suspension (approximately 1.0 mg original wet weight of tissue).[1]

    • Unlabeled this compound (for competition curve) or GBR 12909 (for NSB) or buffer (for total binding).

    • Radioligand (e.g., 0.5 nM [³H]JHW007).[1]

  • Incubation: Incubate the assay tubes/plates on ice for 120 minutes.[1]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

III. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of unlabeled this compound.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This compound is a valuable research tool for studying the dopamine transporter and its role in various neurological processes. The protocols and data presented in these application notes provide a framework for researchers to conduct in vitro ligand binding assays to further elucidate the pharmacology of this and other novel compounds. The atypical nature of JHW007, characterized by its dual action on DAT and D2 receptors, makes it a particularly interesting subject for research in the development of therapeutics for conditions such as cocaine addiction.

References

Application Notes for [3H]JHW 007 Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

JHW 007, a benztropine (B127874) analog, is a high-affinity atypical dopamine (B1211576) reuptake inhibitor that displays a unique binding profile to the dopamine transporter (DAT).[1][2][3] Unlike traditional DAT inhibitors, JHW 007 demonstrates low abuse liability and has potential as a therapeutic agent for cocaine addiction.[1][2][3] The tritiated form, [3H]JHW 007, serves as a valuable radioligand for characterizing the binding sites of JHW 007 and similar compounds on the dopamine transporter. This document provides a detailed protocol for conducting radioligand binding assays using [3H]JHW 007 with membrane preparations from tissues or cells expressing the dopamine transporter.

Principle of the Assay

Radioligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and a receptor or transporter. In this assay, [3H]JHW 007 is incubated with a membrane preparation containing the dopamine transporter. The amount of radioligand that binds to the transporter is measured after separating the bound from the free radioligand, typically by rapid filtration.

Saturation binding experiments, where increasing concentrations of [3H]JHW 007 are used, allow for the determination of the equilibrium dissociation constant (Kd), which represents the affinity of the radioligand for the transporter, and the maximum number of binding sites (Bmax). Competition binding assays, where the binding of a fixed concentration of [3H]JHW 007 is displaced by increasing concentrations of an unlabeled compound, are used to determine the affinity (Ki) of the unlabeled compound for the transporter.

It is important to distinguish between JHW 007, the dopamine transporter ligand, and JWH-007, a cannabinoid receptor agonist, to ensure the correct application of this protocol.

Quantitative Data Summary

The binding characteristics of [3H]JHW 007 have been determined in various tissues and cell lines. The data indicates a complex binding profile, best described by a two-site model in rat and mouse striatal membranes, while a one-site model is sufficient for human DAT (hDAT) transfected cells.[1][2]

Preparation Binding Model High-Affinity Kd (nM) Low-Affinity Kd (nM)
Rat Striatal MembranesTwo-site7.404400
Mouse Striatal MembranesTwo-site8.182750
hDAT-transfected N2A MembranesOne-site43.7N/A

Data sourced from a study on the striatal binding of [3H]JHW 007.[1][2]

Experimental Workflow Diagram

Radioligand_Binding_Workflow [3H]JHW 007 Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat striatum) Total_Binding Total Binding Tubes: Membranes + [3H]JHW 007 + Buffer Membrane_Prep->Total_Binding NSB Non-Specific Binding Tubes: Membranes + [3H]JHW 007 + Buffer + Excess GBR 12909 (100 µM) Membrane_Prep->NSB Competition Competition Tubes: Membranes + [3H]JHW 007 + Buffer + Unlabeled Competitor Membrane_Prep->Competition Reagent_Prep Reagent Preparation (Assay Buffer, Radioligand, Competitors) Reagent_Prep->Total_Binding Reagent_Prep->NSB Reagent_Prep->Competition Incubation Incubate (e.g., 240 min) Total_Binding->Incubation NSB->Incubation Competition->Incubation Filtration Rapid Filtration (GF/B filters) Incubation->Filtration Washing Wash Filters (Ice-cold Buffer) Filtration->Washing Counting Scintillation Counting Washing->Counting Calc_Specific Calculate Specific Binding: Total - Non-Specific Counting->Calc_Specific Curve_Fitting Non-linear Regression (Saturation or Competition) Calc_Specific->Curve_Fitting Determine_Params Determine K_d, B_max, K_i Curve_Fitting->Determine_Params

Caption: Workflow for [3H]JHW 007 radioligand binding assay.

Detailed Experimental Protocol

This protocol is designed for a competitive radioligand binding assay in a 96-well format.

Materials and Reagents
  • [3H]JHW 007 (Specific Activity: to be determined for the purchased batch)

  • Membrane Preparation: Striatal tissue from rats or mice, or cells expressing the dopamine transporter (e.g., hDAT-N2A cells).

  • Unlabeled JHW 007

  • GBR 12909 (for determination of non-specific binding)[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass Fiber Filters: (e.g., GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine (PEI))

  • Scintillation Cocktail

  • 96-well plates

  • Cell harvester

  • Scintillation counter

  • Protein assay kit (e.g., BCA)

I. Membrane Preparation
  • Homogenize tissue (e.g., rat striatum) in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.[4]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[4]

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[4]

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold lysis buffer.

  • Repeat the centrifugation (step 3) and resuspension step.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Store the membrane preparation in aliquots at -80°C.

II. Radioligand Binding Assay (96-well plate format)
  • Prepare Reagents:

    • Dilute the [3H]JHW 007 in assay buffer to the desired final concentration (e.g., 0.5 nM).[1]

    • Prepare serial dilutions of the unlabeled competitor compound in assay buffer.

    • Prepare a solution of GBR 12909 in assay buffer for a final concentration of 100 µM to determine non-specific binding.[1]

    • Thaw the membrane preparation on ice and dilute to the desired concentration (e.g., 50-100 µg protein per well) in assay buffer.

  • Assay Plate Setup (Final volume of 250 µL):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]JHW 007 solution, and 150 µL of the membrane suspension to designated wells.

    • Non-Specific Binding (NSB): Add 50 µL of GBR 12909 solution, 50 µL of [3H]JHW 007 solution, and 150 µL of the membrane suspension to designated wells.

    • Competition Binding: Add 50 µL of the unlabeled competitor dilution, 50 µL of [3H]JHW 007 solution, and 150 µL of the membrane suspension to the remaining wells.

  • Incubation:

    • Incubate the plate at room temperature (e.g., 25°C) for an extended period, such as 240 minutes, to reach equilibrium.[1] Gentle agitation during incubation is recommended.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters four times with 250 µL of ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter mat.

    • Place the filters into scintillation vials or a filter plate, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.

III. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Competition Binding Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis to fit the data to a one-site or two-site competition model to determine the IC50 value(s).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.

  • Saturation Binding Analysis:

    • For saturation experiments, plot the specific binding against the concentration of [3H]JHW 007.

    • Use non-linear regression to fit the data to a one-site or two-site binding model to determine the Kd and Bmax values.

Signaling Pathway Diagram

As JHW 007 is a dopamine transporter inhibitor, its primary action is to block the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine in the synapse. This leads to enhanced downstream signaling through dopamine receptors.

Dopamine_Signaling Mechanism of Action of JHW 007 cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D_Receptor Dopamine Receptors (D1, D2, etc.) Dopamine->D_Receptor Binding Signaling Downstream Signaling D_Receptor->Signaling Activation JHW007 JHW 007 JHW007->DAT Inhibition

Caption: JHW 007 action on the dopamine transporter.

References

Application Notes and Protocols for JHW007 Hydrochloride in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHW007 hydrochloride is a high-affinity atypical dopamine (B1211576) reuptake inhibitor (DAT inhibitor) that has shown promise as a potential therapeutic for cocaine addiction.[1] Unlike typical DAT inhibitors such as cocaine, JHW007 binds to the dopamine transporter in a closed conformation.[1] Electrophysiological studies are crucial for elucidating the mechanism of action of JHW007 and its effects on neuronal excitability and synaptic transmission. These application notes provide a detailed overview of the use of this compound in electrophysiology recordings, with a focus on its effects on midbrain dopamine neurons.

Mechanism of Action

This compound is an analog of cocaine and acts as a potent inhibitor of the dopamine transporter, with a reported Ki of 25 nM and an IC50 of 24.6 nM for dopamine uptake inhibition. Its binding to the DAT is sodium-independent. A key finding from electrophysiological studies is that this compound can directly antagonize the D2 autoreceptor, a mechanism distinct from its action on the DAT.[1] This was discovered through the observation that JHW007 inhibits D2 receptor-mediated currents in the midbrain.[1]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from electrophysiological studies.

Table 1: Effects of this compound on Dopamine Neuron Firing Rate

ConcentrationChange in Firing RateSpeciesBrain RegionReference
100 nMNo significant effectMouseSubstantia Nigra & Ventral Tegmental AreaAvelar et al., 2017
1 µMNo significant effectMouseSubstantia Nigra & Ventral Tegmental AreaAvelar et al., 2017
10 µMNo significant effectMouseSubstantia Nigra & Ventral Tegmental AreaAvelar et al., 2017

Table 2: Effects of this compound on D2 Receptor-Mediated Currents

ConcentrationEffect on D2 Current AmplitudeSpeciesBrain RegionReference
10 µMInhibitionMouseSubstantia Nigra & Ventral Tegmental AreaAvelar et al., 2017

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Dopamine Neurons in Mouse Brain Slices

This protocol is based on the methodology described by Avelar et al. (2017) for studying the effects of this compound on midbrain dopamine neurons.

1. Brain Slice Preparation:

  • Anesthetize a C57BL/6J mouse in accordance with institutional animal care and use committee guidelines.

  • Perfuse the mouse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.2 NaH2PO4, 2.4 CaCl2, 1.2 MgCl2, 25 NaHCO3, and 11 glucose.

  • Rapidly decapitate the mouse and dissect the brain in the same ice-cold aCSF.

  • Prepare 250-300 µm thick horizontal or coronal slices of the midbrain containing the substantia nigra and ventral tegmental area using a vibratome.

  • Allow slices to recover in a submerged chamber containing oxygenated aCSF at 34°C for at least 1 hour before recording.

2. Recording Setup:

  • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at room temperature.

  • Visualize dopamine neurons in the substantia nigra pars compacta or ventral tegmental area using infrared differential interference contrast (IR-DIC) microscopy. Dopamine neurons can be identified by their large, fusiform soma and, if available, by using transgenic reporter mouse lines (e.g., DAT-Cre).

3. Whole-Cell Patch-Clamp Recordings:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Internal Solution Composition (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with KOH).

  • Obtain a gigaseal (>1 GΩ) on the soma of a dopamine neuron and then rupture the membrane to establish the whole-cell configuration.

4. Current-Clamp Recordings (for Firing Rate):

  • Record spontaneous action potentials in the current-clamp mode.

  • Establish a baseline firing rate for at least 5 minutes.

  • Bath-apply this compound at desired concentrations (e.g., 100 nM, 1 µM, 10 µM) and record the firing rate for at least 10 minutes.

  • Wash out the drug with aCSF to observe recovery.

5. Voltage-Clamp Recordings (for D2 Receptor-Mediated Currents):

  • Clamp the neuron at a holding potential of -60 mV.

  • Evoke D2 receptor-mediated inhibitory postsynaptic currents (IPSCs) by local electrical stimulation or by puff application of a D2 receptor agonist (e.g., quinpirole).

  • Establish a stable baseline of evoked IPSCs.

  • Bath-apply this compound (10 µM) and observe the effect on the amplitude of the evoked D2 receptor-mediated IPSCs.

6. Data Analysis:

  • Analyze firing frequency (in Hz) from current-clamp recordings.

  • Measure the peak amplitude of evoked IPSCs from voltage-clamp recordings.

  • Use appropriate statistical tests (e.g., paired t-test, ANOVA) to compare baseline and drug conditions.

Visualizations

JHW007_Signaling_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) D2R_auto D2 Autoreceptor DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release DA->DAT Reuptake DA->D2R_auto Binding D2R_post Postsynaptic D2 Receptor DA->D2R_post Binding JHW007 JHW007 HCl JHW007->DAT Inhibition JHW007->D2R_auto Antagonism

Caption: Signaling pathway of this compound.

Electrophysiology_Workflow A Brain Slice Preparation B Slice Recovery (1 hr at 34°C) A->B C Transfer to Recording Chamber B->C D Identify Dopamine Neuron (IR-DIC) C->D E Obtain Whole-Cell Patch Clamp D->E F Baseline Recording (Current/Voltage Clamp) E->F G Bath Application of JHW007 HCl F->G H Record Drug Effect G->H I Washout H->I J Data Analysis I->J

Caption: Experimental workflow for electrophysiology recordings.

JHW007_vs_Cocaine_Logic cluster_cocaine Cocaine (Typical DAT Inhibitor) cluster_jhw007 JHW007 (Atypical DAT Inhibitor) C1 Blocks DAT C2 ↑ Synaptic Dopamine C1->C2 C3 Activates D2 Autoreceptors C2->C3 C4 ↓ Dopamine Neuron Firing C3->C4 J1 Blocks DAT J2 ↑ Synaptic Dopamine J1->J2 J3 Antagonizes D2 Autoreceptors J4 No Change in Firing J3->J4

Caption: Logical comparison of Cocaine and JHW007 effects.

References

JHW007 Hydrochloride: Application Notes and Protocols for Preclinical Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHW007 hydrochloride is a potent and selective atypical dopamine (B1211576) transporter (DAT) inhibitor, structurally related to benztropine. Unlike typical DAT inhibitors such as cocaine, JHW007 exhibits a unique pharmacological profile characterized by a slow onset and long duration of action at the DAT. This profile is associated with a lower abuse potential and the ability to attenuate the behavioral effects of cocaine, making it a compound of significant interest for the development of pharmacotherapies for cocaine addiction.[1] These application notes provide a summary of the preclinical behavioral effects of this compound and detailed protocols for its use in relevant animal models.

Mechanism of Action

JHW007 binds with high affinity to the dopamine transporter, inhibiting the reuptake of dopamine from the synaptic cleft and thereby increasing extracellular dopamine levels. Its "atypical" binding kinetics are thought to underlie its differential behavioral effects compared to cocaine. JHW007 has a high selectivity for the DAT over other monoamine transporters.

Signaling Pathway of Dopamine and the Action of this compound

cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) JHW007 JHW007 HCl JHW007->DAT Blockade Dopamine_Synapse->DAT Reuptake D_Receptor Dopamine Receptor Dopamine_Synapse->D_Receptor Binding Signal_Transduction Signal Transduction Cascade D_Receptor->Signal_Transduction Activation Start Acclimation & Habituation Drug_Prep Prepare JHW007 HCl Solution Start->Drug_Prep Assay_Selection Select Behavioral Assay Drug_Prep->Assay_Selection Locomotor Locomotor Activity Assay_Selection->Locomotor Locomotion CPP Conditioned Place Preference Assay_Selection->CPP Reward EPM Elevated Plus Maze Assay_Selection->EPM Anxiety Sensitization Locomotor Sensitization Assay_Selection->Sensitization Plasticity Data_Collection Data Collection & Recording Locomotor->Data_Collection CPP->Data_Collection EPM->Data_Collection Sensitization->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End Results & Interpretation Data_Analysis->End

References

Application Notes and Protocols for JHW-007 Hydrochloride Administration to Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of JHW-007 hydrochloride to mice for preclinical research. JHW-007 is a high-affinity atypical dopamine (B1211576) uptake inhibitor that has shown potential in models of psychostimulant addiction.[1] This document outlines the necessary materials, vehicle preparation, and administration procedures to ensure accurate and reproducible experimental outcomes.

Data Presentation

Table 1: Properties and Dosing of JHW-007 Hydrochloride
ParameterValueReference
Molecular Weight 421.95 g/mol [2]
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol (B145695).[2]
Route of Administration Intraperitoneal (i.p.) injection is a common route.[3]
Dosage Range (Mice) 3 - 10 mg/kg (i.p.) has been used in behavioral studies.[3]
Reported Vehicle Solution A common vehicle for similar compounds consists of a mixture of ethanol, Tween 80, and saline. For JHW-007, sterile saline is a viable option if the compound is sufficiently soluble.

Experimental Protocols

Protocol 1: Preparation of JHW-007 Hydrochloride for Intraperitoneal Injection

This protocol describes the preparation of a JHW-007 hydrochloride solution for intraperitoneal administration in mice.

Materials:

  • JHW-007 hydrochloride powder

  • Sterile 0.9% saline solution

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial dissolution)

  • Tween 80 (optional, as an emulsifier)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

Procedure:

  • Calculate the required amount of JHW-007 hydrochloride based on the desired dose (e.g., 5 mg/kg) and the number and weight of the mice to be treated.

  • Weigh the calculated amount of JHW-007 hydrochloride powder accurately.

  • Dissolution:

    • Method A (Saline): If JHW-007 hydrochloride is sufficiently soluble in saline for the desired concentration, dissolve the powder directly in sterile 0.9% saline. Vortex thoroughly until fully dissolved.

    • Method B (Co-solvent/Emulsion): For higher concentrations or if solubility in saline is limited, first dissolve the JHW-007 hydrochloride powder in a small volume of DMSO. Then, add Tween 80 to a final concentration of 1-5%. Finally, bring the solution to the final volume with sterile 0.9% saline. Vortex vigorously to create a stable emulsion. The final concentration of DMSO should be kept to a minimum (ideally below 5%) to avoid toxicity.

  • Sterilization: If the solution was not prepared under aseptic conditions, it should be filter-sterilized using a 0.22 µm syringe filter into a sterile vial.

  • Storage: The prepared solution should be stored at 4°C and protected from light. It is recommended to prepare fresh solutions for each experiment.

Protocol 2: Intraperitoneal (i.p.) Administration of JHW-007 Hydrochloride to Mice

This protocol details the procedure for administering the prepared JHW-007 hydrochloride solution to mice via intraperitoneal injection.

Materials:

  • Prepared JHW-007 hydrochloride solution

  • Mouse restraint device (optional)

  • Sterile syringes (1 mL) with 25-27 gauge needles

  • 70% ethanol for disinfection

  • Gauze pads

Procedure:

  • Animal Handling: Gently but firmly restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the neck and shoulders, and securing the tail with the same hand or the other hand.

  • Injection Site: Turn the mouse to expose its abdomen. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Disinfection: Swab the injection site with a gauze pad moistened with 70% ethanol.

  • Injection:

    • Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate by pulling back the plunger slightly to ensure that the needle has not entered a blood vessel or organ. If blood or yellowish fluid (urine) appears in the syringe hub, discard the syringe and prepare a new one.

    • Slowly inject the calculated volume of the JHW-007 hydrochloride solution. The injection volume should not exceed 10 mL/kg of body weight.

  • Post-injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

Mandatory Visualizations

Signaling Pathway of JHW-007 Hydrochloride

JHW007_Signaling_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron JHW007 JHW-007 HCl DAT Dopamine Transporter (DAT) (Occluded/Inward-Facing) JHW007->DAT Binds and Stabilizes D2_autoreceptor D2 Autoreceptor JHW007->D2_autoreceptor Antagonizes Dopamine_vesicle Dopamine Vesicles Dopamine_released Dopamine Dopamine_vesicle->Dopamine_released Release Dopamine_released->DAT Reuptake Blocked Dopamine_synapse Increased Extracellular Dopamine (Sustained) Dopamine_released->Dopamine_synapse D1_receptor D1 Receptor Dopamine_synapse->D1_receptor Activates D2_receptor D2 Receptor Dopamine_synapse->D2_receptor Activates Downstream_signaling Downstream Signaling (e.g., cAMP pathway) D1_receptor->Downstream_signaling D2_receptor->Downstream_signaling

Caption: Signaling pathway of JHW-007 hydrochloride.

Experimental Workflow for JHW-007 Hydrochloride Administration

JHW007_Administration_Workflow start Start prep_solution Prepare JHW-007 HCl Solution (Protocol 1) start->prep_solution weigh_mouse Weigh Mouse prep_solution->weigh_mouse calculate_dose Calculate Injection Volume weigh_mouse->calculate_dose restrain_mouse Restrain Mouse calculate_dose->restrain_mouse disinfect_site Disinfect Injection Site restrain_mouse->disinfect_site inject Administer via IP Injection (Protocol 2) disinfect_site->inject monitor Monitor Mouse Post-Injection inject->monitor end End monitor->end

Caption: Experimental workflow for JHW-007 hydrochloride administration.

References

JHW007 Hydrochloride in Drug Discrimination Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHW007 hydrochloride is a benztropine (B127874) analog and a high-affinity atypical dopamine (B1211576) reuptake inhibitor (DRI) that has garnered significant interest for its potential as a treatment for cocaine addiction.[1] Unlike typical DRIs such as cocaine, JHW007 binds to the dopamine transporter (DAT) in a manner that results in a gradual and sustained increase in extracellular dopamine, with markedly reduced peak levels.[1] This unique pharmacological profile is associated with a lower abuse liability and the ability to antagonize the behavioral effects of cocaine, making it a promising candidate for pharmacotherapy.[2][3]

Drug discrimination is a highly sensitive and specific behavioral paradigm used to assess the interoceptive (subjective) effects of psychoactive drugs.[4] In this procedure, animals are trained to recognize the internal cues produced by a specific drug and to make a differential response to receive a reward. This methodology is crucial for evaluating the abuse potential of novel compounds and for screening potential medications for substance use disorders. These application notes provide a comprehensive overview of the use of this compound in drug discrimination studies, including its pharmacological data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data for this compound from in vitro binding assays and in vivo behavioral studies.

Table 1: In Vitro Binding Affinity and Functional Activity of JHW007

ParameterSpecies/SystemValueReference
DAT Affinity (Kd) Rat Striatal MembranesHigh Affinity: 7.40 nMLow Affinity: 4400 nM[2]
Mouse Striatal MembranesHigh Affinity: 8.18 nMLow Affinity: 2750 nM[2]
Human DAT (hDAT) Membranes43.7 nM[2]
DAT Affinity (Ki) DAT WT Mice (whole brain)388 nM (vs. [3H]pirenzepine)[2]
DAT KO Mice (whole brain)364 nM (vs. [3H]pirenzepine)[2]
Dopamine Uptake Inhibition (IC50) 24.6 ± 1.97 nM[5]

Table 2: Behavioral Effects of JHW007 in Drug Discrimination and Locomotor Studies

Study TypeTraining DrugSpeciesJHW007 EffectDose RangeQuantitative MeasureReference
Substitution CocaineMiceNo substitution for cocaine1-10 mg/kgDid not produce significant cocaine-appropriate responding[5]
Antagonism CocaineMiceAntagonized cocaine's discriminative effects10 mg/kg3.07-fold rightward shift of the cocaine dose-effect curve[5]
Locomotor Activity -MiceNo significant stimulation of locomotor activity1-10 mg/kgActivity levels not significantly different from vehicle[5]
Cocaine-Induced Hyperactivity CocaineMiceDose-dependently suppressed cocaine-evoked hyperactivityNot specified-[3]
Conditioned Place Preference (CPP) -MiceDid not produce place conditioningAmple dose rangeNo preference for the drug-paired side[3]
Cocaine-Induced CPP CocaineMiceBlocked cocaine-induced CPPNot specifiedNo preference for the cocaine-paired side in the presence of JHW007[3]

Experimental Protocols

Protocol 1: Cocaine Drug Discrimination in Rodents

This protocol outlines a standard two-lever drug discrimination procedure to assess the cocaine-like subjective effects (substitution) or cocaine-antagonist effects of this compound.

1. Animals:

  • Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Animals should be housed individually and maintained on a reverse light-dark cycle.

  • Food may be restricted to maintain 85-90% of their free-feeding body weight to ensure motivation for the food reward. Water is available ad libitum.

2. Apparatus:

  • Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Each lever is associated with a stimulus light located above it.

  • The chamber is enclosed in a sound-attenuating cubicle with a fan for ventilation and to mask external noise.

3. Procedure:

  • Phase 1: Lever Press Training (Magazine Training):

    • Initially, train the animals to associate the sound of the food dispenser with the delivery of a food pellet.

    • Once this association is learned, introduce the levers into the chamber.

    • Shape lever pressing behavior by rewarding successive approximations to a lever press.

    • Once the animal reliably presses the lever, a fixed-ratio (FR) schedule of reinforcement is introduced (e.g., FR1, then FR5, then FR10).

  • Phase 2: Discrimination Training:

    • This phase involves training the animals to discriminate between an intraperitoneal (i.p.) injection of cocaine hydrochloride (e.g., 10 mg/kg) and an i.p. injection of saline.

    • A double alternation schedule is often employed: two consecutive days of cocaine administration followed by two consecutive days of saline administration (D-D-S-S).

    • On cocaine training days, only presses on the designated "drug" lever are reinforced with a food pellet.

    • On saline training days, only presses on the designated "vehicle" lever are reinforced.

    • Training sessions typically last for 15-30 minutes.

    • Training continues until the animals meet a criterion of ≥85% of their total responses on the correct lever before the delivery of the first reinforcer for at least 8 out of 10 consecutive sessions.

  • Phase 3: Substitution Testing:

    • To determine if JHW007 has cocaine-like subjective effects, different doses of this compound are administered i.p. instead of cocaine or saline.

    • Test sessions are interspersed between training sessions.

    • During test sessions, responses on either lever are reinforced to avoid extinguishing the learned behavior.

    • The primary dependent variables are the percentage of responses on the drug-appropriate lever and the response rate.

    • Full substitution is generally defined as ≥80% of responses on the drug-appropriate lever.

  • Phase 4: Antagonism Testing:

    • To assess the ability of JHW007 to block the subjective effects of cocaine, a range of doses of this compound are administered as a pretreatment prior to the administration of various doses of cocaine.

    • A full cocaine dose-response curve is first established.

    • Then, a fixed dose of JHW007 is administered (e.g., 30 minutes) before the injection of each dose of cocaine, and the dose-response curve is re-determined.

    • A rightward shift in the cocaine dose-response curve indicates antagonism.

Visualizations

Signaling Pathway and Mechanism of Action

JHW007_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake Vesicle Synaptic Vesicle Extracellular_DA Extracellular Dopamine DAT->Extracellular_DA Slow, sustained increase DAT->Extracellular_DA Rapid, high increase JHW007 JHW007 JHW007->DAT Binds to occluded state Cocaine Cocaine Cocaine->DAT Blocks reuptake DA_Receptor Dopamine Receptors Extracellular_DA->DA_Receptor Binding Signaling Postsynaptic Signaling DA_Receptor->Signaling

Caption: Mechanism of JHW007 at the dopamine transporter.

Experimental Workflow for Drug Discrimination

Drug_Discrimination_Workflow Start Start: Naive Animals Magazine_Training Phase 1: Magazine Training (Lever Press Acquisition) Start->Magazine_Training Discrimination_Training Phase 2: Discrimination Training (Cocaine vs. Saline) Magazine_Training->Discrimination_Training Criteria_Met Criteria Met? (e.g., >=85% correct) Discrimination_Training->Criteria_Met Criteria_Met->Discrimination_Training No Substitution_Test Phase 3: Substitution Test (Administer JHW007) Criteria_Met->Substitution_Test Yes Antagonism_Test Phase 4: Antagonism Test (JHW007 + Cocaine) Substitution_Test->Antagonism_Test Data_Analysis Data Analysis (% Drug Lever Responding, Response Rate) Antagonism_Test->Data_Analysis End End Data_Analysis->End

Caption: Workflow of a typical drug discrimination study.

References

JHW007 Hydrochloride Self-Administration Experimental Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHW007 hydrochloride is a benztropine (B127874) analog and a high-affinity atypical dopamine (B1211576) reuptake inhibitor (DRI). Unlike typical DRIs such as cocaine, which induce a rapid and pronounced increase in synaptic dopamine and have a high abuse potential, JHW007 binds to the dopamine transporter (DAT) in a manner that produces a more gradual and sustained elevation of extracellular dopamine.[1][2] This unique pharmacological profile contributes to its lack of reinforcing effects and its potential as a therapeutic agent for psychostimulant use disorders.[3][4] Studies have demonstrated that JHW007 can blunt the psychostimulant effects of cocaine and reduce the self-administration of both cocaine and methamphetamine in rodents.[1][5] Furthermore, JHW007 may exert some of its effects through direct antagonism of the D2 autoreceptor, a mechanism that distinguishes it from other atypical DRIs.[5][6]

This document provides a detailed experimental design and protocol for investigating the effects of this compound on psychostimulant self-administration in rodents. The primary experimental paradigm described is a pretreatment protocol, as evidence suggests JHW007 is not self-administered itself.[3]

Data Presentation

Table 1: In Vitro Binding Affinities of this compound

TargetSpeciesKd (nM)Reference
Dopamine Transporter (DAT)Rat7.40[3][7]
Dopamine Transporter (DAT)Mouse8.18[3][7]
Dopamine Transporter (DAT)Human (hDAT)43.7[3][7]
Norepinephrine Transporter (NET)RatLow Affinity[3]
Serotonin Transporter (SERT)RatLow Affinity[3]

Table 2: Effective Doses of this compound in Behavioral Paradigms

Behavioral AssaySpeciesRoute of AdministrationEffective Dose RangeObserved EffectReference
Locomotor ActivityMousei.p.1-10 mg/kgNo significant stimulation of locomotor activity[8]
Cocaine-Induced HyperactivityMousei.p.10 mg/kgComplete antagonism of cocaine's effects[8]
Conditioned Place Preference (CPP)Mousei.p.Not specifiedDid not produce place preference[1]
Cocaine-Induced CPPMousei.p.Not specifiedBlocked cocaine-induced CPP[1]
Methamphetamine Self-AdministrationRatNot specifiedNot specifiedAttenuated compulsive-like self-administration[5]
Cocaine Self-AdministrationRatNot specifiedNot specifiedBlocks cocaine self-administration[3]

Experimental Protocols

Protocol 1: Intravenous Catheterization Surgery for Rodents

This protocol details the surgical procedure for implanting a chronic indwelling intravenous catheter in the jugular vein of rats, a prerequisite for intravenous self-administration studies.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools (scalpels, forceps, scissors, retractors)

  • Intravenous catheter (e.g., 22-gauge, polyurethane)[9]

  • Suture material (e.g., 4-0 silk)

  • Catheter back mount or vascular access button

  • Heparinized saline (10-30 U/mL)

  • Analgesics and antibiotics

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal and ensure a surgical plane of anesthesia is maintained throughout the procedure. Shave and sterilize the surgical area on the back and the ventral neck region.

  • Catheter Back Mount Implantation: Make a small incision on the back, between the scapulae. Tunnel a blunted needle subcutaneously from the back incision to the ventral neck area. Pass the catheter through the needle, leaving the catheter port or button secured at the back incision.

  • Jugular Vein Exposure: Make a small incision on the ventral side of the neck, slightly off-midline. Carefully dissect through the muscle layers to expose the external jugular vein.

  • Catheter Insertion: Place two silk sutures under the isolated jugular vein. Tie the caudal suture to ligate the vein. Place a loose tie with the cranial suture. Make a small incision in the vein between the two sutures.

  • Catheter Placement: Gently insert the catheter into the vein, advancing it until the tip is near the entrance of the right atrium. Secure the catheter in place with the cranial suture.

  • Patency Check: Aspirate blood into the catheter to confirm proper placement, then flush with heparinized saline to ensure patency.

  • Wound Closure: Close all incisions with sutures or surgical clips.

  • Post-Operative Care: Administer analgesics and antibiotics as per veterinary guidelines. Allow the animal to recover for at least 5-7 days before starting any behavioral experiments. Flush the catheter daily with heparinized saline to maintain patency.

Protocol 2: JHW007 Pretreatment Effects on Cocaine Self-Administration

This protocol describes an experiment to assess the ability of JHW007 to reduce cocaine self-administration in rats.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and a drug infusion pump connected to the animal's intravenous catheter via a swivel and tether system.

Procedure:

  • Acquisition of Cocaine Self-Administration:

    • Rats are placed in the operant chambers for daily 2-hour sessions.

    • A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the illumination of the stimulus light for a short duration (e.g., 20 seconds).

    • A press on the inactive lever has no programmed consequences.

    • Training continues until a stable baseline of responding is achieved (e.g., less than 15% variation in the number of infusions over three consecutive days) on a Fixed-Ratio 1 (FR1) schedule of reinforcement.

  • JHW007 Pretreatment Phase:

    • Once a stable baseline of cocaine self-administration is established, pretreatment with JHW007 or vehicle is initiated.

    • Administer this compound (dissolved in a suitable vehicle, e.g., saline) via intraperitoneal (i.p.) injection at various doses (e.g., 0, 1, 3, 10 mg/kg) 30 minutes prior to the start of the self-administration session.

    • The order of doses should be counterbalanced across subjects.

    • Record the number of active and inactive lever presses, and the number of cocaine infusions earned during each session.

  • Data Analysis:

    • Analyze the data using a repeated-measures ANOVA to determine the effect of JHW007 dose on the number of cocaine infusions self-administered.

    • Post-hoc tests can be used to compare individual doses to the vehicle control.

Mandatory Visualization

G cluster_0 Presynaptic Dopamine Neuron cluster_2 Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_vesicle Dopamine (in vesicle) L_DOPA->Dopamine_vesicle VMAT2 Dopamine_synapse Dopamine DAT Dopamine Transporter (DAT) D2_autoreceptor D2 Autoreceptor D2_autoreceptor->Dopamine_vesicle Inhibits DA Release Dopamine_synapse->DAT Reuptake Dopamine_synapse->D2_autoreceptor Binds D1_receptor D1 Receptor Dopamine_synapse->D1_receptor Activates D2_receptor D2 Receptor Dopamine_synapse->D2_receptor Activates AC_PKA_pathway Adenylyl Cyclase & PKA Signaling D1_receptor->AC_PKA_pathway Stimulates D2_receptor->AC_PKA_pathway Inhibits Reward_Reinforcement Reward & Reinforcement AC_PKA_pathway->Reward_Reinforcement JHW007 JHW007 JHW007->DAT Blocks (Atypical) JHW007->D2_autoreceptor Antagonizes Cocaine Cocaine Cocaine->DAT Blocks (Typical)

Caption: Signaling pathway of JHW007 at the dopamine synapse.

G start Start surgery Intravenous Catheterization Surgery start->surgery recovery Post-operative Recovery (5-7 days) surgery->recovery acquisition Acquisition of Cocaine Self-Administration (FR1 Schedule) recovery->acquisition stabilization Baseline Stabilization (<15% variation for 3 days) acquisition->stabilization pretreatment JHW007/Vehicle Pretreatment (i.p. injection) stabilization->pretreatment self_admin_session Cocaine Self-Administration Session (2 hours) pretreatment->self_admin_session data_collection Data Collection (Lever Presses, Infusions) self_admin_session->data_collection end End data_collection->end

Caption: Experimental workflow for JHW007 pretreatment study.

References

Troubleshooting & Optimization

JHW007 Hydrochloride In Vivo Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JHW007 hydrochloride in in vivo experiments. The information is tailored for scientists and drug development professionals encountering a slow onset of action or other unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a slow or delayed onset of action with this compound in my in vivo experiments?

A1: A slow onset of action is an inherent characteristic of this compound due to its unique mechanism of action. Unlike typical dopamine (B1211576) reuptake inhibitors such as cocaine, JHW007 is an atypical inhibitor that binds to the dopamine transporter (DAT) in an occluded (closed) conformation. This binding mechanism leads to a gradual and sustained increase in extracellular dopamine levels, rather than a rapid peak. In vivo studies have shown that JHW007 occupies the DAT more slowly than cocaine, with maximal occupancy not reached until several hours after administration.

Q2: What is the expected timeframe for observing behavioral effects after administering this compound?

A2: Given its slow binding kinetics to the DAT, behavioral effects may not be apparent until a significant amount of time has passed after administration. While specific time courses can vary depending on the dose, species, and specific behavioral assay, it is crucial to design experiments with extended observation periods. For instance, in studies antagonizing the effects of cocaine, JHW007 is often administered several hours prior to the cocaine challenge to allow for sufficient DAT occupancy.

Q3: Does this compound have stimulant effects on its own?

A3: this compound generally exhibits minimal to no stimulant effects on locomotor activity when administered alone.[1] Its primary utility in many research settings is as an antagonist to the effects of psychostimulants like cocaine. Therefore, a lack of a robust stimulant response should be considered a normal finding.

Q4: How does the pharmacokinetics of this compound contribute to its slow onset?

A4: While specific pharmacokinetic parameters can be influenced by the experimental model, the slow binding kinetics at the molecular target (DAT) is the primary driver of the slow pharmacological onset. The association of JHW007 with the DAT has been shown to follow a two-phase model, which is slower than the single-phase association of typical DAT ligands. This means that even after the compound has reached the brain, the time to achieve significant target engagement at the molecular level is prolonged.

Troubleshooting Guides

Issue 1: No discernible behavioral effect observed after this compound administration.
Possible Cause Troubleshooting Steps
Insufficient Time for DAT Occupancy Extend the observation period post-administration. Consider pre-treatment times of several hours before expecting a behavioral outcome, especially in antagonist studies.
Inappropriate Dosing Conduct a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. Doses used in published literature can serve as a starting point.
Animal Model Variability Be aware of potential strain differences in drug metabolism and DAT sensitivity. Ensure consistent use of the same animal strain, age, and sex throughout your experiments.
Route of Administration Ensure the chosen route of administration (e.g., intraperitoneal, subcutaneous) allows for adequate bioavailability and brain penetration. Verify your administration technique for consistency.
Issue 2: High variability in behavioral responses between subjects.
Possible Cause Troubleshooting Steps
Inconsistent Drug Preparation Prepare fresh solutions of this compound for each experiment. Ensure complete dissolution and accurate concentration.
Stress or Habituation Differences Properly habituate animals to the testing environment to minimize stress-induced behavioral changes that can confound results.
Circadian Rhythm Effects Conduct behavioral testing at the same time of day for all subjects to control for variations in activity levels and drug metabolism related to circadian rhythms.

Quantitative Data Summary

Comprehensive in vivo pharmacokinetic data for this compound is not extensively available in the public domain. The table below summarizes key binding kinetic parameters which underlie the slow onset of action.

Parameter Species Value Significance
DAT Association Kinetics Rat (in vitro)Two-phase model with a second phase half-life of 41.7 minIndicates a slow binding process to the dopamine transporter compared to typical inhibitors.
DAT Association Kinetics Mouse (in vitro)Two-phase model with a second phase half-life of 28.0 minSimilar to rats, demonstrates a slow binding characteristic.
In Vivo DAT Occupancy MouseDid not reach a plateau up to 270 minutes post-injectionConfirms the slow engagement of the target in a living organism.

Experimental Protocols

Locomotor Activity Assay
  • Habituation: Habituate mice to the locomotor activity chambers (e.g., 46 x 25 x 19 cm clear plastic cages) for at least 30-60 minutes for 2-3 consecutive days prior to the test day.

  • Drug Administration: On the test day, administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle.

  • Data Collection: Immediately place the animal back into the activity chamber and record locomotor activity (e.g., total distance traveled, beam breaks) for an extended period (e.g., 2-8 hours). Data is typically binned into time intervals (e.g., 5-10 minutes) to observe the time course of effects.

Conditioned Place Preference (CPP) - Antagonist Protocol
  • Pre-Conditioning Phase (Day 1): Allow mice to freely explore a two-compartment CPP apparatus for a baseline preference test (e.g., 15-20 minutes).

  • Conditioning Phase (Days 2-9):

    • JHW007 Pre-treatment: Administer this compound (e.g., 3-10 mg/kg, i.p.) or vehicle.

    • Waiting Period: Return the animal to its home cage for a period to allow for DAT occupancy by JHW007 (e.g., 210-270 minutes).

    • Cocaine/Saline Pairing: Administer cocaine (e.g., 5-20 mg/kg, i.p.) and confine the mouse to one compartment, or saline and confine to the other compartment, for 30 minutes. Alternate pairings over several days.

  • Test Phase (Day 10): Place the mouse in the apparatus in a drug-free state and allow free access to both compartments. Record the time spent in each compartment to assess preference or aversion.

Visualizations

Signaling Pathway of this compound

JHW007_Signaling cluster_extracellular Extracellular Space cluster_membrane Presynaptic Neuronal Membrane cluster_intracellular Presynaptic Neuron JHW007 JHW007 HCl DAT Dopamine Transporter (DAT) (Occluded Conformation) JHW007->DAT Slow Binding Dopamine Dopamine Dopamine->DAT Reuptake Path Dopamine_reuptake Dopamine Reuptake Blocked DAT->Dopamine_reuptake Inhibition

Caption: Mechanism of action of this compound at the dopamine transporter.

Experimental Workflow for Investigating Slow Onset of Action

JHW007_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis dose_selection Dose Selection (1-10 mg/kg) administration JHW007 HCl Administration (i.p.) dose_selection->administration animal_model Animal Model (e.g., C57BL/6 Mouse) habituation Habituation (2-3 days) animal_model->habituation behavioral_assay Behavioral Assay (e.g., Locomotor Activity) observation Extended Observation (2-8 hours) behavioral_assay->observation habituation->administration administration->observation data_binning Data Binning (5-10 min intervals) observation->data_binning statistical_analysis Statistical Analysis (e.g., ANOVA) data_binning->statistical_analysis interpretation Interpretation of Time-Course Effects statistical_analysis->interpretation

Caption: Recommended workflow for in vivo studies of this compound.

References

Addressing JHW007 hydrochloride off-target effects on sigma receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of JHW007 hydrochloride on sigma (σ) receptors. The information herein is intended to assist researchers in designing experiments, interpreting data, and mitigating potential confounding variables arising from these interactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a benztropine (B127874) analog with high affinity for the dopamine (B1211576) transporter (DAT).[1] It is recognized as an atypical dopamine reuptake inhibitor and is under investigation as a potential therapeutic for cocaine addiction due to its ability to blunt the psychostimulant effects of cocaine.[2]

Q2: Does this compound have known off-target effects?

A2: Yes, JHW007 and other benztropine analogs are known to possess affinity for other receptors, most notably sigma (σ) receptors.[3][4] This interaction may contribute to its unique pharmacological profile, including its cocaine-antagonist effects.

Q3: What is the significance of this compound's interaction with sigma receptors?

A3: The interaction with sigma receptors may be a key factor in the atypical effects of JHW007. Sigma receptor modulation can influence various cellular processes and neurotransmitter systems. Understanding this off-target activity is crucial for accurate interpretation of experimental results and for predicting the overall pharmacological effects of the compound. Studies have shown that JHW007 can block the self-administration of sigma receptor agonists, suggesting it may act as an antagonist at these receptors in vivo.[3][4]

Q4: What are the binding affinities of this compound for its primary target and sigma receptors?

A4: The binding affinities (Ki) of this compound for the dopamine transporter and sigma receptors are summarized in the table below.

Data Presentation: this compound Binding Affinities

Target ReceptorBinding Affinity (Ki)Reference
Dopamine Transporter (DAT)25 nM[1]
Sigma-1 (σ1) ReceptorNanomolar affinity; complex binding[3]
Sigma-2 (σ2) Receptor12.0 nM[3]

Note: The binding of JHW007 to sigma receptors, particularly the sigma-1 subtype, has been described with biphasic displacement curves, suggesting complex binding interactions that may not be fully represented by a single Ki value.[3]

Troubleshooting Guide

This guide is designed to help researchers identify and address potential issues related to the off-target effects of this compound on sigma receptors.

Issue 1: Unexpected or inconsistent results in cellular or behavioral assays.

  • Possible Cause: The observed effects may be partially or wholly mediated by the interaction of JHW007 with sigma receptors, rather than solely through its action on the dopamine transporter.

  • Troubleshooting Steps:

    • Concentration-Response Curve: Determine the lowest effective concentration of JHW007 that elicits the desired on-target effect (DAT inhibition). Higher concentrations are more likely to engage off-target receptors.

    • Use of a Selective Sigma Receptor Antagonist: Co-administer a selective sigma-1 or sigma-2 receptor antagonist with JHW007. If the unexpected effect is diminished or abolished, it strongly suggests the involvement of sigma receptors.

    • Control Compound: If available, use a structurally similar analog of JHW007 that has low affinity for sigma receptors but retains high affinity for DAT to confirm that the observed effect is not due to the chemical scaffold itself.

Issue 2: Difficulty in replicating literature findings.

  • Possible Cause: Discrepancies in experimental conditions, such as cell line or animal model, can lead to different outcomes due to variations in the expression levels of sigma receptors.

  • Troubleshooting Steps:

    • Characterize Your Model System: If possible, quantify the expression levels of sigma-1 and sigma-2 receptors in your experimental model (e.g., through radioligand binding, western blot, or qPCR).

    • Consult the Literature: Review publications that have used JHW007 or similar compounds in your specific model system to understand the potential for sigma receptor-mediated effects.

Issue 3: Observing an effect in a system lacking the dopamine transporter.

  • Possible Cause: This is a strong indication of an off-target effect. Given the known affinity of JHW007 for sigma receptors, these are the primary candidates for the observed activity.

  • Troubleshooting Steps:

    • Confirm Absence of DAT: Ensure that your experimental system is indeed devoid of the dopamine transporter.

    • Investigate Sigma Receptor Involvement: Use selective sigma receptor antagonists to determine if the effect can be blocked.

    • Consider Other Potential Off-Targets: While sigma receptors are a likely candidate, be open to the possibility of other, as-yet-unidentified off-target interactions.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Sigma-1 (σ1) Receptor Affinity

This protocol is a general guideline for determining the binding affinity (Ki) of this compound for the sigma-1 receptor using a competitive radioligand binding assay.

  • Materials:

    • Membrane preparation from a source with high sigma-1 receptor expression (e.g., guinea pig brain).

    • --INVALID-LINK---pentazocine (radioligand for sigma-1).

    • This compound stock solution.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Non-specific binding control (e.g., 10 µM haloperidol).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Methodology:

    • In a 96-well plate, combine the membrane preparation, varying concentrations of this compound, and a fixed concentration of --INVALID-LINK---pentazocine (typically at or near its Kd).

    • For total binding wells, add assay buffer instead of JHW007.

    • For non-specific binding wells, add a high concentration of a competing ligand like haloperidol.

    • Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 120 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of JHW007 to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Radioligand Binding Assay for Sigma-2 (σ2) Receptor Affinity

This protocol outlines the determination of this compound's binding affinity for the sigma-2 receptor.

  • Materials:

    • Membrane preparation from a source with high sigma-2 receptor expression (e.g., rat liver).

    • [³H]-DTG (1,3-di(2-tolyl)guanidine) (non-selective sigma radioligand).

    • (+)-pentazocine (to mask sigma-1 receptors).

    • This compound stock solution.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Non-specific binding control (e.g., 100 µM haloperidol).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Methodology:

    • In a 96-well plate, combine the membrane preparation, varying concentrations of this compound, a fixed concentration of [³H]-DTG, and a concentration of (+)-pentazocine sufficient to saturate sigma-1 receptors (e.g., 200 nM).

    • Follow steps 2-10 from the sigma-1 receptor binding assay protocol to determine the Ki of JHW007 for the sigma-2 receptor.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare Membranes (e.g., guinea pig brain for σ1, rat liver for σ2) incubation Incubate Membranes with Radioligand and JHW007 prep_membranes->incubation prep_reagents Prepare Reagents (Radioligand, JHW007, Buffers) prep_reagents->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve calc_ki Calculate IC50 and Ki plot_curve->calc_ki

Caption: Workflow for determining the binding affinity of JHW007 at sigma receptors.

Troubleshooting_Logic start Unexpected Experimental Result with JHW007 q1 Is the effect observed at a concentration significantly higher than the DAT Ki (25 nM)? start->q1 a1_yes High likelihood of off-target effects. q1->a1_yes Yes a1_no Off-target effects still possible, especially at σ2 receptors. q1->a1_no No q2 Does co-administration with a selective sigma antagonist (e.g., for σ2) block the effect? a1_yes->q2 a1_no->q2 a2_yes Effect is likely mediated by sigma receptors. q2->a2_yes Yes a2_no Effect may be DAT-mediated or involve another off-target. q2->a2_no No

Caption: Decision-making flowchart for troubleshooting JHW007 off-target effects.

References

Optimizing JHW007 hydrochloride dose for behavioral experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JHW007 hydrochloride in behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a benztropine (B127874) analog and a high-affinity atypical dopamine (B1211576) reuptake inhibitor.[1] Its primary mechanism of action is to bind to the dopamine transporter (DAT) with high affinity (Ki = 25 nM), thereby blocking the reuptake of dopamine from the synaptic cleft.[2] This leads to a gradual and sustained increase in extracellular dopamine levels in the brain.[1] Unlike typical dopamine reuptake inhibitors like cocaine, JHW007 binds to the DAT in an occluded (closed) conformation.[1]

Q2: What are the main applications of this compound in behavioral research?

A2: this compound is primarily investigated for its potential as a pharmacotherapy for cocaine and methamphetamine addiction. In behavioral experiments, it has been shown to suppress the rewarding and locomotor-stimulating effects of cocaine in a dose-dependent manner.[3] It also decreases cocaine and methamphetamine self-administration in rats.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM. It should be stored at -20°C.

Troubleshooting Guide

Issue 1: No significant behavioral effect observed after this compound administration.

Possible Cause Troubleshooting Step
Inadequate Dose The effective dose can vary between species and experimental paradigms. While doses between 1-10 mg/kg have been reported to be effective in mice, a dose-response study is recommended to determine the optimal dose for your specific model.[4]
Route of Administration Intraperitoneal (i.p.) injection is a common route of administration. Ensure proper injection technique to guarantee systemic delivery. The onset of action for JHW007 can be slower than that of cocaine.[4]
Acclimation and Habituation Ensure that animals are properly acclimated to the testing environment to minimize stress-induced behavioral changes that could mask the drug's effects.
Compound Stability Ensure the compound has been stored correctly at -20°C and that the prepared solution is fresh.

Issue 2: Unexpected or adverse effects are observed.

Possible Cause Troubleshooting Step
Off-Target Effects Although JHW007 has high selectivity for DAT over the norepinephrine (B1679862) transporter (NET) and serotonin (B10506) transporter (SERT), it does have some affinity for σ1 and H1 histamine (B1213489) receptors.[4] While actions at H1 receptors do not appear to alter the behavioral effects of cocaine, the role of σ receptor binding is still under investigation.[4] Consider these potential off-target effects when interpreting your data.
Dose is too High High doses may lead to unforeseen side effects. If adverse effects are observed, reduce the dose and conduct a dose-response study to find a behaviorally effective but non-toxic dose.

Data Presentation

Table 1: Binding Affinities of this compound

TransporterKi (nM)
Dopamine Transporter (DAT)25[2]
Norepinephrine Transporter (NET)1330
Serotonin Transporter (SERT)1730

Table 2: Summary of this compound Effects in Behavioral Models

Behavioral Model Species Dose Range Effect Reference
Cocaine-induced Conditioned Place Preference (CPP)MiceNot specifiedBlocked cocaine-induced CPP without producing place conditioning on its own.[3]
Cocaine-induced Locomotor ActivityMiceNot specifiedDose-dependently suppressed cocaine-evoked hyperactivity.[3]
Cocaine-induced Locomotor SensitizationMiceNot specifiedPrevented the sensitized locomotor response to subchronic cocaine exposure.[3]
Cocaine Self-AdministrationRatsNot specifiedDecreased cocaine self-administration.
Methamphetamine Self-AdministrationRatsNot specifiedDecreased methamphetamine self-administration.
Locomotor Activity (alone)Mice1-10 mg/kgFailed to produce a significant stimulation of locomotor activity.[4]

Experimental Protocols

Conditioned Place Preference (CPP) Protocol (as adapted from Velázquez-Sánchez et al., 2010[3])

  • Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

  • Pre-conditioning Phase (Baseline): On day 1, allow mice to freely explore the entire apparatus for a set period (e.g., 15 minutes) to determine initial place preference.

  • Conditioning Phase (4 days):

    • On conditioning days, administer this compound or vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.

    • Immediately following injection, confine the mouse to one of the chambers for a set period (e.g., 30 minutes).

    • On alternate conditioning days, administer cocaine and confine the mouse to the other chamber. The pairing of drug/vehicle with a specific chamber should be counterbalanced across subjects.

  • Test Phase: On the day after the final conditioning session, allow the mice to freely explore the entire apparatus in a drug-free state. Record the time spent in each chamber.

  • Data Analysis: An increase in time spent in the drug-paired chamber compared to baseline is indicative of a conditioned place preference.

Visualizations

G Simplified Signaling Pathway of this compound cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine DA_cleft Dopamine DA->DA_cleft Release DAT Dopamine Transporter (DAT) JHW007 JHW007 HCl JHW007->DAT Inhibits DA_cleft->DAT Reuptake D2R Dopamine D2 Receptor DA_cleft->D2R Binds Effect Postsynaptic Effect D2R->Effect

Caption: Simplified signaling pathway of this compound at the dopamine synapse.

G Experimental Workflow for Dose Optimization A Phase 1: Dose Range Finding B Administer single i.p. injection of JHW007 HCl (e.g., 1, 3, 10 mg/kg) or vehicle A->B C Monitor for acute behavioral changes and adverse effects B->C D Phase 2: Behavioral Efficacy Testing C->D E Select a range of non-toxic doses based on Phase 1 D->E F Conduct behavioral assay (e.g., CPP, self-administration) E->F G Determine the minimal effective dose F->G H Phase 3: Confirmation and Control Experiments G->H I Confirm efficacy of the optimal dose in a larger cohort H->I J Include appropriate vehicle and positive (e.g., cocaine) controls I->J

Caption: A general experimental workflow for optimizing this compound dose.

References

JHW007 hydrochloride stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability and proper storage of JHW007 hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C for optimal stability.[1][2] Based on data for the structurally similar compound benztropine (B127874) mesylate, the crystalline solid is expected to be stable for an extended period under these conditions.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM.[1][2] For long-term storage, it is advisable to prepare stock solutions in anhydrous DMSO. Analogous to benztropine mesylate, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or at -20°C for shorter-term storage (up to one month).

Q3: What is the stability of this compound in aqueous solutions?

A3: There is no specific data on the stability of this compound in aqueous solutions. However, based on its analogue benztropine, it is not recommended to store aqueous solutions for more than one day due to potential hydrolysis. For experiments requiring aqueous buffers, it is best to prepare the solution fresh for each use.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not available, it is a general best practice for tropane (B1204802) alkaloids and related compounds to be protected from light to prevent potential degradation. Therefore, it is recommended to store both solid compound and solutions in light-protecting containers.

Q5: What are the potential degradation products of this compound?

A5: Specific degradation products of this compound have not been documented in the available literature. However, under stress conditions such as acidic, alkaline, or oxidative environments, the structurally related compound benztropine has been shown to degrade to benzophenone, which has known toxic effects. It is plausible that this compound could undergo similar degradation.

Troubleshooting Guide

Observed Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh stock solutions from solid compound. Avoid repeated freeze-thaw cycles of stock solutions. If using aqueous buffers, prepare the working solution immediately before use. Protect solutions from light.
Loss of compound activity over time in culture media Instability of the compound in the aqueous and complex environment of cell culture media.Add freshly prepared this compound to the cell culture medium for each experiment. For long-term experiments, consider replenishing the medium with fresh compound at regular intervals.
Precipitate formation in aqueous solution Poor solubility or instability in the chosen buffer.Ensure the final concentration in the aqueous buffer does not exceed its solubility limit. Consider using a co-solvent like DMSO, ensuring the final concentration of the organic solvent is compatible with the experimental system.

Quantitative Data Summary

Table 1: Storage and Solubility of this compound

Parameter Recommendation Reference
Storage of Solid -20°C[1][2]
Solubility in DMSO Up to 100 mM[1][2]
Solubility in Ethanol Up to 100 mM[1][2]

Table 2: Recommended Storage of this compound Solutions (Based on Analogue Data)

Solvent Storage Temperature Recommended Duration
Anhydrous DMSO-80°CUp to 1 year
Anhydrous DMSO-20°CUp to 1 month
Aqueous BufferN/APrepare fresh, do not store

Experimental Protocols

Protocol for a General Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the intrinsic stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol (B129727) or acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Also, heat the stock solution under reflux.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection, to separate and identify any degradation products.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_storage Storage cluster_experiment Experimental Use cluster_recommendation Key Recommendations prep_solid Solid JHW007 HCl prep_stock Prepare Stock Solution (e.g., in DMSO) prep_solid->prep_stock store_solid Store Solid at -20°C prep_solid->store_solid store_stock Aliquot & Store Stock at -80°C or -20°C prep_stock->store_stock prep_working Prepare Working Solution (e.g., in aqueous buffer) store_stock->prep_working rec1 Avoid Freeze-Thaw store_stock->rec1 run_exp Conduct Experiment prep_working->run_exp rec2 Prepare Aqueous Solutions Fresh prep_working->rec2 rec3 Protect from Light run_exp->rec3 degradation_pathway cluster_stress Stress Conditions JHW007 This compound acid Acid Hydrolysis JHW007->acid base Base Hydrolysis JHW007->base oxidation Oxidation JHW007->oxidation heat Heat JHW007->heat light Light JHW007->light degradation_products Potential Degradation Products (e.g., Benzophenone-like structures) acid->degradation_products base->degradation_products oxidation->degradation_products heat->degradation_products light->degradation_products

References

Interpreting complex binding kinetics of JHW007 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JHW007 hydrochloride in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a benztropine (B127874) analog and a high-affinity atypical dopamine (B1211576) reuptake inhibitor (DAT inhibitor).[1][2] Unlike typical DAT inhibitors such as cocaine, JHW007 binds to the dopamine transporter in an occluded (closed) conformation.[1] This binding mode results in a gradual and sustained increase in extracellular dopamine in the nucleus accumbens, with markedly reduced peak levels of the neurotransmitter.[1] JHW007 is being investigated for the treatment of cocaine addiction due to its ability to blunt the psychostimulant effects of cocaine and reduce self-administration in preclinical models.[1][3]

Q2: How does the binding of JHW007 to the dopamine transporter differ from that of cocaine?

A2: The binding of JHW007 to the dopamine transporter (DAT) is distinct from cocaine in several key aspects:

  • Binding Conformation: JHW007 binds to an occluded (closed) conformation of the DAT, whereas cocaine binds to an open conformation.[1]

  • Kinetics: The association of JHW007 with the DAT follows a two-phase model, indicating a more complex interaction than the one-phase association of the cocaine analog WIN 35428.[2][4]

  • Sodium Dependence: The binding of JHW007 is relatively independent of sodium ion concentration, which contrasts with the sodium-dependent binding of WIN 35428.[2][4] This may reflect a shift of the DAT to an inward-facing conformation.[2]

Q3: Are there off-target effects of JHW007 that I should be aware of?

A3: Yes, in addition to its high affinity for the dopamine transporter, JHW007 has been shown to interact with other molecular targets. Notably, it may directly antagonize the autoregulatory dopamine D2 receptor.[1][5] JHW007 has also been found to have a high affinity for σ-binding sites and H1 histamine (B1213489) receptors, which could contribute to its overall pharmacological profile.[6]

Troubleshooting Guides

Problem 1: My radioligand binding data for [3H]JHW007 does not fit a simple one-site model.

  • Possible Cause: This is an expected observation. The binding of [3H]JHW007 is complex and has been shown to best fit a two-site model in rat and mouse striatal membranes.[2][4]

  • Troubleshooting Steps:

    • Data Analysis: Utilize a non-linear regression analysis program that can fit the data to a two-site binding model. This will allow for the determination of two distinct affinity (Kd) values.

    • Homologous Competition: Perform homologous competitive binding experiments with unlabeled JHW007 rather than saturation assays. This can help to minimize non-specific binding and use the radioligand more economically.[2]

    • Tissue Preparation: Ensure consistent and appropriate membrane preparation, as variations can influence binding results.

Problem 2: I am observing inconsistent results in my functional assays, particularly regarding the onset of JHW007's effects.

  • Troubleshooting Steps:

    • Time-Course Studies: Conduct detailed time-course studies to characterize the onset, peak, and duration of JHW007's effects in your specific assay.

    • Consider Off-Target Effects: Be mindful of JHW007's interactions with D2 and sigma receptors, as these could influence the outcomes of your functional assays.[5][6]

    • Dose-Response Curves: Establish clear dose-response curves for JHW007 in your experimental model to identify the optimal concentration range for observing its effects.

Problem 3: My in vitro binding affinity (Ki) for JHW007 does not correlate well with its in vivo potency.

  • Possible Cause: This is a known characteristic of JHW007. Its slow in vivo association with the DAT means that a direct correlation between in vitro affinity and in vivo potency may not be straightforward.[6] The complex pharmacokinetics and potential for off-target effects in a living system can also contribute to this discrepancy.

  • Troubleshooting Steps:

    • Pharmacokinetic Studies: If feasible, conduct pharmacokinetic studies to determine the brain concentration of JHW007 over time in your animal model.

    • Ex Vivo Binding: Perform ex vivo binding studies to assess DAT occupancy at different time points after JHW007 administration.[6]

    • Focus on Functional Outcomes: When interpreting data, place a greater emphasis on the functional outcomes of JHW007 administration rather than relying solely on in vitro binding parameters to predict its in vivo effects.

Data Presentation

Table 1: In Vitro Binding Affinities of JHW007

RadioligandPreparationModelKd (nM)Hill Slope
[3H]WIN 35428Rat Striatal MembranesOne-site4.21-
[3H]WIN 35428Mouse Striatal MembranesOne-site8.99-
[3H]JHW 007Rat Striatal MembranesTwo-site7.40 / 4400-
[3H]JHW 007Mouse Striatal MembranesTwo-site8.18 / 2750-
[3H]JHW 007hDAT-transfected N2A MembranesOne-site43.71.44

Data compiled from Kopajtic et al., 2010.[2]

Table 2: Association Kinetics of [3H]JHW 007 and [3H]WIN 35428

RadioligandPreparationModelHalf-life (t1/2)
[3H]WIN 35428Rat and Mouse Striatal MembranesOne-phase< 3 min
[3H]JHW 007Rat and Mouse Striatal MembranesTwo-phase-

Data compiled from Kopajtic et al., 2010.[2]

Experimental Protocols

Radioligand Binding Assay for [3H]JHW 007

This protocol is adapted from Kopajtic et al., 2010.[2]

  • Membrane Preparation:

    • Dissect striata from rat or mouse brains and freeze them quickly. For cell-based assays, use hDAT-transfected cells.

    • Homogenize tissues or cells in 20 volumes (w/v) of ice-cold modified sucrose (B13894) phosphate (B84403) buffer (0.32 M sucrose, 7.74 mM Na2HPO4, 2.26 mM NaH2PO4, pH 7.4).

    • Centrifuge the homogenate at 20,000g for 10 minutes at 4°C.

    • Resuspend the pellet in buffer, recentrifuge, and suspend the final pellet in buffer to a concentration of 10 mg (original wet weight) per ml.

  • Binding Assay:

    • Set up assay tubes containing 0.5 ml of sucrose phosphate buffer.

    • Add 0.5 nM [3H]JHW 007 and 1.0 mg of tissue (original wet weight).

    • For determination of non-specific binding, add 100 µM GBR 12909 for rodent tissue or 10 µM JHW 007 for hDAT-transfected cell membranes.

    • Incubate for 120 minutes on ice (except in kinetic studies).

    • Terminate the incubation by rapid filtration over glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Analyze the data using non-linear regression. For saturation binding, fit the data to a one-site or two-site binding model to determine Kd and Bmax. For competition binding, use a one-site or two-site competition model to determine Ki.

Visualizations

JHW007_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) (Occluded Conformation) Dopamine->DAT Reuptake Postsynaptic\nReceptors Postsynaptic Receptors Dopamine->Postsynaptic\nReceptors Activates Dopamine_Vesicle Dopamine Vesicle Dopamine_Vesicle->Dopamine Release JHW007 JHW007 JHW007->DAT Binds and Blocks D2_Autoreceptor D2 Autoreceptor JHW007->D2_Autoreceptor Antagonizes

Caption: Proposed mechanism of action for JHW007 at the dopamine synapse.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Membranes Membrane Preparation Tissue->Membranes Incubation Incubate Membranes with [3H]JHW007 & Competitor Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data Raw CPM Data Counting->Data Regression Non-linear Regression (Two-site model) Data->Regression Parameters Determine Kd and Bmax/Ki Regression->Parameters

Caption: Experimental workflow for a [3H]JHW007 radioligand binding assay.

JHW007_Binding_Kinetics_Logic JHW007 JHW007 Intermediate_Complex JHW007-DAT Intermediate Complex JHW007->Intermediate_Complex Fast Association (k_on1) DAT Dopamine Transporter (DAT) Stable_Complex JHW007-DAT Stable Occluded Complex Intermediate_Complex->Stable_Complex Slow Isomerization (k_on2)

Caption: Logical relationship illustrating the two-phase association of JHW007 with the DAT.

References

Technical Support Center: JHW007 Hydrochloride Drug Discrimination Paradigms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing JHW007 hydrochloride in drug discrimination paradigms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in drug discrimination studies?

A1: this compound is a cocaine analog and a high-affinity atypical dopamine (B1211576) reuptake inhibitor (DRI).[1] Unlike typical DRIs such as cocaine, JHW007 binds to the dopamine transporter (DAT) in a closed conformation, leading to a more gradual and sustained increase in extracellular dopamine.[1] It is often used in drug discrimination studies to investigate its potential as a treatment for cocaine addiction, as it has been shown to block the psychostimulant and rewarding effects of cocaine in preclinical models.[1][2]

Q2: My animals are showing only partial or no generalization to the cocaine cue after JHW007 administration. Is this expected?

A2: Yes, this is an expected finding. Many benztropine (B127874) (BZT) analogs, including JHW007, do not fully substitute for cocaine in animals trained to discriminate cocaine from saline.[3] This is attributed to its atypical mechanism of action at the DAT. While cocaine produces a rapid and robust increase in synaptic dopamine, JHW007's effects are slower in onset and produce lower peak levels of extracellular dopamine.[1] This difference in pharmacokinetic and pharmacodynamic profiles likely results in a discriminative stimulus that is distinct from that of cocaine.

Q3: I am observing a significant decrease in response rates at higher doses of JHW007. What could be the cause?

A3: A decrease in response rates at higher doses of a test compound in a drug discrimination paradigm can indicate several possibilities. It may suggest motor impairment or sedative effects that interfere with the animal's ability to respond. It could also indicate that the higher doses produce aversive effects. In the context of JHW007, while it is generally less effective than cocaine at stimulating locomotor activity, high doses may lead to behavioral suppression.[4] It is crucial to include a thorough analysis of response rates alongside the percentage of drug-appropriate responding to accurately interpret the results.

Q4: Can JHW007 be used as a training drug in a drug discrimination paradigm?

A4: Yes, it is possible to train animals to discriminate JHW007 from vehicle. This approach can be valuable for characterizing the unique interoceptive stimulus produced by JHW007 and for screening novel compounds to see if they produce similar subjective effects.[5] This can help in elucidating the specific pharmacological properties that contribute to its cocaine-antagonist effects.

Q5: What are the potential off-target effects of JHW007 that could influence drug discrimination results?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in responding between subjects. Insufficient training; individual differences in sensitivity to JHW007.Ensure all animals have met the training criteria (e.g., >80% correct responding on both drug and vehicle levers for a set number of consecutive sessions). Consider increasing the number of training sessions. If variability persists, it may reflect genuine individual differences in the pharmacological effects of the compound.
Failure to see antagonism of the cocaine cue with JHW007 pre-treatment. Inappropriate dose of JHW007 or cocaine; timing of administration.Conduct a dose-response curve for both JHW007 and cocaine to identify optimal doses for the antagonism study. The time course of JHW007's action is slower than cocaine's; therefore, the pre-treatment interval is critical.[6] Consider administering JHW007 at various time points before cocaine to determine the optimal pre-treatment interval.
Unexpected generalization to JHW007 in animals trained on a different psychostimulant (e.g., amphetamine). Shared mechanism of action.While JHW007 is an atypical DRI, it still enhances dopaminergic neurotransmission. The degree of generalization will depend on the training drug and the specific neurochemical systems it activates. This finding can provide valuable insights into the similarities and differences in the mechanisms of action between the training drug and JHW007.
Difficulty in replicating published findings. Differences in experimental protocols (e.g., species, strain, route of administration, apparatus).Carefully review and align your experimental protocol with the published literature. Pay close attention to details such as the specific salt form of the drug used, the vehicle, and the parameters of the operant conditioning procedure.

Quantitative Data Summary

Table 1: In Vitro Binding Affinities of JHW007

TargetAffinity (Ki, nM)
Dopamine Transporter (DAT)23.3
Serotonin Transporter (SERT)>10,000
Norepinephrine Transporter (NET)>10,000

Data synthesized from multiple sources indicating high selectivity for DAT.[6]

Table 2: Behavioral Effects of JHW007 in Rodent Models

Behavioral AssayJHW007 EffectComparison to Cocaine
Locomotor Activity Minimal to no increaseDoes not produce cocaine-like hyperactivity
Conditioned Place Preference (CPP) Does not induce CPPBlocks cocaine-induced CPP[2]
Drug Self-Administration Not readily self-administeredBlocks cocaine self-administration
Drug Discrimination (Cocaine cue) Partial to no generalizationDoes not fully substitute for cocaine

Experimental Protocols

Drug Discrimination Protocol

This protocol provides a general framework for a two-lever drug discrimination task in rats. Specific parameters may need to be optimized for your laboratory and research question.

  • Subjects: Adult male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to water and restricted access to food to maintain 85-90% of their free-feeding body weight.

  • Apparatus: Standard operant conditioning chambers equipped with two response levers, a food pellet dispenser, and a house light.

  • Training:

    • Animals are trained to press a lever for food reinforcement (45 mg sucrose (B13894) pellets) on a fixed-ratio (FR) schedule (e.g., FR 10).

    • Once lever pressing is established, discrimination training begins. Prior to each session, animals receive an intraperitoneal (IP) injection of either cocaine (e.g., 10 mg/kg) or vehicle (e.g., saline).

    • Following cocaine administration, responses on one lever (the "drug-appropriate" lever) are reinforced. Following vehicle administration, responses on the other lever (the "vehicle-appropriate" lever) are reinforced. The assignment of the drug-appropriate lever is counterbalanced across subjects.

    • Training sessions are typically 15-30 minutes in duration and are conducted daily.

    • Training continues until animals reliably complete at least 80% of their responses on the correct lever before receiving the first reinforcer for at least 5 consecutive days.

  • Testing:

    • Once training criteria are met, test sessions are introduced. During test sessions, various doses of JHW007 or other test compounds are administered.

    • To assess generalization, responses on either lever are reinforced during the test session, or responding is under extinction conditions (no reinforcement).

    • The primary dependent variables are the percentage of responses on the drug-appropriate lever and the overall response rate.

    • Full generalization is typically defined as ≥80% drug-appropriate responding. Partial generalization is defined as 20-79% drug-appropriate responding, and no generalization is <20% drug-appropriate responding.[4]

    • To assess antagonism, various doses of JHW007 are administered prior to the training dose of cocaine.

Ligand Binding Assay Protocol

This protocol outlines a general procedure for determining the binding affinity of JHW007 to the dopamine transporter.

  • Tissue Preparation:

    • Rat striatal tissue is dissected and homogenized in ice-cold sucrose phosphate (B84403) buffer.

    • The homogenate is centrifuged, and the resulting pellet is resuspended in buffer. This process is repeated to wash the membranes.

    • The final pellet is resuspended to a specific protein concentration.

  • Binding Reaction:

    • The assay is conducted in tubes containing the membrane preparation, a radiolabeled ligand that binds to the DAT (e.g., [³H]WIN 35,428), and varying concentrations of JHW007.

    • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 100 µM cocaine).

    • Tubes are incubated on ice for a specified period (e.g., 120 minutes).[3]

  • Detection and Analysis:

    • The binding reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.

    • The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of JHW007.

Visualizations

JHW007_Mechanism cluster_cocaine Cocaine cluster_jhw007 JHW007 cluster_downstream Downstream Effects cocaine Cocaine dat_open DAT (Open) cocaine->dat_open Binds dopamine_rapid Rapid Dopamine Increase dat_open->dopamine_rapid Blocks Reuptake stimulant_effects Stimulant-like Subjective Effects dopamine_rapid->stimulant_effects jhw007 JHW007 dat_occluded DAT (Occluded) jhw007->dat_occluded Binds dopamine_gradual Gradual Dopamine Increase dat_occluded->dopamine_gradual Slows Reuptake antagonist_effects Antagonist-like Subjective Effects dopamine_gradual->antagonist_effects

Caption: Proposed mechanism of action for JHW007 vs. Cocaine at the DAT.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase start Start train_cocaine Administer Cocaine (e.g., 10 mg/kg) start->train_cocaine train_vehicle Administer Vehicle (Saline) start->train_vehicle reinforce_drug_lever Reinforce Drug Lever Press train_cocaine->reinforce_drug_lever reinforce_vehicle_lever Reinforce Vehicle Lever Press train_vehicle->reinforce_vehicle_lever criteria_met Criteria Met? (>80% correct) reinforce_drug_lever->criteria_met reinforce_vehicle_lever->criteria_met criteria_met->train_cocaine No administer_jhw007 Administer JHW007 (Test Doses) criteria_met->administer_jhw007 Yes measure_response Measure % Drug Lever Responding & Response Rate administer_jhw007->measure_response analyze Analyze Data (Generalization/Antagonism) measure_response->analyze

Caption: Experimental workflow for a drug discrimination paradigm.

References

JHW007 hydrochloride brain penetrance and pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the brain penetrance and pharmacokinetics of JHW007 hydrochloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cocaine analog and a high-affinity atypical dopamine (B1211576) reuptake inhibitor (DAT inhibitor) that is under investigation for the treatment of cocaine addiction.[1] Unlike typical DAT inhibitors such as cocaine, JHW007 binds to the dopamine transporter in a closed conformation. This mode of binding leads to a gradual and sustained increase in extracellular dopamine in the nucleus accumbens, with markedly reduced peak levels of extracellular dopamine.[1]

Q2: Does this compound cross the blood-brain barrier (BBB)?

Yes, in vivo studies in rats have demonstrated that this compound is highly permeable to the blood-brain barrier and can be detected in the brain within minutes after injection. It readily penetrates the brain and achieves significant in vivo occupancy of the dopamine transporter (DAT).

Q3: What is the signaling pathway associated with this compound's mechanism of action?

This compound's primary action is the inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking DAT, JHW007 increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling.

JHW007 Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA_cyto Dopamine (Cytosol) DOPA->DA_cyto DOPA Decarboxylase DA_vesicle Dopamine (Vesicle) DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_cyto->DA_vesicle VMAT2 DAT Dopamine Transporter (DAT) JHW007 JHW007 JHW007->DAT Inhibition DA_synapse->DAT Reuptake D_receptor Dopamine Receptors DA_synapse->D_receptor Binding signaling Downstream Signaling D_receptor->signaling

Mechanism of action of JHW007 as a dopamine reuptake inhibitor.

Pharmacokinetics of this compound and a Structurally Related Analog

Q4: What are the pharmacokinetic parameters of this compound?

ParameterFindingCitation
Brain Penetrance Highly permeable; detectable in the brain minutes after injection.
DAT Occupancy Slow in vivo apparent association with the dopamine transporter.
Elimination Elimination from plasma and brain is substantially slower than that of cocaine.[2]
Onset of Action Slower onset of central effects compared to cocaine.[3]

Q5: How do the pharmacokinetics of this compound compare to other benztropine (B127874) analogs?

While specific data for JHW007 is limited, pharmacokinetic parameters for the structurally similar benztropine analog, AHN 1-055, are available and can provide context for the expected profile of this class of compounds.

Pharmacokinetic Parameters of AHN 1-055 in Rats (Intravenous Administration)

ParameterValueCitation
Dose 5 mg/kg[4]
Volume of Distribution (Vdss) 18.7 L/kg[4]
Clearance (Cl) 1.8 L/h/kg[4]
Half-life (t½) 7.69 h[4][5]
Cmax (at 10 mg/kg) 1.48 mg/L[5]
Brain-to-Plasma Ratio 4.8[4]

Experimental Protocols and Troubleshooting

Q6: How can I design an experiment to determine the pharmacokinetics and brain penetrance of this compound?

A typical experimental workflow involves in vivo studies in animal models, followed by sample analysis.

PK_Brain_Penetrance_Workflow cluster_animal_phase In Vivo Phase cluster_sampling Sample Types cluster_analysis Ex Vivo Analysis animal_prep Animal Preparation (e.g., cannulation) drug_admin JHW007 Administration (e.g., IV, IP) animal_prep->drug_admin sample_collection Time-course Sample Collection drug_admin->sample_collection blood Blood (Plasma) sample_collection->blood brain Brain Tissue sample_collection->brain sample_prep Sample Preparation (e.g., homogenization, extraction) blood->sample_prep brain->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Modeling lcms->pk_analysis

Experimental workflow for pharmacokinetic and brain penetrance studies.

Detailed Methodologies:

  • In Vivo Pharmacokinetic Study:

    • Animal Model: Male Sprague-Dawley rats (275-300g) are commonly used. For intravenous (IV) studies, cannulation of the jugular vein (for administration) and carotid artery (for blood sampling) is performed.

    • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile water or saline). For IV administration, a bolus dose (e.g., 5 mg/kg) is injected.

    • Blood Sampling: Serial blood samples (e.g., 0.2 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 h) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.

    • Brain Tissue Collection: At the end of the study or in a separate cohort of animals, rats are euthanized at various time points. Brains are rapidly excised, rinsed with cold saline, and stored at -80°C.

    • Sample Analysis: Plasma and brain homogenate concentrations of JHW007 are quantified using a validated LC-MS/MS method.

    • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Cl, Vd) are calculated using non-compartmental or compartmental analysis with software like WinNonlin.

  • Brain Penetrance Assessment:

    • Methodology: The brain-to-plasma concentration ratio (Kp) is a common measure of brain penetrance. The unbound brain-to-plasma ratio (Kp,uu) is considered the most accurate predictor of CNS effects.

    • Brain Homogenate: Brain tissue is homogenized in a buffer.

    • Protein Binding: The fraction of unbound drug in plasma (fu,p) and brain homogenate (fu,brain) is determined using methods like equilibrium dialysis.

    • Calculation:

      • Kp = Total brain concentration / Total plasma concentration

      • Kp,uu = (Total brain concentration * fu,brain) / (Total plasma concentration * fu,p)

Q7: I am observing high variability in my pharmacokinetic data. What are the potential causes and how can I troubleshoot this?

  • Inconsistent Drug Administration: Ensure accurate and consistent dosing. For IV administration, check for proper catheter placement and complete injection of the dose. For oral gavage, ensure the dose is delivered to the stomach and not the lungs.

  • Animal-to-Animal Variability: Biological differences between animals can lead to variability. Using a sufficient number of animals per time point and randomizing treatment groups can help mitigate this.

  • Sample Collection and Handling: Inconsistent timing of sample collection, hemolysis of blood samples, or improper storage can affect drug stability and lead to variable results. Adhere strictly to the sampling schedule and processing protocols.

  • Analytical Method Variability: Ensure your LC-MS/MS method is fully validated for linearity, accuracy, precision, and stability. Run quality control samples with each batch of study samples to monitor assay performance.

Q8: My measured brain-to-plasma ratio is lower than expected for a CNS-active compound. What could be the reason?

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp at the blood-brain barrier, which actively pump the compound out of the brain. To investigate this, you can perform in vitro P-gp substrate assays or in vivo studies with a P-gp inhibitor.

  • High Plasma Protein Binding: If the compound is highly bound to plasma proteins, the free fraction available to cross the BBB is reduced. Determine the plasma protein binding of JHW007.

  • Rapid Metabolism in the Brain: The compound may be rapidly metabolized within the brain tissue itself. Investigating the metabolic stability of JHW007 in brain homogenates can provide insights.

  • Experimental Technique: Ensure complete homogenization of the brain tissue and efficient extraction of the drug during sample preparation. Inaccurate measurements of brain and plasma concentrations will directly affect the calculated ratio.

References

Technical Support Center: [3H]JHW 007 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to non-specific binding in [3H]JHW 007 radioligand binding assays.

Frequently Asked Questions (FAQs)

Q1: What is [3H]JHW 007 and what is its primary binding site?

[3H]JHW 007 is a tritiated radioligand, specifically a benztropine (B127874) analog, used in receptor binding assays. Its primary binding site is the dopamine (B1211576) transporter (DAT).[1][2] It is often used to study the effects of substances on dopamine reuptake and has been investigated as a potential treatment for cocaine addiction due to its atypical dopamine reuptake inhibition profile.[2][3]

Q2: What is non-specific binding and why is it a concern in [3H]JHW 007 assays?

Non-specific binding refers to the binding of [3H]JHW 007 to components other than its intended target, the dopamine transporter. This can include binding to filters, lipids, or other proteins within the membrane preparation.[4][5] High non-specific binding can obscure the specific signal from the DAT, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax).[5]

Q3: How is non-specific binding determined in a [3H]JHW 007 assay?

Non-specific binding is measured by adding a high concentration of a non-radiolabeled competitor to the assay that will occupy all the specific DAT binding sites. Any remaining bound radioactivity is considered non-specific. For [3H]JHW 007 assays, common competitors used to define non-specific binding are 100 µM GBR 12909 or 100 µM of unlabeled JHW 007.[1]

Q4: What is a typical level of non-specific binding for [3H]JHW 007?

The percentage of non-specific binding can vary depending on the tissue preparation. Published data indicates that non-specific binding for [3H]JHW 007 can be approximately 8.3% of total binding in hDAT/N2A cell membranes, 10.9% in rat striatal membranes, and 18.1% in mouse striatal membranes under specific experimental conditions.[1] Generally, non-specific binding should ideally be less than 50% of the total binding signal.[6]

Q5: What are the key binding characteristics of [3H]JHW 007?

The binding of [3H]JHW 007 has been shown to fit a two-site model in rat and mouse striatal tissues.[1][7] A notable characteristic is that its binding to the dopamine transporter is sodium-independent, which distinguishes it from other DAT ligands like cocaine.[1][7]

Troubleshooting High Non-Specific Binding

High non-specific binding is a common challenge in radioligand assays. The following guide provides potential causes and solutions to optimize your [3H]JHW 007 experiments.

Potential Cause Troubleshooting Steps & Solutions Expected Outcome
Radioligand Issues Use an appropriate [3H]JHW 007 concentration. Start with a concentration at or below the reported Kd value for the tissue of interest.[5] High concentrations increase the likelihood of binding to low-affinity, non-specific sites. Check radioligand purity. Ensure the radiochemical purity is high (>90%), as impurities can contribute to non-specific binding.[5]Reduced background signal and a better ratio of specific to non-specific binding.
Tissue/Membrane Preparation Optimize protein concentration. A typical range for membrane protein in binding assays is 100-500 µg per assay tube.[5] Titrate the amount of membrane to find the optimal signal-to-noise ratio.[5][8] Ensure thorough membrane washing. Proper homogenization and washing of membranes are crucial to remove any endogenous substances that might interfere with binding.[5]An improved specific binding window by reducing the number of non-specific sites available.
Assay Buffer & Conditions Modify buffer composition. Include a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 0.1-1%.[4][9] Adjust pH and ionic strength. The charge of molecules can be influenced by pH, affecting non-specific interactions.[9] Consider adding a non-ionic surfactant. For hydrophobic ligands, low concentrations of surfactants like Tween 20 can disrupt non-specific hydrophobic interactions.[9][10]Decreased binding of the radioligand to assay tubes, filters, and non-target proteins.
Incubation Time & Temperature Optimize incubation parameters. While equilibrium must be reached for specific binding, shorter incubation times or lower temperatures can sometimes reduce non-specific binding.[11] Experiments with [3H]JHW 007 have often used an incubation time of 120 minutes on ice.[1]Minimized ligand degradation and reduced hydrophobic interactions that contribute to non-specific binding.[11]
Filtration & Washing Pre-treat filters. Soaking glass fiber filters in a solution such as 0.3% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter material itself.[11] Increase wash steps. Use an adequate volume (e.g., 3-5 mL) and number (e.g., 3-4 times) of washes with ice-cold wash buffer to efficiently remove unbound radioligand.[4][6]Lower background counts due to more effective removal of unbound and non-specifically bound radioligand.

Experimental Protocols

Protocol 1: Membrane Preparation
  • Dissect and freeze the brain region of interest (e.g., striatum) or harvest cultured cells expressing the dopamine transporter.[1]

  • Homogenize the tissue or cells in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[12]

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[11]

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000-40,000 x g for 20-30 minutes at 4°C) to pellet the membranes.[1][12]

  • Resuspend the membrane pellet in fresh ice-cold buffer and repeat the high-speed centrifugation step to wash the membranes.[12]

  • Resuspend the final pellet in a suitable assay buffer (e.g., sucrose (B13894) phosphate (B84403) buffer).[1]

  • Determine the protein concentration using a standard method like the BCA or Bradford assay.[12]

Protocol 2: Saturation Binding Assay
  • Assay Setup : Prepare assay tubes in triplicate for total binding and non-specific binding.

  • Total Binding : To each tube, add:

    • Assay Buffer

    • Varying concentrations of [3H]JHW 007 (e.g., 0.1 to 50 nM)

    • Membrane preparation (e.g., 100-200 µg of protein)

  • Non-Specific Binding : To each tube, add:

    • Assay Buffer

    • A high concentration of an unlabeled competitor (e.g., 100 µM GBR 12909).[1]

    • The same varying concentrations of [3H]JHW 007

    • Membrane preparation (e.g., 100-200 µg of protein)

  • Incubation : Incubate all tubes for 120 minutes on ice to reach equilibrium.[1]

  • Filtration : Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) that have been pre-soaked in 0.3% PEI.[4][11]

  • Washing : Immediately wash the filters three to four times with 3-5 mL of ice-cold wash buffer.[4][12]

  • Counting : Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[4]

  • Data Analysis :

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot specific binding against the concentration of [3H]JHW 007 to generate a saturation curve and determine Kd and Bmax values via non-linear regression.

Data Presentation

[3H]JHW 007 Binding Parameters
Tissue/Cell LineKd (nM) - Site 1Kd (nM) - Site 2Bmax (fmol/mg protein)% Non-Specific BindingReference Competitor
Rat Striatum7.404400Not Specified10.9%100 µM GBR 12909
Mouse Striatum8.182750Not Specified18.1%100 µM JHW 007
hDAT/N2A Cells43.7 (one-site)N/ANot Specified8.3%100 µM GBR 12909
Data synthesized from literature.[1][7]
Assay Buffer Components for Reducing Non-Specific Binding
ComponentTypical ConcentrationPurpose
BSA 0.1% - 1% (w/v)Prevents binding to tube walls and other non-target proteins.[9]
NaCl 120 - 150 mMCan reduce charge-based non-specific interactions.[9][10]
Tris-HCl 50 mMBuffering agent to maintain stable pH.[4]
Tween 20 0.01% - 0.1% (v/v)Non-ionic surfactant to reduce hydrophobic interactions.[10]

Visualizations

G cluster_prep Assay Preparation cluster_tubes Incubation Setup A Prepare Membrane Homogenate D Total Binding Tubes: Membrane + [3H]JHW 007 A->D E Non-Specific Binding Tubes: Membrane + [3H]JHW 007 + Unlabeled Competitor A->E B Prepare Radioligand ([3H]JHW 007) B->D B->E C Prepare Unlabeled Competitor (e.g., GBR 12909) C->E F Incubate (e.g., 120 min on ice) D->F E->F G Rapid Vacuum Filtration (Separates Bound from Free) F->G H Wash Filters (with ice-cold buffer) G->H I Scintillation Counting (Measure Radioactivity) H->I J Data Analysis: Specific Binding = Total - Non-Specific I->J

Caption: Workflow for a typical [3H]JHW 007 radioligand binding assay.

G cluster_total Total Binding cluster_nsb Non-Specific Binding Determination Receptor_T DAT Ligand_T [3H]JHW 007 Ligand_T->Receptor_T Specific Binding NS_Site_T Non-Specific Site Ligand_T->NS_Site_T Non-Specific Binding Receptor_NSB DAT Ligand_NSB [3H]JHW 007 NS_Site_NSB Non-Specific Site Ligand_NSB->NS_Site_NSB Non-Specific Binding Competitor Unlabeled Competitor Competitor->Receptor_NSB Blocks Specific Sites

Caption: Diagram illustrating specific vs. non-specific binding.

References

Overcoming solubility issues with JHW007 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with JHW-007 hydrochloride. The following sections offer frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is JHW-007 hydrochloride and what is its primary mechanism of action?

JHW-007 hydrochloride is a cocaine analog and a high-affinity atypical dopamine (B1211576) reuptake inhibitor (DRI).[1] Its primary mechanism of action is to block the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain.[2] Unlike typical DRIs such as cocaine, JHW-007 binds to the DAT in an occluded (closed) conformation, which is thought to contribute to its unique pharmacological profile and potential as a treatment for cocaine addiction.[1]

Q2: What are the recommended solvents for preparing a stock solution of JHW-007 hydrochloride?

JHW-007 hydrochloride is readily soluble in organic solvents. For preparing high-concentration stock solutions, the following solvents are recommended:

It is advisable to prepare concentrated stock solutions in these organic solvents and then dilute them into your aqueous experimental medium.

Q3: I am observing precipitation when I dilute my JHW-007 hydrochloride stock solution into an aqueous buffer (e.g., PBS). What can I do to prevent this?

Precipitation upon dilution into aqueous buffers is a common issue with hydrochloride salts of hydrophobic compounds. Here are several troubleshooting steps to address this:

  • Stepwise Dilution: Instead of adding the concentrated stock solution directly into the full volume of your aqueous buffer, perform a stepwise dilution. Add a small amount of the buffer to your stock solution and mix well before adding more buffer in increments.

  • Co-Solvent System: Maintain a small percentage of the organic solvent (e.g., DMSO) in your final aqueous solution. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated in most cell-based assays.

  • pH Adjustment: The solubility of hydrochloride salts is often pH-dependent. JHW-007 hydrochloride is expected to be more soluble in slightly acidic conditions. If your experimental conditions allow, consider using a buffer with a pH below 7.0.

  • Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the stock solution can help to increase the solubility. However, be mindful of the temperature stability of JHW-007 hydrochloride and other components in your medium.

  • Sonication: If precipitation occurs, brief sonication of the final solution in an ultrasonic bath can help to redissolve the compound.

Q4: How should I store JHW-007 hydrochloride powder and its solutions?

  • Powder: JHW-007 hydrochloride powder should be stored at -20°C.[2]

  • Stock Solutions: Aliquot your stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. When stored properly, stock solutions in DMSO or ethanol should be stable for several months. For aqueous solutions, it is always recommended to prepare them fresh on the day of the experiment.

Solubility Data

Quantitative data on the solubility of JHW-007 hydrochloride in various aqueous buffers is not extensively available in the public domain. The table below summarizes the known solubility in organic solvents. Researchers are encouraged to determine the solubility in their specific experimental buffer system using the protocol provided in the "Experimental Protocols" section.

SolventConcentrationTemperatureNotes
DMSO≤ 100 mMRoom TemperatureRecommended for stock solutions.[2]
Ethanol≤ 100 mMRoom TemperatureSuitable for stock solutions.[2]
Aqueous Buffers (e.g., PBS)Data not available-Solubility is expected to be pH-dependent and significantly lower than in organic solvents.

Experimental Protocols

Protocol 1: Preparation of a JHW-007 Hydrochloride Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • JHW-007 hydrochloride powder (M.Wt: 421.95 g/mol )[2]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh out the desired amount of JHW-007 hydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.22 mg of the compound.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C.

Protocol 2: General Procedure for Diluting JHW-007 Hydrochloride in Aqueous Buffer

This protocol provides a general method for diluting a DMSO stock solution into an aqueous buffer to minimize precipitation.

Materials:

  • JHW-007 hydrochloride stock solution in DMSO (e.g., 10 mM)

  • Sterile aqueous buffer (e.g., PBS, pH 7.4), pre-warmed to 37°C

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Determine the final concentration of JHW-007 hydrochloride required for your experiment.

  • In a sterile conical tube, add a portion of the pre-warmed aqueous buffer.

  • While gently vortexing the buffer, slowly add the required volume of the JHW-007 hydrochloride DMSO stock solution dropwise to the buffer.

  • Continue to vortex for a few seconds to ensure thorough mixing.

  • Bring the solution to the final desired volume with the aqueous buffer.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, brief sonication may help to clarify it.

  • Use the freshly prepared solution immediately for your experiment.

Visualizations

JHW-007 Hydrochloride Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with JHW-007 hydrochloride.

G start Start: Dissolving JHW-007 HCl stock_prep Prepare concentrated stock in DMSO/Ethanol start->stock_prep dissolved_stock Is stock solution clear? stock_prep->dissolved_stock warm_sonicate Gentle warming (37°C) or sonication dissolved_stock->warm_sonicate No aq_dilution Dilute into aqueous buffer dissolved_stock->aq_dilution Yes warm_sonicate->stock_prep precipitation Precipitation observed? aq_dilution->precipitation stepwise Use stepwise dilution precipitation->stepwise Yes lower_ph Lower buffer pH (if possible) precipitation->lower_ph Yes cosolvent Maintain low % DMSO (e.g., <0.5%) precipitation->cosolvent Yes success Solution is clear Proceed with experiment precipitation->success No stepwise->aq_dilution lower_ph->aq_dilution cosolvent->aq_dilution

Caption: Troubleshooting workflow for JHW-007 hydrochloride solubility.

Signaling Pathway of JHW-007 Hydrochloride

This diagram illustrates the proposed signaling pathway affected by JHW-007 hydrochloride's inhibition of the dopamine transporter (DAT).

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) JHW007 JHW-007 HCl JHW007->DAT Inhibits Dopamine_synapse->DAT Reuptake D1R D1 Receptor Dopamine_synapse->D1R Binds AC Adenylyl Cyclase (AC) D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Cellular Effects PKA->downstream Phosphorylates targets

Caption: JHW-007 HCl inhibits DAT, increasing synaptic dopamine.

References

Long-term effects of chronic JHW007 hydrochloride administration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research and informational purposes only. JHW-007 Hydrochloride is a research chemical and is not intended for diagnostic or therapeutic use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JHW-007 hydrochloride in long-term administration studies.

Frequently Asked Questions (FAQs)

Q1: What is JHW-007 hydrochloride and what is its primary mechanism of action?

A1: JHW-007 hydrochloride is a high-affinity atypical dopamine (B1211576) reuptake inhibitor (DRI).[1] Its primary mechanism of action is binding to the dopamine transporter (DAT) to block the reuptake of dopamine from the synaptic cleft, thereby increasing the extracellular concentration of dopamine and enhancing dopaminergic neurotransmission.[2][3] Unlike typical DRIs such as cocaine, JHW-007 is considered "atypical" due to a pharmacological profile that suggests a lower potential for abuse.

Q2: What are the potential long-term effects of chronic JHW-007 hydrochloride administration?

A2: While specific long-term studies on JHW-007 are limited, based on the pharmacology of other norepinephrine-dopamine reuptake inhibitors (NDRIs), potential long-term effects of chronic administration might include:

  • Neuroadaptive Changes: Alterations in dopamine receptor density and sensitivity, and changes in dopamine synthesis and metabolism.

  • Behavioral Modifications: Potential for antidepressant-like or anxiolytic-like effects. Researchers should also monitor for the emergence of any compulsive behaviors or withdrawal symptoms upon cessation of treatment.

  • Physiological Effects: Possible changes in cardiovascular function, such as increased blood pressure or heart rate, and potential for weight loss due to effects on appetite.[4][5]

Q3: What are the potential withdrawal symptoms after abrupt cessation of chronic JHW-007 hydrochloride administration?

A3: Based on observations with other NDRIs, abrupt cessation of chronic JHW-007 administration could potentially lead to a withdrawal syndrome characterized by symptoms such as:

  • Headaches

  • Irritability and anxiety

  • Restlessness and insomnia

  • Fatigue

  • Nausea[4]

A gradual tapering of the dose is recommended to minimize potential withdrawal effects in experimental animals.

Q4: How should JHW-007 hydrochloride be prepared for in vivo administration?

A4: JHW-007 hydrochloride is a water-soluble salt. For parenteral administration (e.g., intraperitoneal, subcutaneous), it should be dissolved in sterile, pyrogen-free saline (0.9% NaCl) or a buffered solution. It is recommended to prepare fresh solutions daily and filter them through a 0.22 µm syringe filter before injection to ensure sterility. The concentration should be adjusted to allow for the desired dose to be administered in a reasonable volume (e.g., 5-10 ml/kg for rodents).

Troubleshooting Guides

Issue 1: High Variability or Lack of Expected Efficacy in Behavioral Assays
Possible Cause Troubleshooting Steps
Insufficient Drug Exposure Verify Dose and Route: Confirm that the administered dose is appropriate for the intended target engagement. Due to potential first-pass metabolism with oral administration, consider parenteral routes (intraperitoneal, subcutaneous) for more consistent bioavailability.Pharmacokinetic Analysis: If feasible, conduct pilot pharmacokinetic studies to determine the time to maximum concentration (Tmax) and brain-to-plasma ratio of JHW-007 in your specific animal model and adjust the timing of behavioral testing accordingly.
Animal Model and Environmental Factors Strain Selection: Different rodent strains can exhibit significant variability in baseline behavior and drug responses. Consult the literature to select a strain known to be sensitive to dopaminergic manipulations for your chosen behavioral paradigm.Acclimation and Handling: Ensure all animals are properly acclimated to the housing and testing environments. Consistent and gentle handling can reduce stress-induced variability. Perform all behavioral scoring in a blinded manner to avoid experimenter bias.[6]
Assay Sensitivity Positive Control: Include a well-established dopamine reuptake inhibitor (e.g., methylphenidate) as a positive control in your study to validate the sensitivity of your animal cohort and experimental setup.[6]
Issue 2: Adverse Health Effects Observed During Chronic Administration
Possible Cause Troubleshooting Steps
Dose-Related Toxicity Dose Reduction: If adverse effects such as significant weight loss, persistent agitation, or signs of cardiovascular distress are observed, consider reducing the dose.Toxicity Studies: Conduct a preliminary dose-range finding study to establish the maximum tolerated dose (MTD) for the duration of your chronic study.
Off-Target Effects Histopathological Analysis: At the end of the study, perform a thorough histological examination of major organs (e.g., liver, kidney, heart, brain) to identify any potential tissue damage or abnormalities.[7][8]
Vehicle Effects Vehicle Control Group: Always include a control group that receives chronic administration of the vehicle solution alone to differentiate between effects of the vehicle and JHW-007.

Data Presentation

The following tables present hypothetical quantitative data based on expected outcomes from chronic JHW-007 hydrochloride administration in a rodent model of depression. Note: This data is illustrative and intended as a template for presenting experimental results.

Table 1: Effects of Chronic JHW-007 Hydrochloride on Depressive-like Behavior

Treatment Group (8 weeks)Dose (mg/kg, i.p., daily)Forced Swim Test: Immobility Time (seconds)Sucrose (B13894) Preference Test: Preference (%)
Vehicle Control0155 ± 1268 ± 5
JHW-007 HCl5110 ± 1082 ± 4
JHW-007 HCl1085 ± 9 88 ± 3
Positive Control (SSRI)1092 ± 11 85 ± 5

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Neurochemical Changes in the Striatum Following Chronic JHW-007 Hydrochloride Administration

Treatment Group (8 weeks)Dose (mg/kg, i.p., daily)Dopamine Transporter (DAT) Density (% of Control)Extracellular Dopamine (Basal, % of Control)
Vehicle Control0100 ± 8100 ± 11
JHW-007 HCl592 ± 7135 ± 15
JHW-007 HCl1085 ± 9168 ± 18**

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Chronic Administration and Behavioral Assessment
  • Animals: Male C57BL/6J mice, 8-10 weeks old at the start of the experiment.

  • Housing: Group-housed (4-5 per cage) with ad libitum access to food and water on a 12:12 h light-dark cycle.

  • Drug Preparation: Dissolve JHW-007 hydrochloride in sterile 0.9% saline to the desired concentration. Prepare fresh solutions daily.

  • Chronic Administration: Administer JHW-007 hydrochloride or vehicle via intraperitoneal (i.p.) injection once daily for 8 weeks.

  • Behavioral Testing:

    • Forced Swim Test: Conducted during the final week of treatment. Mice are placed in a cylinder of water for 6 minutes, and the duration of immobility in the final 4 minutes is scored.

    • Sucrose Preference Test: Conducted during the final week of treatment. Mice are habituated to two drinking bottles, one with water and one with a 1% sucrose solution. Preference is calculated as the volume of sucrose solution consumed divided by the total volume of liquid consumed.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.

Protocol 2: Neurochemical and Histological Analysis
  • Tissue Collection: 24 hours after the final dose, animals are euthanized. Brains are rapidly dissected and either fresh-frozen for neurochemical analysis or fixed in 4% paraformaldehyde for histology.

  • DAT Autoradiography: Striatal sections are incubated with a radiolabeled ligand for the dopamine transporter (e.g., [³H]WIN 35,428) to quantify DAT density.

  • Microdialysis: In a separate cohort of animals, microdialysis probes are implanted in the striatum to measure basal extracellular dopamine levels following chronic treatment.

  • Histology: Fixed brains are sectioned and stained (e.g., with Hematoxylin and Eosin) to assess for any gross morphological changes or signs of neurotoxicity.

Visualizations

JHW007_Signaling_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Packaging Vesicle Vesicle VMAT2->Vesicle Dopamine_Released Dopamine Vesicle->Dopamine_Released Exocytosis D2_Receptor D2 Receptor Dopamine_Released->D2_Receptor D1_Receptor D1 Receptor Dopamine_Released->D1_Receptor DAT Dopamine Transporter (DAT) Dopamine_Released->DAT Reuptake Signal_Transduction_Inhibitory Signal_Transduction_Inhibitory D2_Receptor->Signal_Transduction_Inhibitory Gi Signal_Transduction_Excitatory Signal_Transduction_Excitatory D1_Receptor->Signal_Transduction_Excitatory Gs DAT->Dopamine JHW007 JHW-007 HCl JHW007->DAT Inhibition

Caption: Dopamine signaling pathway and the inhibitory action of JHW-007 HCl on the dopamine transporter (DAT).

Experimental_Workflow Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation Baseline Baseline Behavioral Testing (Optional) Acclimation->Baseline Chronic_Admin Chronic JHW-007 HCl Administration (e.g., 8 weeks) Baseline->Chronic_Admin Behavioral_Tests Behavioral Testing (Forced Swim, Sucrose Preference) Chronic_Admin->Behavioral_Tests Euthanasia Euthanasia & Tissue Collection Behavioral_Tests->Euthanasia Analysis Neurochemical & Histological Analysis Euthanasia->Analysis Data_Analysis Statistical Analysis & Interpretation Analysis->Data_Analysis End End Data_Analysis->End

References

Validation & Comparative

JHW007 Hydrochloride vs. Cocaine: A Comparative Analysis of Dopamine Transporter Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of JHW007 hydrochloride and cocaine, with a specific focus on their interaction with the dopamine (B1211576) transporter (DAT). The information presented is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these two compounds.

Quantitative Comparison of DAT Interaction

The following tables summarize the key quantitative data regarding the binding affinity and in vivo DAT occupancy of this compound and cocaine.

CompoundDAT Binding Affinity (Ki)Dopamine Uptake Inhibition (IC50)
This compound 23.3 nM, 25 nM[1][2]24.6 ± 1.97 nM[3]
Cocaine Data not explicitly provided in the search resultsData not explicitly provided in the search results
CompoundIn Vivo DAT Occupancy RateBehavioral Effects at Significant DAT Occupancy
This compound 0.20 ± 0.02%/min (slow)[3]Little to no locomotor stimulation[3]
Cocaine 2.04 ± 0.20%/min (rapid)[3]Significant locomotor stimulation[3]

Key Differentiators in DAT Occupancy and Behavioral Outcomes

JHW007, a benztropine (B127874) analog, exhibits a high affinity for the dopamine transporter, comparable to that of cocaine.[1] However, a critical distinction lies in the kinetics of their binding. JHW007 occupies the DAT in vivo at a significantly slower rate than cocaine.[3] This slow onset of DAT occupancy is a key factor in JHW007's lack of cocaine-like behavioral effects. Despite achieving significant levels of DAT occupancy, JHW007 does not produce the locomotor stimulant effects characteristic of cocaine.[3]

Furthermore, JHW007 has been shown to antagonize the stimulant effects of cocaine.[4] This suggests that not all DAT inhibitors produce identical pharmacological effects, and the rate of DAT occupancy plays a crucial role in the subjective and behavioral responses to these compounds. Research indicates that JHW007 binds to the DAT in an occluded (closed) conformation, which leads to a more gradual and sustained increase in extracellular dopamine, unlike the rapid spike induced by cocaine.[5] This "atypical" dopamine reuptake inhibition profile is being investigated for its potential in treating cocaine addiction.[5]

Signaling and Interaction at the Dopamine Transporter

The following diagram illustrates the competitive interaction of JHW007 and cocaine at the dopamine transporter and the subsequent downstream effects on dopamine signaling.

DAT_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Synaptic_Dopamine Increased Dopamine DAT->Synaptic_Dopamine Inhibition of Reuptake JHW007 JHW007 JHW007->DAT Binds (Slow) Cocaine Cocaine Cocaine->DAT Binds (Rapid) D2_Receptor Dopamine D2 Receptor Synaptic_Dopamine->D2_Receptor Activation Downstream_Signaling Downstream Signaling D2_Receptor->Downstream_Signaling Initiates

Caption: Competitive binding of JHW007 and cocaine at the DAT.

Experimental Protocols

The following are summaries of the key experimental methodologies used to derive the comparative data.

In Vitro DAT Binding Affinity and Dopamine Uptake Inhibition
  • Objective: To determine the binding affinity (Ki) of the compounds for the dopamine transporter and their potency in inhibiting dopamine uptake (IC50).

  • Methodology:

    • Membrane Preparation: Striatal tissue from rats or mice, or cells expressing the human DAT, are homogenized and centrifuged to prepare membranes rich in DAT.[6]

    • Binding Assays: Radioligand binding assays are performed using a known DAT ligand, such as [3H]WIN 35,428, to label the cocaine binding site.[6] Membranes are incubated with the radioligand and varying concentrations of the test compound (JHW007 or cocaine).

    • Data Analysis: The amount of bound radioligand is measured, and competition curves are generated to calculate the Ki value for the test compound.

    • Uptake Inhibition Assays: Synaptosomes are prepared from striatal tissue and incubated with [3H]dopamine and varying concentrations of the test compound. The amount of dopamine taken up by the synaptosomes is measured to determine the IC50 value.

Ex Vivo DAT Occupancy
  • Objective: To measure the in vivo occupancy of the dopamine transporter by the compounds at different doses and time points.

  • Methodology:

    • Animal Dosing: Animals (e.g., rats) are administered with different doses of JHW007 or cocaine.

    • Radioligand Injection: At various times after drug administration, a radiolabeled DAT ligand, such as [125I]RTI-121, is injected.[7][3]

    • Tissue Collection and Analysis: Animals are euthanized, and their brains are removed and dissected. The amount of radioactivity in the striatum (a region with high DAT density) is measured.

    • Data Analysis: The displacement of the radioligand by the test compound is used to calculate the percentage of DAT occupancy. The rate of occupancy is determined by analyzing occupancy at different time points after drug administration.[7][3]

Positron Emission Tomography (PET) Imaging for DAT Occupancy
  • Objective: To non-invasively measure DAT occupancy in the living brain.

  • Methodology:

    • Radiotracer Administration: A PET radiotracer that binds to the DAT, such as [11C]cocaine, is administered to the subject (human or non-human primate).[8][9]

    • PET Scanning: The subject's brain is scanned to measure the baseline binding of the radiotracer to the DAT.

    • Drug Administration and Scanning: A dose of the test compound (e.g., cocaine) is administered, and the subject is scanned again to measure the displacement of the radiotracer.

    • Data Analysis: The difference in radiotracer binding before and after drug administration is used to calculate the percentage of DAT occupancy.[10][11]

References

Comparing JHW007 hydrochloride to other benztropine analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of JHW007 Hydrochloride and Other Benztropine (B127874) Analogs for Dopamine (B1211576) Transporter Research

Introduction

Benztropine (BZT) and its analogs are a class of psychoactive compounds that primarily act as dopamine transporter (DAT) inhibitors.[1] Unlike cocaine, another potent DAT inhibitor, many BZT analogs exhibit an "atypical" pharmacological profile. They effectively block dopamine uptake but often lack the strong reinforcing and psychostimulant effects associated with cocaine, making them a subject of intense research for their potential as medications to treat cocaine addiction.[2][3]

This guide provides a comparative analysis of this compound, a prominent N-substituted BZT analog, against other key analogs such as AHN 1-055 and AHN 2-005. We will examine their binding affinities, selectivity for various neurotransmitter transporters and receptors, and the experimental data that elucidates their unique behavioral effects.

Data Presentation: Comparative Binding Affinities

The defining characteristic of these compounds is their affinity for the dopamine transporter. However, their interactions with other monoamine transporters (serotonin transporter, SERT; norepinephrine (B1679862) transporter, NET) and off-target receptors (e.g., muscarinic M1, histamine (B1213489) H1, sigma σ) are critical in determining their overall pharmacological profile, including therapeutic efficacy and side effects.[4][5][6]

JHW007 demonstrates high affinity for the DAT, with a Ki value of approximately 25 nM, and shows marked selectivity over both NET and SERT. The N-substitutions on the tropane (B1204802) ring significantly influence receptor affinity; for instance, these modifications tend to reduce affinity for muscarinic M1 receptors compared to older BZT compounds, which is a desirable trait for minimizing anticholinergic side effects.[4]

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDATSERTNETSERT/DAT SelectivityNET/DAT Selectivity
JHW007 23.3 - 25[4][7]17301330~70x~54x
AHN 1-055 (N-methyl)11.8 - 20[2][8]>10,000[4]3150[4]>500x~158x
AHN 2-005 (N-allyl)11 - 29.9[2][4]7350[5]4600[5]~246x~154x
Cocaine 133 - 260[2]~133[2]~2000[2]~1x~7.7x

Lower Ki values indicate higher binding affinity.

Table 2: Off-Target Receptor Binding Affinities (Ki, nM)

CompoundMuscarinic M1Histamine H1Sigma σ1
JHW007 >10,000[4]5.97[4]204[6]
AHN 1-055 191[4]2.77[4]11.4[6]
AHN 2-005 1850[4]3.32[4]113[6]
Benztropine 2[8]16 - 37,600[1]N/A

Experimental Protocols

The data presented above are derived from standardized laboratory procedures. Understanding these methods is crucial for interpreting the results.

Radioligand Binding Assays

This in vitro technique is used to determine the binding affinity of a compound for a specific receptor or transporter.

  • Objective: To quantify the affinity (Ki) of JHW007 and its analogs for DAT, SERT, NET, and other receptors.

  • Tissue Preparation: Membranes are prepared from specific brain regions rich in the target protein (e.g., rat striatum for DAT) or from cells engineered to express the human transporter (hDAT).[9] Brain tissue is homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the transporters.[9]

  • Assay Procedure:

    • The prepared membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for the DAT) at a known concentration.[9]

    • Varying concentrations of the unlabeled test compound (e.g., JHW007) are added to compete with the radioligand for binding to the transporter.

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 120 minutes on ice).[9]

    • The reaction is terminated by rapid filtration, separating the membranes (with bound radioligand) from the unbound radioligand.

    • The amount of radioactivity trapped on the filter is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. Specific binding is defined as the difference between total binding and non-specific binding, which is determined in the presence of a high concentration of a known selective ligand (e.g., 100 µM cocaine or GBR 12909).[9] The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Cocaine Self-Administration Study

This in vivo behavioral paradigm is a gold-standard model for assessing the abuse liability of drugs and the potential of a test compound to serve as a treatment for addiction.

  • Objective: To determine if pretreatment with JHW007 reduces cocaine-seeking and cocaine-taking behavior in rats.[2]

  • Animal Preparation: Rats are surgically implanted with an intravenous catheter. They are then trained to press a lever to receive an infusion of cocaine in an operant chamber.

  • Procedure:

    • Training: Animals learn that pressing a lever results in a cocaine infusion (e.g., under a fixed-ratio 5 schedule, where five lever presses yield one infusion).[2]

    • Baseline: Once stable responding is established, a baseline dose-effect curve for cocaine self-administration is determined.

    • Pretreatment: Before a session, animals are pretreated with either a vehicle or a dose of the test compound (e.g., JHW007, administered orally).[2]

    • Testing: The animals are placed back in the operant chambers, and the number of cocaine infusions they self-administer is recorded.

  • Data Analysis: The results are analyzed to see if JHW007 pretreatment causes a downward shift in the cocaine self-administration dose-effect curve, indicating that the analog reduces the reinforcing effects of cocaine.[2] Importantly, the effect on responding for a non-drug reinforcer, like food, is also tested to ensure the compound's effect is specific to drug-taking behavior and not a general suppression of activity.[2][6]

Signaling Pathways and Mechanism of Action

The primary mechanism for JHW007 and its analogs is the inhibition of the dopamine transporter. However, the manner of this inhibition differs significantly from cocaine, contributing to its unique profile.

Dopamine Transporter (DAT) Inhibition

Under normal conditions, DAT is responsible for clearing dopamine from the synaptic cleft, terminating its signal. By blocking DAT, BZT analogs increase the concentration and duration of dopamine in the synapse.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine (DA) DA_vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake D2R Dopamine Receptors (D2) DA->D2R Binding Signal Signal Transduction D2R->Signal JHW007 JHW007 JHW007->DAT Blocks Cleft Synaptic Cleft

Caption: General mechanism of DAT inhibition by JHW007 in the neuronal synapse.

Atypical Binding and Conformational State

Unlike cocaine, which is thought to bind to an outward-facing conformation of the DAT, JHW007 binds to the transporter in an occluded or closed state.[10] This mode of binding is associated with a slower onset of DAT occupancy and a more gradual, sustained increase in extracellular dopamine, rather than the rapid spike produced by cocaine.[7][10] This blunted pharmacokinetic and pharmacodynamic profile is believed to be a key reason for the reduced abuse liability and lack of cocaine-like stimulant effects.[10]

cluster_cocaine Cocaine Binding cluster_jhw007 JHW007 Binding DAT_out DAT (Outward-Open) DAT_cocaine DAT-Cocaine Complex (Locked Outward) Cocaine Cocaine Cocaine->DAT_out Binds Effect_cocaine Rapid DA Spike High Abuse Liability DAT_cocaine->Effect_cocaine DAT_in DAT (Inward-Facing) DAT_jhw007 DAT-JHW007 Complex (Occluded State) JHW007 JHW007 JHW007->DAT_in Binds Effect_jhw007 Slow DA Rise Low Abuse Liability DAT_jhw007->Effect_jhw007

Caption: Contrasting binding mechanisms of Cocaine and JHW007 to the DAT.

Role of Sigma (σ) Receptors

Several N-substituted BZT analogs, including JHW007 and AHN 2-005, have been found to bind to sigma receptors with nanomolar affinity.[6] Research suggests that the σ receptor antagonism of these compounds may contribute to their ability to block the effects of cocaine.[6] For example, JHW007 and AHN 2-005 were shown to block the self-administration of a σ receptor agonist, an effect not seen with analogs that fail to antagonize cocaine.[6] This suggests a multi-target mechanism may underlie their unique therapeutic potential.

JHW007 JHW007 Administration DAT_Inhibition Atypical DAT Inhibition JHW007->DAT_Inhibition Sigma_Antagonism σ Receptor Antagonism JHW007->Sigma_Antagonism Reduced_DA_Spike Blunted Dopamine Spike DAT_Inhibition->Reduced_DA_Spike Modulation Modulation of Glutamatergic Systems Sigma_Antagonism->Modulation Combined_Effect Combined Effect Reduced_DA_Spike->Combined_Effect Modulation->Combined_Effect Outcome Reduced Cocaine Reward Low Abuse Liability Combined_Effect->Outcome

Caption: Logical flow of JHW007's proposed dual-action mechanism.

Conclusion

This compound stands out among benztropine analogs as a highly selective, high-affinity DAT inhibitor with a unique pharmacological profile. Key comparative points include:

  • High DAT Selectivity: JHW007 is highly selective for DAT over SERT and NET, which is superior to cocaine and typical of N-substituted BZT analogs.

  • Reduced Off-Target Effects: Compared to the parent compound benztropine, JHW007 has dramatically lower affinity for muscarinic M1 receptors, predicting a more favorable side-effect profile.[4]

  • Atypical Mechanism: Its ability to bind to an occluded state of the DAT differentiates it from cocaine, leading to a blunted dopaminergic response and low abuse potential.[10]

  • Cocaine Antagonism: Extensive preclinical data show that JHW007 does not produce cocaine-like behavioral effects (e.g., locomotor stimulation, conditioned place preference) and effectively blocks these effects when cocaine is administered.[2][11] Its activity at sigma receptors may also contribute to these antagonist effects.[6]

References

A Comparative Pharmacological Guide: JHW007 Hydrochloride vs. GBR12909

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological properties of JHW007 hydrochloride and GBR12909, two potent dopamine (B1211576) transporter (DAT) inhibitors. While both compounds target the same primary protein, their distinct mechanisms of action and resulting pharmacological profiles offer unique advantages for specific research applications and therapeutic development strategies.

At a Glance: Key Pharmacological Parameters

The following tables summarize the core quantitative data for this compound and GBR12909, facilitating a direct comparison of their binding affinities, dopamine uptake inhibition potencies, and selectivity for the dopamine transporter over other monoamine transporters.

Table 1: Dopamine Transporter (DAT) Binding Affinity

CompoundRadioligandPreparationKd (nM)Ki (nM)Reference
JHW007 HCl [3H]WIN 35,428Rat Striatal Membranes-23.3[1]
[3H]JHW 007Rat Striatal Membranes7.40 / 4400 (two-site model)-[2]
[3H]JHW 007Mouse Striatal Membranes8.18 / 2750 (two-site model)-[2]
[3H]JHW 007hDAT transfected cells43.7 (one-site model)-[2]
GBR12909 [3H]GBR 12935Rat Striatal Synaptosomes-1[3]

Table 2: Monoamine Transporter Inhibition

CompoundAssayPreparationDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Reference
JHW007 HCl [3H]Dopamine UptakeRat Striatal Synaptosomes24.6>10,0001,500[4]
GBR12909 Synaptosomal UptakeNot SpecifiedPotent (low nM range)>100-fold selective vs. DAT>100-fold selective vs. DAT[3]

Table 3: Selectivity Profile

CompoundTargetKi (nM) or IC50 (nM)Reference
JHW007 HCl Sigma1 ReceptorHigh Affinity[5]
D2 Dopamine ReceptorDirect Antagonist Activity[6][7]
GBR12909 Histamine H1 Receptor~20[8]
Sigma Receptor48[3]

Mechanism of Action: A Tale of Two Inhibitors

While both JHW007 and GBR12909 are potent inhibitors of the dopamine transporter, their interaction with the transporter protein and subsequent downstream signaling effects differ significantly.

GBR12909 acts as a typical competitive inhibitor of the dopamine transporter. It binds to the outward-facing conformation of the DAT, directly competing with dopamine for the binding site and thereby blocking its reuptake into the presynaptic neuron. This leads to a rapid and pronounced increase in extracellular dopamine levels.

This compound , in contrast, is classified as an atypical DAT inhibitor . It is thought to bind to an occluded or inward-facing conformation of the dopamine transporter.[6] This distinct binding mode is believed to contribute to its unique pharmacological profile, characterized by a slower onset of DAT occupancy and a more gradual and sustained increase in extracellular dopamine compared to typical inhibitors.[6][9] Furthermore, JHW007 has been shown to exhibit direct antagonism at dopamine D2 autoreceptors, which may further modulate dopamine release and contribute to its atypical effects.[6][7]

Signaling Pathways

The differential binding mechanisms of GBR12909 and JHW007 are hypothesized to initiate distinct intracellular signaling cascades. Inhibition of DAT by both compounds leads to an accumulation of extracellular dopamine, which then acts on postsynaptic dopamine receptors (primarily D1 and D2 subtypes). However, the conformational state of the DAT stabilized by each inhibitor may influence its interaction with intracellular signaling partners.

GBR12909_Signaling GBR12909 GBR12909 DAT Dopamine Transporter (DAT) (Outward-facing) GBR12909->DAT Binds & Inhibits Dopamine_ext Extracellular Dopamine DAT->Dopamine_ext Blocks Reuptake D1R D1 Receptor Dopamine_ext->D1R Activates D2R D2 Receptor Dopamine_ext->D2R Activates AC Adenylate Cyclase D1R->AC Stimulates D2R->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ERK ERK PKA->ERK Downstream Downstream Cellular Effects ERK->Downstream

Caption: GBR12909 signaling pathway.

JHW007_Signaling JHW007 JHW007 DAT Dopamine Transporter (DAT) (Occluded Conformation) JHW007->DAT Binds & Stabilizes D2_Autoreceptor D2 Autoreceptor JHW007->D2_Autoreceptor Directly Antagonizes Dopamine_ext Extracellular Dopamine DAT->Dopamine_ext Slows Reuptake Signaling_Modulation Modulated Downstream Signaling DAT->Signaling_Modulation Altered Interaction with Signaling Partners Downstream Atypical Cellular Effects Dopamine_ext->Downstream D2_Autoreceptor->Dopamine_ext Increases Dopamine Release Signaling_Modulation->Downstream

Caption: JHW007 atypical signaling.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of pharmacological data. Below are representative protocols for assays commonly used to characterize compounds like JHW007 and GBR12909.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd or Ki) of the test compounds for the dopamine transporter.

Workflow:

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue (e.g., Striatum) Homogenize Homogenize in Sucrose Buffer Tissue->Homogenize Centrifuge1 Centrifuge (Low Speed) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (High Speed) Supernatant1->Centrifuge2 Pellet Resuspend Pellet (Membranes) Centrifuge2->Pellet Incubate Incubate: Membranes + Radioligand + Test Compound Pellet->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Plot Plot Binding Data Scintillation->Plot Calculate Calculate Kd / Ki Plot->Calculate Dopamine_Uptake_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Tissue Brain Tissue (e.g., Striatum) Homogenize Homogenize in Sucrose Buffer Tissue->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Synaptosomes Resuspend Synaptosomes Centrifuge->Synaptosomes Preincubate Pre-incubate Synaptosomes + Test Compound Synaptosomes->Preincubate Initiate Add [3H]Dopamine to Initiate Uptake Preincubate->Initiate Incubate Incubate (Short Duration) Initiate->Incubate Terminate Terminate Uptake (e.g., Rapid Filtration) Incubate->Terminate Count Scintillation Counting Terminate->Count Plot Plot Inhibition Curve Count->Plot Calculate Calculate IC50 Plot->Calculate Microdialysis_Workflow Probe_Implantation Stereotaxic Implantation of Microdialysis Probe Recovery Animal Recovery Probe_Implantation->Recovery Perfusion Perfusion with Artificial Cerebrospinal Fluid (aCSF) Recovery->Perfusion Baseline_Collection Collection of Baseline Dialysate Samples Perfusion->Baseline_Collection Drug_Administration Systemic Administration of Test Compound Baseline_Collection->Drug_Administration Sample_Collection Continuous Collection of Dialysate Samples Drug_Administration->Sample_Collection Analysis Quantification of Dopamine (e.g., HPLC-ECD) Sample_Collection->Analysis Data_Analysis Analysis of Changes in Extracellular Dopamine Analysis->Data_Analysis

References

JHW007 Hydrochloride vs. WIN 35,428: A Comparative Analysis for Dopamine Transporter Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in neuropharmacology and drug development for conditions like cocaine addiction, understanding the nuanced interactions of ligands with the dopamine (B1211576) transporter (DAT) is paramount. This guide provides a detailed comparison of two significant cocaine analogs, JHW007 hydrochloride and WIN 35,428, focusing on their performance in binding assays. Experimental data, detailed protocols, and visual representations of workflows and signaling pathways are presented to facilitate a comprehensive understanding.

Quantitative Binding Data

The binding affinities of this compound and WIN 35,428 for the dopamine transporter have been characterized in various tissues and cell lines. The following table summarizes key quantitative data from radioligand binding assays.

CompoundRadioligandTissue/Cell LineBinding ModelKd (nM)Ki (nM)Reference
WIN 35,428 [³H]WIN 35,428Rat StriatumOne-site4.21-[1][2]
[³H]WIN 35,428Mouse StriatumOne-site8.99-[1][2]
[³H]WIN 35,428Dog Caudate NucleusOne-site16-[3]
[³H]WIN 35,428Human StriatumOne-site11 ± 4-[4]
This compound [³H]JHW 007Rat StriatumTwo-site7.40 / 4400-[1][2]
[³H]JHW 007Mouse StriatumTwo-site8.18 / 2750-[1][2]
[³H]JHW 007hDAT-transfected N2A cellsOne-site43.7-[1][2]
UnlabeledRat Caudate Putamen--23.3[5]

Note: Kd (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. Ki (inhibition constant) is another measure of binding affinity, determined through competition binding assays.

Experimental Protocols

The following is a detailed methodology for a typical radioligand binding assay used to characterize the binding of this compound and WIN 35,428 to the dopamine transporter.

Membrane Preparation
  • Tissue Dissection: Brains from rats or mice are extracted, and the striata are dissected and immediately frozen. For cell-based assays, hDAT/N2A neuroblastoma cells are utilized.[1]

  • Homogenization: Tissues or cells are homogenized in 20 volumes (w/v) of ice-cold modified sucrose (B13894) phosphate (B84403) buffer (0.32 M sucrose, 7.74 mM Na₂HPO₄, 2.26 mM NaH₂PO₄, pH 7.4) using a Polytron homogenizer.[1]

  • Centrifugation: The homogenate is centrifuged at 20,000g for 10 minutes at 4°C.[1]

  • Resuspension: The resulting pellet is resuspended in the same buffer, centrifuged again, and finally resuspended to a concentration of 10 mg (original wet weight) per ml.[1]

Radioligand Binding Assay
  • Incubation: All binding experiments are conducted in assay tubes containing a final volume of 0.5 ml of sucrose phosphate buffer.[1]

  • Ligand and Tissue Addition: Each tube contains 0.5 nM of either [³H]JHW 007 or [³H]WIN 35,428 and 1.0 mg of the prepared membrane tissue (original wet weight).[1]

  • Determination of Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a competing ligand. For [³H]WIN 35,428 binding, 100 µM cocaine HCl is used. For [³H]JHW 007 binding, 100 µM GBR 12909 is used.[1]

  • Equilibrium Incubation: The assay tubes are incubated on ice for 120 minutes to allow the binding to reach equilibrium.[1]

  • Termination of Assay: The incubation is terminated by rapid filtration through Whatman GF/B filters that have been pre-soaked in either 0.05% polyethyleneimine (for [³H]WIN 35,428) or 0.3% polyethyleneimine (for [³H]JHW 007).[1]

  • Washing: The filters are washed to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.

Competition Binding Assay
  • Protocol: The protocol is similar to the radioligand binding assay, with the addition of various concentrations of the competing unlabeled ligand (e.g., JHW007 or WIN 35,428) to the incubation mixture.

  • Purpose: This assay is used to determine the affinity (Ki value) of the unlabeled ligand for the receptor by measuring its ability to displace the radioligand.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical radioligand binding assay.

Radioligand_Binding_Assay_Workflow A Membrane Preparation B Incubation with Radioligand & Competitor A->B Add to assay tubes C Separation of Bound & Free Ligand (Filtration) B->C Terminate reaction D Quantification of Bound Radioactivity (Scintillation Counting) C->D Measure radioactivity E Data Analysis (Kd, Ki, Bmax) D->E Calculate binding parameters

Caption: Workflow of a radioligand binding assay.

Signaling Pathway and Mechanism of Action

Both this compound and WIN 35,428 are high-affinity ligands for the dopamine transporter (DAT). However, they exhibit different modes of interaction, leading to distinct pharmacological profiles.

WIN 35,428 acts as a typical dopamine reuptake inhibitor, binding to the DAT and blocking the reuptake of dopamine from the synaptic cleft. This leads to an increase in extracellular dopamine levels.

In contrast, JHW007 is considered an "atypical" dopamine reuptake inhibitor.[6] It binds to the DAT in an occluded or closed conformation.[6] This unique binding mode is thought to result in a more gradual and sustained increase in extracellular dopamine, while blunting the sharp peaks associated with typical stimulants like cocaine.[6] This property is being investigated for its potential in treating cocaine addiction.[6]

The following diagram illustrates the differential interaction of these compounds with the dopamine transporter.

DAT_Interaction cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft DAT Dopamine Transporter (DAT) Extracellular Intracellular Dopamine Dopamine Dopamine->DAT:out Reuptake WIN35428 WIN 35,428 WIN35428->DAT:out Blocks Reuptake JHW007 JHW007 JHW007->DAT:out Binds to Occluded State

Caption: Interaction with the Dopamine Transporter.

References

JHW007 Hydrochloride: A Paradigm Shift in Cocaine Antagonist Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

JHW007 hydrochloride, a benztropine (B127874) analog, represents a significant departure from traditional cocaine antagonists. Its unique pharmacological profile, characterized by high affinity for the dopamine (B1211576) transporter (DAT) coupled with an atypical mechanism of action, has positioned it as a promising lead compound for the development of therapeutics for cocaine use disorder. This guide provides a detailed comparison of this compound with other cocaine antagonists, supported by experimental data and methodologies, to elucidate its distinct properties.

Differentiating from the Norm: An Overview

Unlike typical cocaine antagonists that often exhibit cocaine-like psychoactive effects or produce significant side effects, this compound effectively blunts the rewarding and stimulant effects of cocaine with a reduced abuse liability.[1][2] This key difference lies in its multifaceted mechanism of action, which extends beyond simple dopamine transporter blockade.

Quantitative Comparison of Binding Affinities

The binding affinity of a compound to its target is a critical determinant of its potency and selectivity. The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and other representative cocaine antagonists for the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.

CompoundTypeDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
This compound Atypical DAT Inhibitor 25 1730 1330
CocaineTypical DAT Inhibitor230-490740-1000480-700
WIN 35,428Typical DAT Inhibitor4.21--
GBR 12909Selective DAT Inhibitor---
SB-277011-AD3 Receptor Antagonist---

Data sourced from multiple studies. Note that Ki values can vary between different experimental conditions and tissues.

This compound displays high affinity and selectivity for the dopamine transporter, with significantly lower affinity for the serotonin and norepinephrine transporters. This selectivity is a desirable characteristic for a cocaine antagonist, as interactions with other monoamine transporters can lead to unwanted side effects.

Unraveling the Atypical Mechanism of Action

The antagonist effects of this compound stem from a combination of factors that differentiate it from typical DAT inhibitors like cocaine.

Atypical Dopamine Transporter Inhibition

While both JHW007 and cocaine bind to the DAT, they do so in a fundamentally different manner. JHW007 is considered an "atypical" DAT inhibitor. Evidence suggests that it binds to the dopamine transporter in an occluded (closed) conformation.[1] This mode of binding leads to a gradual and sustained increase in extracellular dopamine, as opposed to the rapid and pronounced spike induced by cocaine.[1] This slower kinetic profile is thought to contribute to its reduced abuse potential and its ability to antagonize cocaine's effects.

Modulation of D2 Autoreceptors

A key differentiator for JHW007 is its interaction with dopamine D2 autoreceptors. These presynaptic receptors act as a negative feedback mechanism, inhibiting dopamine synthesis and release.[3] JHW007 has been shown to directly antagonize these autoregulatory D2 receptors.[1] This action would theoretically counteract the inhibitory feedback, potentially contributing to a stabilization of dopamine neurotransmission in the presence of cocaine.

D2_Autoreceptor_Signaling

Interaction with Sigma Receptors

JHW007 also exhibits affinity for sigma receptors, which are implicated in the psychostimulant effects of cocaine.[4] While the precise contribution of sigma receptor antagonism to JHW007's overall profile is still under investigation, it represents another potential mechanism through which it differs from antagonists that solely target the dopaminergic system.

Behavioral Pharmacology: A Clear Distinction

The unique pharmacological properties of this compound translate into a distinct behavioral profile compared to other cocaine antagonists.

  • Reduced Stimulant Effects: Unlike cocaine and other typical DAT inhibitors, JHW007 does not produce significant locomotor stimulation or other cocaine-like behavioral effects on its own.[2]

  • Antagonism of Cocaine's Effects: JHW007 effectively blocks a wide range of cocaine-induced behaviors, including:

    • Locomotor hyperactivity[2]

    • Conditioned place preference (a measure of reward)[2]

    • Cocaine self-administration[1]

  • Low Abuse Potential: The lack of intrinsic rewarding effects and its ability to antagonize cocaine's rewarding properties suggest a low abuse liability for JHW007.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor or transporter.

Binding_Assay_Workflow start Start prep Membrane Preparation (e.g., from rat striatum) start->prep incubate Incubation - Radioligand (e.g., [3H]WIN 35,428) - Unlabeled Ligand (JHW007) - Membranes prep->incubate filter Rapid Filtration (to separate bound and free radioligand) incubate->filter wash Washing (to remove non-specifically bound radioligand) filter->wash scintillate Scintillation Counting (to quantify bound radioactivity) wash->scintillate analyze Data Analysis (to determine Ki values) scintillate->analyze end End analyze->end

Protocol: [³H]WIN 35,428 Binding to Rat Striatal Membranes

  • Membrane Preparation: Rat striata are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet (containing the membranes) is washed and resuspended in fresh buffer.

  • Incubation: Assays are conducted in a final volume of 1 ml containing the membrane preparation, a fixed concentration of the radioligand [³H]WIN 35,428 (e.g., 0.5 nM), and varying concentrations of the competing ligand (this compound or other antagonists).

  • Non-specific Binding: To determine non-specific binding, a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine) is added to a set of tubes.

  • Incubation Conditions: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation spectrometry.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Cocaine Self-Administration in Rats

This behavioral model is a gold standard for assessing the reinforcing properties of drugs and the efficacy of potential antagonists.

Protocol: Intravenous Cocaine Self-Administration

  • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on their back.

  • Acquisition: Following recovery, rats are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion), while presses on the "inactive" lever have no consequence. Sessions are typically 2 hours long and conducted daily.

  • Stabilization: Rats are trained until they demonstrate stable responding for cocaine infusions.

  • Antagonist Treatment: Once stable responding is achieved, rats are pre-treated with this compound or a vehicle control at various time points before the self-administration session.

  • Data Collection: The number of infusions earned (and consequently, lever presses) is recorded during the session.

  • Data Analysis: The effect of the antagonist on cocaine self-administration is determined by comparing the number of infusions earned in the presence and absence of the antagonist. A significant reduction in cocaine intake indicates antagonist efficacy.[5][6][7]

Conclusion

This compound stands apart from other cocaine antagonists due to its unique combination of high DAT affinity, atypical binding kinetics, and modulation of D2 autoreceptors and potentially sigma receptors. This multifaceted mechanism of action results in the effective antagonism of cocaine's behavioral effects without producing significant stimulant properties or abuse liability. The data and experimental protocols presented in this guide underscore the distinct pharmacological profile of JHW007, highlighting its potential as a valuable tool for research and a promising platform for the development of novel pharmacotherapies for cocaine addiction.

References

JHW-007 Hydrochloride: A Preclinical Challenger to Established Addiction Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel compound, JHW-007 hydrochloride, is showing promise in preclinical studies for the treatment of stimulant addiction. As an atypical dopamine (B1211576) reuptake inhibitor, its unique mechanism of action suggests it may offer an alternative to traditional addiction therapies. This guide provides a comparative analysis of JHW-007 hydrochloride against established treatments such as methadone, buprenorphine, naltrexone (B1662487), and cognitive behavioral therapy, supported by available experimental data.

JHW-007 hydrochloride is a cocaine analog that binds to the dopamine transporter (DAT) in a distinct manner, leading to a gradual and sustained increase in extracellular dopamine in the brain's reward pathways.[1] This contrasts with the sharp, reinforcing spikes in dopamine associated with drugs of abuse like cocaine. The therapeutic potential of JHW-007 lies in its ability to blunt the euphoric effects of stimulants and reduce the motivation to self-administer them, as demonstrated in rodent models.[1]

Comparative Efficacy: Preclinical Promise vs. Clinical Reality

Direct comparison of JHW-007 hydrochloride with established therapies is challenging due to the current lack of human clinical trial data for the novel compound. The following tables summarize the available preclinical data for JHW-007 and the clinical efficacy of current standard-of-care treatments for substance use disorders.

Table 1: Efficacy of JHW-007 Hydrochloride in Preclinical Models
Experimental Model Substance of Abuse Key Findings Supporting Data Reference
Conditioned Place Preference (CPP)CocaineBlocked the rewarding effects of cocaine.Mice treated with JHW-007 did not show a preference for the cocaine-paired chamber.[2][3]
Locomotor SensitizationCocainePrevented the development of locomotor sensitization.Dose-dependently suppressed the hyperlocomotor activity induced by repeated cocaine administration.[2][3]
Locomotor ActivityCocaineDid not produce sensitized locomotor behavior on its own.JHW-007 alone did not increase locomotor activity, unlike cocaine.[2][3]
Table 2: Efficacy of Established Addiction Therapies in Clinical Trials
Therapy Indication Efficacy Measure Quantitative Outcome Reference
Methadone Opioid Use DisorderTreatment RetentionSignificantly higher retention rates at six months compared to buprenorphine-naloxone (OR 0.43).[4][5]
Buprenorphine Opioid Use DisorderIllicit Opioid UseHigh-dose buprenorphine (≥ 16 mg/day) significantly reduced opioid use compared to placebo.[6]
Naltrexone Alcohol Use DisorderRelapse to Heavy DrinkingFewer naltrexone-treated subjects relapsed compared to placebo (p = 0.001).[7]
Cognitive Behavioral Therapy (CBT) Cocaine Use DisorderAbstinenceApproximately 60% of patients provided clean toxicology screens at 52-week follow-up.[8]

Signaling Pathway and Experimental Workflow

To further understand the mechanisms and methodologies behind these findings, the following diagrams illustrate the proposed signaling pathway of JHW-007 and a typical experimental workflow for assessing its efficacy.

G cluster_0 Presynaptic Dopamine Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron JHW007 JHW-007 DAT Dopamine Transporter (DAT) JHW007->DAT Binds to occluded conformation DA_reuptake Dopamine Reuptake DAT->DA_reuptake Inhibits DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release Normal Release DA_synapse Dopamine DA_release->DA_synapse DA_synapse->DA_reuptake D2R Dopamine D2 Receptor DA_synapse->D2R Gradual & Sustained Increase in Activation Reward_Pathway Modulation of Reward Pathway D2R->Reward_Pathway Alters Signaling

Proposed Signaling Pathway of JHW-007 Hydrochloride

G cluster_0 Phase 1: Habituation & Baseline cluster_1 Phase 2: Conditioning cluster_2 Phase 3: Testing Habituation Habituation to Apparatus (3 days) Baseline Baseline Preference Test (Day 4) Habituation->Baseline Cocaine_Conditioning Cocaine Injection & Placement in Paired Chamber (Days 5, 7, 9) Baseline->Cocaine_Conditioning Saline_Conditioning Saline Injection & Placement in Unpaired Chamber (Days 6, 8, 10) Baseline->Saline_Conditioning Pretreatment JHW-007 or Vehicle Administration Cocaine_Conditioning->Pretreatment Saline_Conditioning->Pretreatment CPP_Test Conditioned Place Preference Test (Day 11) Pretreatment->CPP_Test Analysis Data Analysis: Time spent in each chamber CPP_Test->Analysis

Experimental Workflow for Conditioned Place Preference

Detailed Experimental Protocols

JHW-007 Hydrochloride: Conditioned Place Preference

The efficacy of JHW-007 in blocking the rewarding effects of cocaine is often assessed using a conditioned place preference (CPP) paradigm in rodents.[2][3]

  • Apparatus: A standard three-chamber CPP box is used, with two larger conditioning chambers distinguished by visual and tactile cues, and a smaller central neutral chamber.

  • Habituation and Baseline: For the first three days, mice are allowed to freely explore all chambers to habituate to the environment. On the fourth day, a baseline preference test is conducted where the time spent in each chamber is recorded for 15 minutes.[9]

  • Conditioning: Over the next six days, a biased conditioning procedure is typically used. On alternating days, mice receive an injection of cocaine (e.g., 10 mg/kg, i.p.) and are confined to their initially non-preferred chamber for 30 minutes. On the intervening days, they receive a saline injection and are confined to their preferred chamber.[9]

  • Testing: On the test day, mice are pre-treated with either JHW-007 hydrochloride (at various doses) or a vehicle control. They are then placed in the central chamber and allowed free access to all chambers for 15 minutes. The time spent in each chamber is recorded and analyzed. A blockade of cocaine-induced CPP is indicated if the JHW-007 treated group does not show a significant preference for the cocaine-paired chamber compared to the vehicle-treated group.[2]

Methadone: Maintenance Treatment for Opioid Use Disorder

Methadone maintenance treatment (MMT) is a long-term therapy for opioid use disorder.

  • Induction: Treatment is initiated with a low dose of methadone (typically 10-30 mg) administered orally under supervision.[10][11] The dose is gradually titrated upwards by 5-10 mg every few days based on the patient's withdrawal symptoms and cravings, with a usual maintenance dose ranging from 60-120 mg per day.[10][11][12]

  • Stabilization and Maintenance: The goal is to reach a dose that prevents withdrawal symptoms, reduces cravings, and blocks the euphoric effects of other opioids.[12] Patients are monitored regularly for treatment response and side effects.

  • Adjunctive Services: MMT is most effective when combined with counseling and other psychosocial support services.

Buprenorphine: Office-Based Opioid Treatment

Buprenorphine is a partial opioid agonist used in medication-assisted treatment for opioid use disorder.

  • Induction: The first dose of buprenorphine is administered when the patient is in a state of mild to moderate opioid withdrawal to avoid precipitated withdrawal. An initial dose of 2-4 mg sublingually is typical, with subsequent doses titrated up to 8-12 mg on the first day to alleviate withdrawal symptoms.[13]

  • Stabilization and Maintenance: The dose is adjusted in the following days to a maintenance level, typically between 12-24 mg per day, to control cravings and prevent relapse.[14]

  • Formulations: Buprenorphine is often co-formulated with naloxone (B1662785) to deter intravenous misuse.

Naltrexone: Opioid Antagonist for Alcohol and Opioid Use Disorders

Naltrexone is an opioid receptor antagonist that blocks the effects of opioids and can reduce the rewarding effects of alcohol.

  • Initiation for Alcohol Use Disorder: For alcohol use disorder, naltrexone is typically initiated at a dose of 50 mg per day orally.[7] An extended-release injectable formulation (380 mg) administered every four weeks is also available.

  • Initiation for Opioid Use Disorder: Patients must be opioid-free for 7-10 days before starting naltrexone to prevent severe withdrawal symptoms.

  • Treatment Duration: The duration of treatment is individualized and may continue for several months to a year or longer, often in conjunction with psychosocial support.

Cognitive Behavioral Therapy (CBT) for Substance Use Disorders

CBT is a structured, goal-oriented psychotherapy that helps individuals identify and change maladaptive thinking patterns and behaviors related to substance use.

  • Structure: Treatment typically involves weekly one-hour sessions for a defined period (e.g., 12-16 weeks).[15]

  • Core Components:

    • Functional Analysis: Identifying the triggers, thoughts, feelings, and consequences associated with substance use.

    • Skills Training: Developing coping skills to manage cravings, refuse drugs, and handle high-risk situations.

    • Cognitive Restructuring: Challenging and changing irrational thoughts and beliefs that contribute to substance use.

  • Homework: Patients are often given assignments to practice skills and apply new ways of thinking in their daily lives.

Conclusion

JHW-007 hydrochloride demonstrates significant potential as a future therapeutic for stimulant use disorders based on robust preclinical evidence. Its unique mechanism of action as an atypical dopamine reuptake inhibitor offers a novel approach compared to existing pharmacotherapies. However, the absence of clinical trial data makes a direct efficacy comparison with established treatments like methadone, buprenorphine, naltrexone, and CBT impossible at this time. While these established therapies have proven clinical utility and well-defined treatment protocols, the development of new medications like JHW-007 is crucial to address the ongoing challenges of addiction. Further research, particularly well-controlled clinical trials, is necessary to determine the ultimate place of JHW-007 hydrochloride in the landscape of addiction treatment.

References

JHW-007 Hydrochloride: A Comparative Analysis of Transporter Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of JHW-007 hydrochloride's binding affinity for the dopamine (B1211576) transporter (DAT) relative to other key monoamine transporters, supported by experimental data and protocols.

JHW-007 hydrochloride, a benztropine (B127874) analog, is recognized as a high-affinity, atypical inhibitor of the dopamine transporter (DAT).[1][2] Its unique binding mechanism, which favors an inward-facing, occluded conformation of the transporter, distinguishes it from typical DAT inhibitors like cocaine and is a key factor in its lower abuse potential and its efficacy in blocking cocaine's effects.[2][3][4] This guide focuses on the critical aspect of its selectivity, presenting data on its cross-reactivity with the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).

Comparative Binding Affinity of JHW-007

Experimental data demonstrates that JHW-007 hydrochloride exhibits a strong preference for the dopamine transporter over other monoamine transporters. The following table summarizes the binding affinities (Ki) of JHW-007 for human DAT, NET, and SERT.

TransporterJHW-007 Ki (nM)Reference
Dopamine Transporter (DAT)24.6 ± 2.0[3]
Norepinephrine Transporter (NET)1730 ± 232[3]
Serotonin Transporter (SERT)1330 ± 151[3]

As the data indicates, JHW-007 is significantly more potent at the dopamine transporter. Its affinity for DAT is approximately 70-fold higher than for NET and 54-fold higher than for SERT, highlighting its selectivity. Further studies have confirmed that drugs selective for norepinephrine and serotonin transporters exhibit relatively low affinity in competition with radiolabeled [3H]JHW-007 for binding sites.[1][5]

JHW-007's Interaction with the Dopamine Transporter

The atypical nature of JHW-007's interaction with the dopamine transporter is a key aspect of its pharmacological profile. Unlike cocaine, which stabilizes the outward-open conformation of DAT, JHW-007 is thought to favor a more inward-facing, occluded state.[3] This differential binding may contribute to its ability to antagonize the effects of cocaine.[1] While its primary target is DAT, some research suggests the possibility of off-target effects, such as potential direct antagonism of the D2 autoreceptor.[2]

Below is a conceptual diagram illustrating the interaction of JHW-007 with the dopamine transporter, leading to the inhibition of dopamine reuptake.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) JHW007 JHW-007 JHW007->DAT Inhibition DA_synapse->DAT DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding

JHW-007 Inhibition of Dopamine Reuptake

Experimental Protocols

The binding affinity data presented in this guide was determined through in vitro radioligand binding assays. Below is a generalized methodology based on similar experiments.

Objective: To determine the binding affinity (Ki) of JHW-007 hydrochloride for the human dopamine, norepinephrine, and serotonin transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Membrane preparations from the aforementioned cells.

  • Radioligands: [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, and [3H]citalopram for SERT.

  • JHW-007 hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes from HEK293 cells expressing the target transporters are prepared through homogenization and centrifugation.

  • Binding Assay:

    • A constant concentration of the appropriate radioligand is incubated with the cell membrane preparations.

    • Increasing concentrations of JHW-007 hydrochloride (the competitor ligand) are added to the incubation mixture.

    • Non-specific binding is determined in the presence of a high concentration of a known selective ligand for the respective transporter (e.g., GBR 12909 for DAT).

    • The mixture is incubated to allow for binding to reach equilibrium.

  • Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer.

  • Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The IC50 values (the concentration of JHW-007 that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

The following diagram outlines the workflow for determining the transporter binding affinity of JHW-007.

start Start prep Prepare Membranes from Transporter-Expressing Cells start->prep incubate Incubate Membranes with Radioligand and varying [JHW-007] prep->incubate filter Rapid Filtration to Separate Bound and Unbound Ligand incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki Values count->analyze end End analyze->end

Workflow for Radioligand Binding Assay

References

Safety Operating Guide

Essential Guide to the Proper Disposal of JHW007 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the recommended disposal procedures for JHW007 hydrochloride, a potent dopamine (B1211576) uptake inhibitor. While this compound is not classified as hazardous under certain European regulations, its pharmacological activity necessitates a cautious and informed approach to its disposal.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is the first step in establishing safe handling and disposal protocols. The following table summarizes key quantitative data for this compound.[1][2]

PropertyValue
Molecular Weight 421.95 g/mol
Formula C₂₄H₂₉F₂NO·HCl
CAS Number 202645-74-7
Purity ≥98%
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol
Storage Store at -20°C

Disposal Decision Workflow

The proper disposal of any chemical, including this compound, requires a structured decision-making process that prioritizes safety and regulatory compliance. The following diagram illustrates the recommended workflow for determining the appropriate disposal route for this compound.

G A Start: this compound Waste B Is the Safety Data Sheet (SDS) available and does it provide specific disposal instructions? A->B C Follow the specific disposal instructions provided in the SDS. B->C Yes D Consult your institution's Environmental Health & Safety (EHS) Office. B->D No/Unclear J End C->J E Does the EHS office classify it as non-hazardous waste? D->E F Dispose of as regular chemical waste according to institutional and local regulations. E->F Yes G Treat as hazardous chemical waste. E->G No F->J H Package, label, and store the waste according to hazardous waste regulations. G->H I Arrange for pickup and disposal by a licensed chemical waste disposal contractor. H->I I->J

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocol

In the absence of specific disposal instructions in the available Safety Data Sheet (SDS) from Tocris Bioscience, which states the compound does not meet hazardous classification criteria under specific EC Directives, a conservative approach is recommended.[1] Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

2. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, including empty vials with residue, in a clearly labeled, sealable container designated for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid chemical waste container. Do not mix with other solvent waste streams unless approved by your EHS office.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, weigh boats, and absorbent paper, should be collected in a designated solid waste container.

3. Decontamination:

  • Glassware and Equipment: Thoroughly rinse any glassware or equipment that has come into contact with this compound with a suitable solvent (such as ethanol, given its solubility) three times.[1] Collect the rinsate as liquid chemical waste.

  • Work Surfaces: Decontaminate work surfaces with a suitable laboratory detergent and then wipe down with 70% ethanol.

4. Labeling and Storage:

  • Clearly label all waste containers with "this compound Waste" and include the approximate concentration and quantity.

  • Store the waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

5. Final Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.

  • Provide the EHS office with all available information, including the SDS and a description of the waste.

Important Considerations:

  • Regulatory Compliance: Disposal procedures for laboratory chemicals are governed by local, state, and federal regulations. Always adhere to the guidelines established by your institution and relevant government agencies.

  • Consult Professionals: The information provided here is a general guideline. It is crucial to consult with your institution's EHS professionals and/or a licensed chemical waste disposal company to ensure safe and compliant disposal.

  • Unknown Hazards: As with many research chemicals, the full toxicological profile of this compound may not be known.[3] Therefore, it is prudent to handle it with care and to treat its waste with a high degree of caution.

References

Safeguarding Researchers: A Comprehensive Guide to Handling JHW-007 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in neuroscience research and drug development, ensuring safety during the handling of potent compounds like JHW-007 hydrochloride is paramount. This guide provides essential, immediate safety protocols and logistical plans for the operational use and disposal of JHW-007 hydrochloride, a dopamine (B1211576) uptake inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Protocols

JHW-007 hydrochloride ((3-endo)-3-[Bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride) is a potent research chemical and should be handled with care.[1] While a comprehensive toxicological profile is not extensively documented in publicly available literature, its classification as a dopamine uptake inhibitor warrants stringent safety measures to prevent accidental exposure.[1]

Personal Protective Equipment (PPE):

A foundational aspect of safe handling involves the consistent and correct use of Personal Protective Equipment (PPE). Health care workers and researchers handling hazardous drugs are at risk of various health issues, making PPE a critical barrier to exposure. The following table summarizes the required PPE for handling JHW-007 hydrochloride.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesChemical splash-proofTo prevent eye contact with the powder or solutions.
Hand Protection Chemical-resistant glovesNitrile or other appropriate materialTo prevent skin contact.
Body Protection Lab CoatStandard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a fume hoodTo prevent inhalation of the fine powder.

All handling of the solid form of JHW-007 hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Operational Workflow

A structured workflow is essential to minimize risks during the handling of JHW-007 hydrochloride. The following diagram illustrates the key stages of the process, from preparation to disposal.

G Operational Workflow for Handling JHW-007 Hydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Decontaminate Surfaces D->E F Doff PPE E->F G Segregate Waste F->G H Label Hazardous Waste G->H I Store for Pickup H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.